3,4-Dichlorophenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,4-dichlorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKZRYSGQPZTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173445 | |
| Record name | (3,4-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19763-90-7 | |
| Record name | Hydrazine, (3,4-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19763-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019763907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,4-Dichlorophenyl)hydrazine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dichlorophenyl)hydrazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Dichlorophenylhydrazine hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,4-Dichlorophenylhydrazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No: 19763-90-7), a pivotal chemical intermediate in synthetic chemistry. With full editorial control, this document is structured to deliver not just data, but a field-proven perspective on the compound's properties, synthesis, reactivity, and applications, particularly within the pharmaceutical and chemical industries. Adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this paper explains the causality behind experimental choices and grounds its claims in authoritative sources, offering a self-validating system of protocols and information for the senior scientist.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic hydrazine derivative, notable for the presence of two chlorine atoms on the phenyl ring which significantly influences its reactivity.[1][2] It is almost exclusively produced through synthetic routes, with no known natural sources.[1] At room temperature, it exists as a white to off-white crystalline powder.[1][3] The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base.[2]
Structural and Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference. These values are critical for designing experiments, from dissolution for reaction chemistry to storage conditions.
| Property | Value | Source(s) |
| CAS Number | 19763-90-7 | [1][3] |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl (or C₆H₇Cl₃N₂) | [1][2] |
| Molecular Weight | 213.49 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | ~230 °C (with decomposition) | [3] |
| Solubility | Sparingly soluble in water; moderately soluble in ethanol and DMF | [1][2] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |
| InChI Key | WIKZRYSGQPZTMM-UHFFFAOYSA-N | [2] |
Synthesis Protocol and Mechanistic Rationale
The industrial preparation of this compound is a well-established multi-step process that begins with the readily available 3,4-dichloroaniline.[1] The causality behind this specific pathway is its high efficiency and the ability to produce a high-purity product through the stable hydrochloride salt intermediate.
Synthetic Workflow Diagram
The following diagram outlines the standard synthetic pathway.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation of a crystalline solid with the expected melting point provides strong evidence of reaction success.
-
Diazotization of 3,4-Dichloroaniline:
-
Suspend 3,4-dichloroaniline in concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the highly reactive diazonium salt from decomposing.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and requires careful control.
-
Stir for an additional 30 minutes after the addition is complete to ensure full conversion to the 3,4-dichlorobenzenediazonium chloride intermediate.
-
-
Reduction to Hydrazine:
-
In a separate vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite, in water, and cool it to approximately 5 °C.[1]
-
Slowly add the cold diazonium salt solution to the reducing agent solution. The rate of addition must be controlled to manage the reaction temperature and prevent side reactions.
-
Once the addition is complete, the mixture is typically warmed gently (e.g., 60-70 °C) to ensure the reduction is complete, which is often indicated by a color change.[4]
-
-
Isolation as Hydrochloride Salt:
-
To the resulting solution containing the hydrazine free base, add concentrated hydrochloric acid.[4] This protonates the basic hydrazine, forming the hydrochloride salt which has lower solubility in the acidic aqueous medium.
-
Cool the mixture thoroughly in an ice bath to maximize precipitation of the product.[4]
-
Collect the resulting white to off-white crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold water or diethyl ether to remove soluble impurities.
-
Dry the product under vacuum to yield this compound.
-
Chemical Reactivity and Core Applications
The utility of this compound stems from the nucleophilic nature of the terminal nitrogen atom of the hydrazine group. This reactivity is harnessed in numerous synthetic transformations, particularly in the formation of carbon-nitrogen bonds.
Its most significant application is as a key building block in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents and dyes.[1][5][6] The two chlorine atoms on the phenyl ring provide steric and electronic effects that can be exploited for further functionalization and also contribute to the biological activity of the final molecules.[2]
Key Synthetic Pathways
Caption: Core applications of this compound.
-
Fischer Indole Synthesis: This is a classic and powerful method for synthesizing indole rings, which are prevalent in pharmaceuticals.[7] The reaction involves treating the hydrazine with an aldehyde or ketone in the presence of an acid catalyst.
-
Pyrazole Synthesis: Reacting 3,4-Dichlorophenylhydrazine with 1,3-dicarbonyl compounds (like β-ketoesters) leads to the formation of pyrazole rings, a key structural motif in many anti-inflammatory and anticancer drugs.[1][5]
-
Hydrazone Formation: Simple condensation with aldehydes and ketones yields hydrazones, which are stable intermediates that can be used in the synthesis of agrochemicals, dyes, and other complex organic molecules.[5]
Analytical Characterization Methods
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. The choice of method is dictated by the need to confirm the structure and quantify potential impurities, such as positional isomers.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for purity assessment and the quantification of related substances. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) can effectively separate the main compound from starting materials and isomers.[7] A study has demonstrated the successful separation of chlorophenylhydrazine hydrochloride isomers using an HPLC method, with detection limits as low as 0.02%.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the aromatic protons and the hydrazine protons, with splitting patterns and chemical shifts consistent with the 3,4-disubstitution pattern.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information. For dichlorinated compounds, MS will show a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, such as N-H stretches from the hydrazine and C-Cl stretches from the chlorinated aromatic ring.
Safety, Handling, and Storage
This compound is classified as a hazardous chemical and must be handled with appropriate care to minimize exposure.[1]
GHS Hazard Information
The compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9]
| Hazard Class | GHS Code(s) | Precautionary Statement(s) | Source(s) |
| Acute Toxicity | H302, H312, H332 | P261, P270, P280, P301+P312 | [8][9] |
| Skin Irritation | H315 | P264, P280, P302+P352 | [8][10] |
| Eye Irritation | H319 | P280, P305+P351+P338 | [8][10] |
| Respiratory Irritation | H335 | P261, P271, P304+P340 | [8] |
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][10] When handling the powder, use a dust mask (e.g., N95) or work in a chemical fume hood to avoid inhalation.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[10][11] Eyewash stations and safety showers should be readily accessible.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[3]
-
Spill & Disposal: In case of a spill, avoid generating dust.[13] Collect the material using appropriate tools and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]
Conclusion
This compound is a foundational reagent whose chemical properties are well-defined and leveraged extensively in modern organic synthesis. Its reliable preparation, coupled with its versatile reactivity, secures its role as a critical intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials. A thorough understanding of its physicochemical properties, synthetic pathways, and safety protocols, as detailed in this guide, is essential for any researcher or drug development professional aiming to utilize this compound effectively and safely.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 19763-90-7: this compound [cymitquimica.com]
- 3. This compound | 19763-90-7 [amp.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to the Synthesis of 3,4-Dichlorophenylhydrazine Hydrochloride from 3,4-Dichloroaniline
This guide provides a comprehensive overview of the synthetic pathway to produce 3,4-Dichlorophenylhydrazine hydrochloride, a key intermediate in the pharmaceutical and chemical industries. The narrative synthesizes established chemical principles with practical, field-proven insights, focusing on the causality behind experimental choices to ensure both safety and success. The described protocol is a self-validating system, grounded in authoritative chemical literature.
Strategic Overview & Core Principles
The transformation of 3,4-dichloroaniline into its corresponding hydrazine hydrochloride derivative is a classic two-step process rooted in aromatic amine chemistry. The overall strategy involves:
-
Diazotization: The primary aromatic amine group of 3,4-dichloroaniline is converted into a diazonium salt using nitrous acid generated in situ. This electrophilic intermediate is highly reactive and serves as the cornerstone of the synthesis.
-
Reduction: The resulting 3,4-dichlorobenzenediazonium salt is subsequently reduced to the target phenylhydrazine derivative, which is then isolated as its stable hydrochloride salt.
This process, while reliable, requires meticulous control over reaction parameters, particularly temperature, to manage the stability of the diazonium intermediate and maximize yield.
Critical Hazard Analysis & Safety Mandates
A thorough understanding and mitigation of risks are paramount. The chemicals involved in this synthesis possess significant hazards that demand strict adherence to safety protocols.
-
3,4-Dichloroaniline (Starting Material): This compound is toxic if inhaled or in contact with skin, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2][3] It is a suspected carcinogen and can cause methemoglobinemia, reducing the blood's oxygen-carrying capacity.[3]
-
Diazonium Salts (Intermediate): Aryl diazonium salts are notoriously unstable, especially in a dry, solid state, where they can be explosive.[4] They must be generated and used in a cold aqueous solution without isolation.
-
Sodium Nitrite: A strong oxidizing agent that is acutely toxic if swallowed. Contact with acids liberates toxic nitrogen oxide gases.
-
Hydrochloric Acid: A corrosive acid that can cause severe skin burns and eye damage.
-
Sodium Sulfite: May release toxic sulfur dioxide gas upon contact with acids.
Mandatory Safety Protocols:
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood with adequate ventilation.[1][2]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[1][5] Inspect gloves before use.[5]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. Have appropriate spill kits (for acids and solids) ready.
Part I: The Diazotization of 3,4-Dichloroaniline
Mechanistic Rationale
The diazotization reaction converts a primary aromatic amine into a diazonium salt.[6] The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite and excess hydrochloric acid.[4][7] The acid then protonates the nitrous acid, which subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[7][8] The lone pair of electrons on the nitrogen of the 3,4-dichloroaniline then attacks the nitrosonium ion, initiating a cascade of proton transfers and the elimination of a water molecule to yield the stable 3,4-dichlorobenzenediazonium cation.[6][7]
Causality Behind Experimental Design
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and decompose readily at higher temperatures, leading to the formation of phenolic impurities and the hazardous evolution of nitrogen gas.[7] Maintaining the reaction in an ice bath is non-negotiable for both yield and safety.
-
In Situ Reagent Generation: Nitrous acid is unstable and cannot be stored; therefore, it is generated within the reaction mixture as needed from sodium nitrite and a mineral acid.[4]
-
Excess Hydrochloric Acid: A stoichiometric excess of HCl serves two purposes: it ensures the complete conversion of sodium nitrite to nitrous acid and maintains a low pH, which stabilizes the diazonium salt and prevents it from undergoing unwanted side reactions, such as coupling with unreacted aniline.
Detailed Experimental Protocol: Diazotization
-
Preparation: In a beaker of appropriate size, suspend 3,4-dichloroaniline in a solution of concentrated hydrochloric acid and water.
-
Cooling: Place the beaker in an ice-salt bath and stir the mixture vigorously with a magnetic stirrer until the temperature equilibrates to between 0 °C and 5 °C. A fine slurry of 3,4-dichloroaniline hydrochloride may form.[9]
-
Nitrite Addition: Prepare a solution of sodium nitrite in water. Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred aniline suspension. The rate of addition must be carefully controlled to ensure the temperature does not rise above 5 °C.
-
Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The completion of the diazotization can be verified by testing a drop of the solution with starch-iodide paper; the presence of excess nitrous acid will result in an immediate blue-black color.[9]
-
Result: The resulting cold, clear solution of 3,4-dichlorobenzenediazonium chloride is used immediately in the next step without isolation.
Part II: Reduction to 3,4-Dichlorophenylhydrazine
Mechanistic Rationale
The reduction of aryl diazonium salts to their corresponding hydrazines can be effectively achieved using a mild reducing agent like sodium sulfite.[10][11] The reaction is believed to proceed through an initial coupling of the diazonium salt with the sulfite ion to form a diazosulfonate intermediate.[11] This intermediate is then reduced by another equivalent of sulfite to form a phenylhydrazine-N,N'-disulfonate. Finally, acidic hydrolysis cleaves the sulfonate groups to liberate the phenylhydrazine, which, in the presence of excess hydrochloric acid, precipitates as the hydrochloride salt.[10]
Causality Behind Experimental Design
-
Controlled Addition: The cold diazonium salt solution must be added slowly to the sulfite solution. This order of addition is crucial to maintain a constant excess of the reducing agent, minimizing side reactions of the diazonium salt. The process can be exothermic, requiring temperature control.[12]
-
Heating for Completion: After the initial reduction, the mixture is gently warmed. This provides the necessary activation energy to complete the reduction and facilitate the rearrangement of intermediates.[13]
-
Acidification and Hydrolysis: The final addition of concentrated hydrochloric acid is essential for the hydrolysis of the sulfonate intermediates to yield the free hydrazine.[13] This step also ensures the product precipitates as its more stable and easily filterable hydrochloride salt.
-
Cooling for Precipitation: To maximize the yield, the final solution must be thoroughly chilled before filtration, as a significant amount of the product will crystallize out between 20 °C and 0 °C.[13]
Detailed Experimental Protocol: Reduction & Isolation
-
Preparation: In a large flask, prepare a solution of sodium sulfite in water. Cool this solution in an ice bath.
-
Reduction: Slowly and with vigorous stirring, add the previously prepared cold diazonium salt solution to the sodium sulfite solution. The temperature should be monitored and controlled. An orange-red color may develop initially.[13]
-
Heating: Once the addition is complete, remove the ice bath and warm the reaction mixture gently on a steam bath or hot plate to approximately 60-70 °C. Continue heating until the color of the solution darkens, which typically takes 30-60 minutes.[13]
-
Acidification: After the heating phase, add concentrated hydrochloric acid to the warm solution.
-
Precipitation & Isolation: Boil the acidified solution for a few minutes, then cool it to room temperature and finally chill thoroughly in an ice bath to maximize crystallization of the product.[13]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove soluble impurities.
-
Drying: Dry the product, this compound, in a vacuum oven at a low temperature or in a desiccator.
Visualization & Data Summary
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 3,4-Dichlorophenylhydrazine HCl.
Tabulated Data
Table 1: Key Reagent Information (Illustrative Molar Ratios)
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Ratio | Role |
|---|---|---|---|---|
| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 1.0 | Starting Material |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | Diazotizing Agent |
| Hydrochloric Acid | HCl | 36.46 | ~3.0 | Acid Catalyst/Solvent |
| Sodium Sulfite | Na₂SO₃ | 126.04 | ~2.5 | Reducing Agent |
Table 2: Critical Reaction Parameters
| Step | Parameter | Value / Range | Rationale |
|---|---|---|---|
| Diazotization | Temperature | 0 – 5 °C | Stabilizes the diazonium salt intermediate.[7] |
| Diazotization | Time | 30 min (post-addition) | Ensures complete reaction. |
| Reduction | Temperature | 60 – 70 °C | Drives the reduction and rearrangement to completion.[13] |
| Precipitation | Temperature | 0 – 5 °C | Maximizes the recovery of the crystalline product.[13] |
Table 3: Product Characterization
| Property | Expected Value | Reference |
|---|---|---|
| Appearance | Off-white to pink solid | [14] |
| Chemical Formula | C₆H₇Cl₃N₂ | [14] |
| Molecular Weight | 213.49 g/mol |
| Melting Point | ~230 °C (with decomposition) |[14] |
Conclusion
The synthesis of this compound from 3,4-dichloroaniline is a robust and well-documented procedure. Success hinges on a disciplined approach to experimental execution, particularly the stringent control of temperature during the formation of the diazonium salt intermediate. By understanding the mechanistic principles and the rationale behind each step, researchers can safely and efficiently produce this valuable chemical building block, which is a precursor for various applications, including Fischer indole synthesis to create complex heterocyclic structures.[15]
References
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. byjus.com [byjus.com]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. Diazotization Reaction Mechanism [unacademy.com]
- 9. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. US3410900A - Production of phenylhydrazine - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 13. orgsyn.org [orgsyn.org]
- 14. This compound | 19763-90-7 [amp.chemicalbook.com]
- 15. Bot Verification [rasayanjournal.co.in]
3,4-Dichlorophenylhydrazine hydrochloride molecular structure and formula
An In-Depth Technical Guide to 3,4-Dichlorophenylhydrazine Hydrochloride: Structure, Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic hydrazine derivative of significant interest in synthetic organic chemistry. As a stable, crystalline solid, it serves as a crucial building block and intermediate in the production of a wide array of high-value chemical entities. Its utility is primarily anchored in the reactivity of the hydrazine moiety, which allows for the construction of complex heterocyclic systems. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on the mechanistic rationale behind its use, tailored for researchers and professionals in drug development and chemical synthesis.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and physical characteristics of this compound is fundamental to its effective application in research and development.
Chemical Identity
The compound is systematically identified by several names and registry numbers, ensuring unambiguous recognition in chemical literature and databases.
| Identifier | Value |
| Common Name | This compound |
| Synonyms | (3,4-dichlorophenyl)hydrazine monohydrochloride; 1-(3,4-Dichlorophenyl)hydrazine hydrochloride[1] |
| CAS Number | 19763-90-7[1][2] |
| EC Number | 243-278-0[2] |
| Molecular Formula | C₆H₇Cl₃N₂ or C₆H₆Cl₂N₂·HCl[1][2][3][4] |
| InChI Key | WIKZRYSGQPZTMM-UHFFFAOYSA-N[3] |
Molecular Formula and Structure
The molecular formula of this compound is C₆H₆Cl₂N₂·HCl.[2][4] The structure consists of a benzene ring substituted with two chlorine atoms at the 3- and 4-positions and a hydrazine group (-NHNH₂) at the 1-position. The hydrochloride salt is formed by the protonation of the terminal nitrogen atom of the hydrazine group, which enhances the compound's stability and handling characteristics.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical properties determine the compound's behavior in various solvents and reaction conditions.
| Property | Value | Source(s) |
| Molecular Weight | 213.49 g/mol | [1][4] |
| Appearance | White to off-white or pink crystalline solid/powder | [1][2][5] |
| Melting Point | ~230 °C (with decomposition) | [1] |
| Solubility | Soluble in water; moderately soluble in ethanol and DMF | [2] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is a well-established multi-step process starting from 3,4-dichloroaniline. Understanding the rationale behind each step is crucial for optimizing yield and purity.
Synthetic Pathway Overview
The primary synthetic route involves two key transformations:
-
Diazotization: Conversion of the primary aromatic amine (3,4-dichloroaniline) into a diazonium salt using nitrous acid.
-
Reduction: Reduction of the resulting diazonium salt to the corresponding hydrazine derivative, followed by isolation as the hydrochloride salt.[2][5]
Caption: General workflow for the synthesis of 3,4-Dichlorophenylhydrazine HCl.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods for synthesizing phenylhydrazines.[5][6]
Step 1: Diazotization of 3,4-Dichloroaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3,4-dichloroaniline (1.0 eq) to concentrated hydrochloric acid (e.g., 3-4 volumes).
-
Add water (e.g., 1-2 volumes) and stir the mixture. Heat gently if necessary to form a fine slurry, then cool the mixture in an ice-salt bath to 0-5 °C.[5]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water. Cool this solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline slurry, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger flask, prepare a solution of a suitable reducing agent, such as sodium sulfite or sodium bisulfite, in water and cool it to 5-10 °C.[7]
-
Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution. The temperature should be carefully controlled during this exothermic addition.
-
Once the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature, then heat gently (e.g., 60-70 °C) for several hours until the reaction is complete.[6]
Step 3: Isolation and Purification
-
Make the solution acidic by adding concentrated hydrochloric acid.[6]
-
Cool the mixture in an ice bath to induce crystallization of the this compound.
-
Collect the crude product by filtration and wash it with cold, dilute hydrochloric acid.
-
For purification, recrystallize the solid from hot water. The purified product is then filtered and dried under vacuum to yield a white to off-white crystalline solid.[5]
Mechanistic Considerations & Experimental Rationale
-
Causality in Diazotization: The use of low temperatures (0-5 °C) is critical because aromatic diazonium salts are thermally unstable. Above this temperature range, they can decompose, leading to the formation of phenols and other byproducts, which significantly reduces the yield and purity of the desired product. Hydrochloric acid serves both as a solvent for the aniline salt and as the source of protons for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite.
-
Trustworthiness of the Reduction Step: The choice of a mild reducing agent like sodium sulfite is deliberate. Harsher reducing agents could potentially cleave the N-N bond or reduce the aromatic chloro-substituents. The mechanism involves the nucleophilic attack of the sulfite ion on the diazonium salt, followed by hydrolysis and reduction to form the hydrazine.
-
Authoritative Grounding in Isolation: The final product is isolated as a hydrochloride salt. This is a standard practice for hydrazines as the salt form is generally more crystalline, less susceptible to aerial oxidation, and easier to handle and store compared to the free base, which is often an oily liquid.[6]
Part 3: Key Applications in Chemical Synthesis
This compound is a versatile reagent, primarily used as a precursor for heterocyclic compounds.[2]
Synthesis of Pyrazoles and Triazoles
The compound is a key intermediate in the pharmaceutical industry for synthesizing pyrazole and triazole derivatives. These heterocyclic scaffolds are present in numerous drugs with anti-inflammatory, antiviral, and antifungal properties.[2] The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or a related synthon.
Fischer Indole Synthesis
Substituted phenylhydrazines are the quintessential starting materials for the Fischer indole synthesis, a powerful reaction for constructing the indole ring system found in many natural products and pharmaceuticals.[7] Although less common for this specific isomer, the reaction involves the acid-catalyzed rearrangement of an enamine formed from the condensation of the hydrazine with a ketone or aldehyde.
Caption: Key stages of the Fischer Indole Synthesis.
Agrochemical and Dye Industries
Beyond pharmaceuticals, this intermediate is used in the synthesis of agrochemicals such as fungicides and insecticides.[8][9] It is also employed in the production of certain dyes and pigments, where the chromophoric system is developed from the hydrazine precursor.[2]
Part 4: Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Hazard Profile
The compound is classified as hazardous under the Globally Harmonized System (GHS).[10]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Eye Damage/Irritation: Causes serious eye irritation.[1][10]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[10]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]
-
Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, chemical safety goggles or a face shield, and a lab coat.[13] Avoid breathing dust by using a suitable respirator if ventilation is inadequate.[11]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][13] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C) is recommended.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
This compound is a foundational reagent in modern organic synthesis. Its defined molecular structure and predictable reactivity make it an indispensable intermediate for constructing valuable heterocyclic compounds used in the pharmaceutical, agrochemical, and materials science sectors. A comprehensive understanding of its synthesis, properties, and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in a professional research and development setting.
References
- 1. This compound | 19763-90-7 [amp.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 98+% 250 g | Request for Quote [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 19763-90-7 [amp.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
Physical Properties of 3,4-Dichlorophenylhydrazine Hydrochloride: A Guide for Advanced Research Applications
An In-depth Technical Guide:
Abstract
This technical guide provides a focused examination of the critical physical properties of 3,4-Dichlorophenylhydrazine hydrochloride (CAS No: 19763-90-7), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document details the compound's melting point and solubility characteristics. We move beyond simple data presentation to offer detailed, field-proven experimental protocols for the determination of these properties, explaining the scientific rationale behind methodological choices. This guide serves as an authoritative resource, integrating established data with practical, replicable laboratory procedures to ensure both accuracy and a deeper understanding of the compound's behavior.
Introduction to this compound
Chemical Identity and Significance
This compound is a substituted hydrazine derivative presented as its hydrochloride salt. The salt form generally enhances stability and can improve handling characteristics compared to the free base. Its chemical structure, featuring a dichlorinated phenyl ring attached to a hydrazine group, makes it a versatile reagent in organic synthesis.
-
Molecular Weight: 213.49 g/mol [2]
-
CAS Number: 19763-90-7[2]
-
Appearance: Typically an off-white to pink or cream crystalline solid/powder[2][3][4].
This compound is frequently utilized as a precursor in the synthesis of azo dyes and various heterocyclic compounds with potential applications in medicinal chemistry and materials science[1]. A thorough understanding of its physical properties is therefore a prerequisite for its effective use in these fields, directly impacting reaction setup, purification strategies, and formulation.
Melting Point Analysis
The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of purity.[5] For a pure compound, the melting transition occurs over a narrow, well-defined temperature range (typically 0.5-1°C).[6] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[5][7]
Reported Melting Point
Multiple chemical suppliers and databases report the melting point of this compound as approximately 230 °C with decomposition [2].
The "(dec.)" notation is critical; it signifies that at the melting temperature, the compound begins to chemically degrade. This is an important practical consideration, as the observed physical change may be accompanied by color changes, gas evolution, or charring. This behavior means that a precise, sharp melting point may be difficult to observe, and the "melting range" truly represents the onset of both melting and decomposition.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a standard laboratory melting point apparatus (e.g., Mel-Temp or similar) for the verification of the melting point.[8]
Methodology Rationale: The capillary method provides a reliable means of determining the melting point of a small amount of sample. The key to accuracy is a slow heating rate (1-2 °C per minute) near the expected melting point. A rapid temperature ramp can lead to a significant lag between the temperature of the heating block and the sample itself, resulting in an erroneously wide and elevated melting range.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Invert a capillary tube (sealed at one end) and press the open end into the powder to collect a small amount of the sample.
-
Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to tightly pack the sample into the bottom. The packed sample height should be 2-3 mm.[8]
-
-
Apparatus Setup:
-
Insert the prepared capillary tube, sealed end down, into the sample holder of the melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point of 230 °C.
-
-
Melting Point Determination:
-
Once the temperature stabilizes, adjust the heating control to achieve a slow ramp rate of 1-2 °C per minute.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid becomes visible.
-
Record the temperature (T2) at which the last solid crystal melts. Note any signs of decomposition (e.g., darkening, bubbling).
-
The melting range is reported as T1 - T2.
-
-
Post-Analysis:
-
Allow the apparatus to cool completely before the next measurement.
-
Dispose of the used capillary tube in a designated glass waste container.
-
Visualization: Melting Point Determination Workflow
Caption: Workflow for determining the melting point via the capillary method.
Solubility Profile
Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from bioassay design to bioavailability.[9][10] For synthetic intermediates, solubility dictates the choice of reaction solvents, workup conditions, and purification methods. It is essential to distinguish between two primary types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, predissolved in an organic solvent (like DMSO), precipitates when added to an aqueous buffer. It's a high-throughput method used for early screening.[11][12]
-
Thermodynamic (or Equilibrium) Solubility: Measures the maximum concentration of a compound in a solvent at equilibrium. This is a more time-consuming but more accurate representation of a drug's true solubility.[11][13]
Qualitative Solubility Assessment
Published data indicates a general solubility profile for this compound:
-
Water: Sparingly soluble.[3] The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base, a common strategy in pharmaceutical chemistry.[1] However, "enhanced" does not necessarily mean "high," and the compound remains poorly soluble in water.
-
Polar Organic Solvents: Exhibits moderate solubility in solvents like ethanol and dimethylformamide (DMF).[3]
This profile suggests that for reactions, a polar organic solvent or a co-solvent system may be necessary. For aqueous-based extractions, the low water solubility will be a key factor.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[13] It involves agitating an excess amount of the solid compound in the solvent of interest for an extended period to ensure equilibrium is reached.
Methodology Rationale: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Using an excess of the solid ensures that this equilibrium is achieved and maintained. The subsequent separation and analysis of the supernatant provide the concentration of the dissolved solute, which is the solubility.[12][13]
Step-by-Step Protocol:
-
Preparation:
-
Add an excess amount of this compound to a series of vials, each containing a precise volume of a different test solvent (e.g., deionized water, ethanol, phosphate-buffered saline pH 7.4). "Excess" means enough solid is added so that undissolved material is clearly visible after the incubation period.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed for a short period to let the larger particles settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved micro-particulates. Adsorption to the filter material can be a source of error, so filter selection is important.[12]
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for any dilutions made. This value represents the equilibrium solubility of the compound in that specific solvent and temperature.
-
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Data Summary
The key physical properties of this compound are summarized below for quick reference.
| Property | Value / Description | Comments |
| Melting Point | ~230 °C (decomposes) | The compound degrades upon melting, which may result in a broader melting range and visual changes. |
| Solubility in Water | Sparingly soluble | The hydrochloride salt improves solubility over the free base, but it remains low. |
| Solubility in Polar Organic Solvents | Moderately soluble | Good solubility in solvents like ethanol and DMF is expected. |
Conclusion and Practical Implications
This guide has detailed the essential physical properties of this compound, focusing on its melting point and solubility. The reported melting point of ~230 °C with decomposition is a critical parameter for purity assessment and stability considerations at elevated temperatures. The compound's sparing solubility in water and moderate solubility in polar organic solvents are key factors that must be considered when designing synthetic routes, selecting appropriate reaction and purification solvents, and developing downstream formulations. The provided experimental protocols offer a robust framework for researchers to verify these properties in their own laboratories, ensuring data integrity and successful experimental outcomes.
References
- 1. CAS 19763-90-7: this compound [cymitquimica.com]
- 2. This compound | 19763-90-7 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, 98+% 10 g | Request for Quote [thermofisher.com]
- 5. athabascau.ca [athabascau.ca]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. Solubility Test | AxisPharm [axispharm.com]
- 10. rheolution.com [rheolution.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Data for 3,4-Dichlorophenylhydrazine Hydrochloride: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Scarcity in Chemical Research
In the realm of chemical synthesis and drug development, the comprehensive characterization of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental to this process, providing unambiguous structural confirmation and insights into the chemical environment of a compound. This guide is centered on the spectroscopic data for 3,4-Dichlorophenylhydrazine hydrochloride. However, a thorough search of public-access spectral databases, chemical supplier documentation, and the peer-reviewed scientific literature has revealed a notable absence of experimentally-derived NMR and IR spectra for this specific molecule.
This scenario is not uncommon in research, where a compound may be commercially available or cited in synthetic pathways, yet lacks a detailed, publicly available spectroscopic profile. This guide, therefore, adopts the perspective of a Senior Application Scientist to not only address the topic but also to provide a framework for proceeding in the face of such a data gap. We will leverage established principles of spectroscopy and available data from analogous compounds to predict the spectral characteristics of this compound. Furthermore, we will provide robust, field-proven protocols for acquiring and interpreting this data, thereby equipping researchers with the necessary tools to characterize this and other novel or sparsely documented compounds.
Molecular Structure and its Spectroscopic Implications
This compound is a substituted aromatic hydrazine. The molecule consists of a benzene ring substituted with two chlorine atoms at positions 3 and 4, and a hydrazine hydrochloride group at position 1. The hydrochloride salt form protonates the hydrazine moiety, which will have a significant influence on the spectroscopic data, particularly the NMR chemical shifts of nearby protons and carbons, and the IR vibrational frequencies of the N-H bonds.
Figure 1: Structure of this compound with atom numbering.
The key structural features that will dictate the spectroscopic output are:
-
Aromatic Protons: Three protons on the benzene ring (H-2, H-5, and H-6) will have distinct chemical shifts and coupling patterns in the ¹H NMR spectrum due to their electronic environment, which is influenced by the electron-withdrawing chlorine atoms and the hydrazine group.
-
Hydrazine Protons: The protons on the hydrazine group (-NH-NH₃⁺) are exchangeable and their signals in the ¹H NMR spectrum can be broad and their chemical shift can be concentration and solvent dependent.
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the ¹³C NMR spectrum. The carbons bearing the chlorine and hydrazine groups will be significantly deshielded.
-
N-H and C-Cl Bonds: The stretching and bending vibrations of the N-H bonds in the hydrazinium ion and the C-Cl bonds will produce characteristic absorption bands in the IR spectrum.
Predicted ¹H NMR Spectrum
While no experimental spectrum is available, we can predict the ¹H NMR spectrum based on the analysis of substituent effects and data from similar compounds. The spectrum is expected to be recorded in a deuterated solvent such as DMSO-d₆, which is a common choice for hydrochloride salts.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~10.5 | Broad Singlet | -NH₃⁺ | The acidic protons of the hydrazinium group are expected to be significantly deshielded and appear as a broad signal due to quadrupolar relaxation and exchange. |
| ~8.5 | Singlet | -NH- | The proton on the nitrogen adjacent to the phenyl ring is also expected to be deshielded. |
| ~7.4 | Doublet | H-5 | This proton is ortho to a chlorine atom and meta to the hydrazine group. |
| ~7.2 | Doublet of Doublets | H-6 | This proton is ortho to the hydrazine group and meta to a chlorine atom. |
| ~7.0 | Doublet | H-2 | This proton is ortho to the hydrazine group and meta to a chlorine atom. |
Causality behind Predictions:
-
The electron-withdrawing nature of the two chlorine atoms and the protonated hydrazine group will deshield all aromatic protons, shifting them downfield (to higher ppm values) compared to benzene (δ ~7.34 ppm).
-
The relative positions of the protons will lead to a predictable splitting pattern based on spin-spin coupling. H-5 will be coupled to H-6, appearing as a doublet. H-6 will be coupled to both H-5 and H-2, resulting in a doublet of doublets. H-2 will be coupled to H-6, appearing as a doublet.
-
The signals for the N-H protons are predicted based on data for similar phenylhydrazine hydrochloride derivatives. Their chemical shifts are highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~148 | C-1 | The carbon atom attached to the nitrogen will be significantly deshielded due to the electronegativity of nitrogen. |
| ~132 | C-4 | The carbon atom bearing a chlorine atom will be deshielded. |
| ~131 | C-3 | The carbon atom bearing a chlorine atom will be deshielded. |
| ~130 | C-5 | Aromatic CH carbon. |
| ~120 | C-6 | Aromatic CH carbon. |
| ~114 | C-2 | Aromatic CH carbon. |
Causality behind Predictions:
-
Carbons directly attached to electronegative atoms (N, Cl) are deshielded and appear at higher chemical shifts.
-
The two carbons bearing chlorine atoms (C-3 and C-4) are expected to have similar, yet distinct, chemical shifts.
-
The remaining three carbons (C-2, C-5, C-6) will have chemical shifts in the typical aromatic region, with their exact values influenced by the positions of the substituents.
Predicted IR Spectrum
The IR spectrum reveals the presence of specific functional groups through their vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200-3000 | N-H stretch | Hydrazinium (-NH-NH₃⁺) | The stretching vibrations of the N-H bonds in the protonated hydrazine group are expected in this region. The bands may be broad due to hydrogen bonding. |
| 3100-3000 | C-H stretch | Aromatic | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| 1600-1585, 1500-1400 | C=C stretch | Aromatic | In-ring carbon-carbon stretching vibrations of the benzene ring. |
| 1100-1000 | C-Cl stretch | Aryl chloride | The stretching vibration of the carbon-chlorine bonds. |
Causality behind Predictions:
-
The N-H stretching frequencies in the hydrazinium ion are characteristic and are a key indicator of this functional group.
-
The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.
-
The C-Cl stretching frequency provides evidence for the chloro-substituents.
Experimental Protocols for Spectroscopic Analysis
The following protocols provide a detailed methodology for acquiring high-quality NMR and IR spectra of this compound. These are self-validating systems, designed to ensure data integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it is an excellent solvent for many organic salts and its residual proton signal (at ~2.50 ppm) does not typically overlap with aromatic signals.
-
Gently agitate the vial to ensure complete dissolution. A brief application of sonication may be necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and ¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for obtaining sharp signals and resolving fine coupling patterns.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would be: a 30-degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Following the ¹H NMR acquisition, acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.
-
Typical parameters would include: a 30-degree pulse angle, a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.
-
Carefully phase correct the resulting spectra to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Identify the chemical shifts, multiplicities, and coupling constants for all signals.
-
Infrared (IR) Spectroscopy
Figure 3: Workflow for IR data acquisition and analysis using ATR-FTIR.
Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the diamond or germanium crystal of the ATR accessory is clean. This can be done by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.
-
Record a background spectrum. This is a critical step to subtract the absorptions of atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press anvil to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the key absorption bands and correlate them with the expected functional groups as outlined in Table 3. Pay close attention to the fingerprint region (below 1500 cm⁻¹) where the unique vibrational patterns of the molecule will be observed.
-
Conclusion and Path Forward
The structural elucidation of chemical compounds is a cornerstone of scientific research and development. While a definitive, experimentally-verified spectroscopic dataset for this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. By combining a predictive approach based on established spectroscopic principles with detailed, actionable experimental protocols, researchers are well-equipped to obtain and interpret the necessary data. The predicted ¹H NMR, ¹³C NMR, and IR data presented herein serve as a reliable benchmark for the analysis of experimentally acquired spectra. Adherence to the provided protocols will ensure the generation of high-quality, reproducible data, thereby filling the existing knowledge gap for this compound and enabling its confident use in further research and development endeavors.
A Technical Guide to the Purity and Assay of Commercially Available 3,4-Dichlorophenylhydrazine Hydrochloride
Abstract
This in-depth technical guide provides a comprehensive framework for assessing the purity and assay of commercially available 3,4-Dichlorophenylhydrazine hydrochloride (DCPH), a critical reagent in pharmaceutical synthesis and research. Recognizing the significant variability in quality between suppliers and grades, this document moves beyond simplistic specifications to offer a robust, field-proven approach to quality control. We delve into the likely impurity profile based on synthetic routes and provide detailed, self-validating protocols for High-Performance Liquid Chromatography (HPLC) for purity and related substances, and Argentometric Titration for an accurate assay of the hydrochloride salt. This guide is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding and practical tools for the qualification of this essential chemical intermediate.
The Imperative of Purity: Why Standard Certificates of Analysis Fall Short
This compound is a cornerstone building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs), particularly in the creation of indole-containing compounds via Fischer indole synthesis.[1] The purity of this starting material is not merely a matter of academic interest; it is a critical determinant of the quality, safety, and efficacy of the final drug product. Impurities present in the starting material can carry through the synthetic process, lead to the formation of undesirable side products, and in the worst-case scenario, introduce genotoxic impurities into the API.[2][3]
Commercially available DCPH is offered in a range of purities, from "technical grade" at approximately 90% to high-purity grades exceeding 99%.[4][5] However, a Certificate of Analysis (CoA) often provides only a top-line purity value, which may not fully characterize the impurity profile. Key information regarding the identity and quantity of specific related substances is often absent. This guide provides the tools to look beyond the label and perform a rigorous, in-house assessment.
Deconstructing the Impurity Profile: What to Expect and Where it Comes From
A logical approach to impurity identification begins with an understanding of the synthetic pathway. Phenylhydrazines are typically synthesized from their corresponding anilines. In the case of DCPH, the synthesis originates from 3,4-dichloroaniline.[1][6] This synthetic route points to several classes of potential impurities:
-
Residual Starting Material: Incomplete reaction can lead to the presence of 3,4-dichloroaniline.
-
Positional Isomers: The synthesis of 3,4-dichloroaniline itself may not be perfectly regioselective, leading to the presence of other dichlorophenylhydrazine isomers, such as 2,4- and 3,5-dichlorophenylhydrazine, in the final product. These are often the most challenging impurities to separate.[1]
-
By-products of the Diazotization Reaction: The diazotization of the aniline and subsequent reduction can generate various organic by-products.
-
Degradation Products: As a hydrazine derivative, DCPH can be susceptible to oxidation and other forms of degradation upon exposure to air, light, or incompatible substances.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a systematic framework for the identification and control of impurities in new drug substances.[7][8][9] These guidelines establish thresholds for reporting, identification, and qualification of impurities, which serve as a benchmark for risk assessment in drug development.[2][3]
A Dual-Pronged Approach to Qualification: Purity by HPLC and Assay by Titration
To achieve a comprehensive understanding of the quality of a DCPH batch, a two-pronged analytical approach is essential. Purity, which addresses the presence of related substances and impurities, is best determined by a stability-indicating chromatographic method like HPLC. The assay, which provides an absolute measure of the amount of the desired compound, is accurately determined by a classical chemical method such as argentometric titration for the hydrochloride salt.
Workflow for Comprehensive Quality Assessment
The following diagram illustrates the logical flow for the complete analysis of a new batch of this compound.
Caption: A logical workflow for the comprehensive quality assessment of this compound.
Experimental Protocols
The following protocols are provided as robust starting points for the analysis. As with any analytical method, validation and suitability checks are required for the specific instrumentation and laboratory conditions.
Purity Determination by Reverse-Phase HPLC
This method is adapted from established procedures for separating chlorophenylhydrazine isomers and is designed to be stability-indicating.[1] The primary goal is to separate the main DCPH peak from potential impurities, including positional isomers and the 3,4-dichloroaniline starting material.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Acetonitrile (50:50) |
4.1.2. Solution Preparation
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
4.1.3. Procedure and Causality
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. This ensures the system is performing consistently.
-
Analysis: Inject the blank (diluent), followed by the standard solution and the sample solution.
-
Calculation: Calculate the percentage of each impurity in the sample using the principle of area normalization, assuming a response factor of 1.0 for all impurities.
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
For a more accurate quantification, individual impurity reference standards should be used to determine relative response factors.
Assay by Argentometric Titration
This method determines the hydrochloride content of the sample, which is a direct measure of the salt form's purity. It is a classic, reliable, and cost-effective method for this purpose. The titration is based on the reaction of chloride ions with silver ions to form insoluble silver chloride.[10][11][12]
4.2.1. Reagents
-
0.1 M Silver Nitrate (AgNO₃) Volumetric Solution: Standardized.
-
Potassium Chromate (K₂CrO₄) Indicator Solution: 5% w/v in water.
-
Sodium Chloride (NaCl): Analytical standard grade, dried at 110°C for 2 hours.
4.2.2. Standardization of 0.1 M Silver Nitrate
-
Accurately weigh about 0.2 g of dried NaCl and dissolve it in 100 mL of deionized water.
-
Add 1 mL of potassium chromate indicator solution.
-
Titrate with the 0.1 M AgNO₃ solution until the first appearance of a permanent reddish-brown precipitate.
-
Calculate the molarity of the AgNO₃ solution. The causality here is to establish the exact concentration of the titrant, which is fundamental for the accuracy of the sample assay.
4.2.3. Sample Analysis Protocol
-
Accurately weigh approximately 0.4 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 100 mL of deionized water.
-
Add 1 mL of potassium chromate indicator solution.
-
Titrate with the standardized 0.1 M AgNO₃ solution to the same reddish-brown endpoint as in the standardization.
-
Perform a blank titration with the same volumes of water and indicator, and subtract the blank volume from the sample titration volume.
4.2.4. Calculation
Assay (% w/w) = (V * M * F * 100) / W
Where:
-
V = Volume of AgNO₃ consumed (in Liters)
-
M = Molarity of AgNO₃ solution
-
F = Molecular weight of this compound (213.49 g/mol )
-
W = Weight of the sample (in grams)
Interpreting the Results: A Holistic View
A high-quality batch of this compound will exhibit both high purity by HPLC (e.g., >99.5%) and a high assay value by titration (e.g., 99.0-101.0%). Discrepancies between these two values can be revealing. For instance, a high assay value coupled with a lower HPLC purity might suggest the presence of inorganic chlorides that are detected by titration but not by HPLC. Conversely, a high HPLC purity with a low assay could indicate the presence of the free base or other non-chloride salt impurities.
Data Summary Example
| Lot Number | Supplier's Purity (CoA) | HPLC Purity (% Area) | Major Impurity at RRT 0.85 (%) | Assay by Titration (% w/w) |
| A123 | >98% | 99.6% | 0.25% | 99.8% |
| B456 | 97% | 97.2% | 1.8% | 97.5% |
| C789 | Technical Grade (90%) | 91.5% | 5.2% | 90.8% |
Conclusion
The quality of this compound is a critical parameter that demands rigorous analytical scrutiny beyond a simple reliance on the supplier's Certificate of Analysis. By employing a dual strategy of HPLC for purity and impurity profiling, alongside argentometric titration for an accurate assay, researchers and drug development professionals can establish a high degree of confidence in the quality of this vital starting material. This self-validating system of analysis ensures that the foundation of the synthetic process is sound, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. 3,4-二氯苯肼 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 98+% 250 g | Request for Quote [thermofisher.com]
- 6. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Argentometry - Wikipedia [en.wikipedia.org]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
An In-depth Technical Guide to the Safe Handling and Management of 3,4-Dichlorophenylhydrazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for 3,4-Dichlorophenylhydrazine hydrochloride (CAS No. 19763-90-7). As a crucial intermediate in pharmaceutical synthesis, particularly for heterocyclic compounds, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond procedural lists to explain the causality behind safety protocols, grounded in the chemical's reactivity and toxicological profile.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic hydrazine derivative, typically appearing as a white to light yellow or off-white crystalline powder.[2][3] The hydrochloride salt form enhances its stability and solubility compared to the free base.[4]
Causality Insight: The presence of the hydrazine functional group (-NHNH2) attached to a dichlorinated phenyl ring is the primary driver of its chemical reactivity and biological activity.[4] The two chlorine atoms modify the electron density of the aromatic ring, influencing its reactivity in synthetic applications and its interaction with biological systems.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 19763-90-7 | [5] |
| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [5] |
| Molecular Weight | 213.49 g/mol | [5][6] |
| Appearance | White to light yellow/off-white solid/crystal powder | [2][3] |
| Melting Point | ~230 °C (with decomposition) | [6] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | |
| Solubility | Moderately soluble in polar organic solvents; sparingly soluble in water.[1] |
Section 2: Comprehensive Hazard Analysis
This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary hazards are associated with its acute toxicity upon exposure through multiple routes, as well as its irritant properties.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
(Source: Synquest Labs[7], Fisher Scientific[2][5])
Hazard Pictogram:
Signal Word: Warning [7]
Mechanistic Insights into Toxicity (The "Why")
While specific toxicological studies on this compound are not extensively published, the hazard profile can be understood by examining its structural components: the hydrazine moiety and the chlorinated aromatic ring.
-
Hydrazine-Related Toxicity: Hydrazines as a class are known to exhibit neurotoxic and hematologic effects. A key mechanism of hydrazine neurotoxicity is the inhibition of pyridoxal kinase, which leads to a deficiency of pyridoxal-5'-phosphate (P5P), the active form of vitamin B6. P5P is an essential cofactor for the enzyme glutamic acid decarboxylase, which synthesizes the inhibitory neurotransmitter GABA. Reduced GABA levels can lead to central nervous system hyperexcitability and, in severe cases, seizures.
-
Irritant Effects: The irritant properties of the compound to the skin, eyes, and respiratory tract are likely due to its chemical reactivity. As a hydrazine derivative, it can act as a reducing agent and may react with biological macromolecules in tissues, leading to inflammation and cell damage. The hydrochloride salt can contribute to local irritation upon contact with moist tissues.
Trustworthiness Check: This mechanistic explanation is inferred from the known toxicology of the parent hydrazine class. Researchers should handle this compound with the assumption that it shares these hazardous properties, a principle that establishes a self-validating system of safety.
Section 3: Exposure Control and Personal Protection
A multi-layered approach to exposure control is mandatory. This involves engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).
Engineering Controls
The primary engineering control is to minimize the generation and release of dust into the work environment.
-
Ventilation: All handling of the solid material must occur in a well-ventilated area, preferably within a certified chemical fume hood.[8] A local exhaust ventilation system is critical to capture dust at its source.[9]
-
Containment: For procedures with a higher risk of aerosolization (e.g., weighing, transferring large quantities), use of a glove box or powder containment hood is recommended.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific tasks being performed.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8][9] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before each use. Use proper glove removal technique to avoid skin contamination.[8]
-
Lab Coat/Clothing: A flame-retardant lab coat is required. For tasks with a significant risk of splashing or dust generation, a chemical-resistant apron or a full protective suit should be worn.[8][9]
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a P95 or P100 particulate filter is required.[8]
Section 4: Safe Handling, Storage, and Disposal Protocols
Step-by-Step Laboratory Handling Protocol
This protocol is designed to be a self-validating system for minimizing exposure.
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure an eyewash station and safety shower are immediately accessible.[9]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before retrieving the chemical.
-
-
Weighing and Transfer:
-
Retrieve the container from its designated storage location (2-8°C, inert atmosphere). Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Slowly and carefully open the container inside the fume hood.
-
Use a dedicated spatula to gently transfer the required amount of powder to a weigh boat or directly into the reaction vessel. Avoid any actions that could create dust clouds.
-
Promptly and securely reseal the container, purging with an inert gas like nitrogen or argon if possible before returning to storage.[9]
-
-
Post-Handling:
-
Clean any residual powder from the spatula and work surface using a damp cloth (if compatible with the solvent to be used) or a HEPA-filtered vacuum. Do not dry sweep.
-
Wipe down the exterior of all equipment before removing it from the fume hood.
-
Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated, sealed hazardous waste container.[9]
-
Wash hands thoroughly with soap and water after the procedure is complete.[9]
-
Storage Requirements
Improper storage can lead to degradation of the material and increase handling risks.
-
Conditions: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is between 2-8°C.
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[9]
-
Atmosphere: For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.[9]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[10]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Procedure: Dispose of contents and containers in accordance with all local, regional, and national regulations.[9] Use a licensed professional waste disposal service. Do not dispose of down the drain.[7]
-
Containers: Leave the chemical in its original container if possible. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.[7]
Section 5: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or physician immediately.[1][7] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Get medical advice/attention if irritation occurs.[1][11] |
| Eye Contact | Immediately rinse cautiously with water for several minutes (at least 15). Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[1][12] |
Accidental Release Measures (Spill Response)
The following workflow outlines the logical steps for responding to a solid spill.
Caption: Workflow for responding to a solid spill of 3,4-Dichlorophenylhydrazine HCl.
Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray. Use media appropriate for the surrounding fire.[1]
-
Specific Hazards: The compound is not considered a significant fire risk itself, but containers may burn.[10] Thermal decomposition generates toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1]
-
Protective Equipment: Firefighters must wear gas-tight, chemically protective clothing and a self-contained breathing apparatus (SCBA).[1]
Section 6: Toxicological and Ecological Information
Toxicological Summary
-
Acute Toxicity: Classified as Category 4 (Harmful) for oral, dermal, and inhalation routes.[7] Specific LD50 or LC50 data are not available in the reviewed literature. The classification is based on the expected toxicity of compounds in this class.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the compound in these categories.[7] However, it is worth noting that the parent compound, phenylhydrazine, is considered a potential occupational carcinogen and has shown mutagenic properties.[13] This warrants handling this compound with high caution.
-
Occupational Exposure Limits (OELs): No specific OELs (e.g., PEL, TLV) have been established for this compound.[2]
Ecological Information
-
Toxicity: Specific ecotoxicity data (e.g., LC50 for fish, EC50 for daphnia) is not available.[7]
-
Persistence and Degradability: Information not available.
-
Actionable Insight: Due to the lack of data and the presence of chlorinated aromatic and hydrazine structures, the compound should be prevented from entering drains or the environment.[7] It should be considered potentially harmful to aquatic life until data proves otherwise.
Section 7: Transport Information
While some sources indicate this compound is not regulated for transport,[7] related toxic organic solids are. Given its hazard profile, it is prudent to classify it for transport under a conservative designation.
-
Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound)[1][4][12]
-
Hazard Class: 6.1 (Toxic substances)[1]
-
Packing Group: III (indicating a substance with minor danger)[4]
References
- 1. adrdangerousgoods.com [adrdangerousgoods.com]
- 2. hazmattool.com [hazmattool.com]
- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hazmattool.com [hazmattool.com]
- 5. fishersci.com [fishersci.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. angenechemical.com [angenechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. adr-tool.com [adr-tool.com]
- 12. UN/NA 2811 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. PHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Fischer Indole Synthesis: A Mechanistic and Practical Guide to Utilizing Substituted Phenylhydrazines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most robust and widely utilized methods for constructing the indole nucleus, a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone, offers a powerful route to a vast array of substituted indoles.[3] This technical guide provides an in-depth exploration of the Fischer indole synthesis with a specific focus on the strategic use of substituted phenylhydrazines. We will dissect the reaction mechanism, elucidate the profound influence of substituent electronics on reaction outcomes, detail practical experimental protocols, and offer field-proven troubleshooting advice to empower researchers in leveraging this timeless transformation.
The Core Reaction Mechanism: A Stepwise Deconstruction
A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The synthesis is not a simple condensation but a sophisticated cascade involving tautomerization and sigmatropic rearrangement.[1][4] The generally accepted mechanism, first proposed by Robinson and supported by isotopic labeling studies, proceeds through several distinct stages.[1][4]
-
Hydrazone Formation: The synthesis begins with the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.[1][5] This initial step is often performed in situ, meaning the phenylhydrazine and carbonyl compound are mixed together under indolization conditions without isolating the hydrazone intermediate.[3]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive ene-hydrazine isomer.[1][4] This step is critical as it establishes the necessary olefinic component for the subsequent rearrangement.
-
[1][1]-Sigmatropic Rearrangement: Following protonation of the ene-hydrazine, the molecule undergoes the key bond-forming event: an irreversible[1][1]-sigmatropic rearrangement.[3][5] This electrocyclic reaction, analogous to a Cope rearrangement, breaks the weak N-N bond and forms a new C-C bond at the ortho position of the aromatic ring, yielding a di-imine intermediate.[5] This is often the rate-determining step of the synthesis.[4]
-
Aromatization and Cyclization: The di-imine intermediate rapidly rearomatizes. The newly formed aniline-like nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring aminoacetal (or aminal).[1][6]
-
Elimination to Form the Indole: Under the acidic conditions, this cyclic intermediate eliminates a molecule of ammonia to generate the energetically favorable aromatic indole ring system.[1][5]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 88guru.com [88guru.com]
Methodological & Application
Synthesis of 5,6-Dichloro-Substituted Indoles via Fischer Indolization of 3,4-Dichlorophenylhydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Dichloro-Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of a multitude of biologically active compounds and functional materials.[1] Among the vast array of substituted indoles, those bearing halogen atoms, particularly chlorine, on the benzene ring are of significant interest. The presence of chlorine atoms can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability, lipophilicity, and receptor binding affinity. Specifically, the 5,6-dichloroindole moiety is a key structural motif in various promising therapeutic agents.
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5,6-dichloro-substituted indoles utilizing the Fischer indole synthesis with 3,4-dichlorophenylhydrazine hydrochloride as the starting material. We will delve into the mechanistic nuances of this classic reaction, with a special focus on the electronic effects of the dichloro substitution, and present adaptable experimental procedures for the synthesis of a variety of 5,6-dichloroindole derivatives.
The Fischer Indole Synthesis: A Mechanistic Perspective
The Fischer indole synthesis, a venerable and versatile method for the construction of the indole nucleus, proceeds through an acid-catalyzed cyclization of an arylhydrazone.[2] The reaction is typically initiated by the condensation of an arylhydrazine with an aldehyde or a ketone to form the corresponding hydrazone, which then undergoes a cascade of intramolecular transformations to yield the final indole product.
The generally accepted mechanism involves the following key steps:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of 3,4-dichlorophenylhydrazine with a carbonyl compound (aldehyde or ketone) to form the corresponding 3,4-dichlorophenylhydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[3][3]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond.
-
Aromatization and Cyclization: The intermediate diimine rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia to afford the aromatic indole ring.[2]
The Influence of Dichloro-Substitution: Navigating Electronic Effects
The presence of two electron-withdrawing chlorine atoms on the phenylhydrazine ring significantly impacts the reactivity of the starting material and the subsequent steps of the Fischer indole synthesis. The decreased electron density on the aromatic ring can make the key[3][3]-sigmatropic rearrangement step more challenging compared to reactions with electron-rich or unsubstituted phenylhydrazines.[4] Consequently, more forcing reaction conditions, such as the use of stronger acids, higher temperatures, or longer reaction times, may be necessary to achieve satisfactory yields.
Commonly employed acid catalysts for the Fischer indole synthesis include Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride.[2] For less reactive substrates like 3,4-dichlorophenylhydrazine, stronger acid systems or higher temperatures are often required to drive the reaction to completion.
Experimental Protocols: A Guideline for Synthesis
The following protocols provide a general framework for the synthesis of 5,6-dichloro-substituted indoles from this compound. It is important to note that these are representative procedures and may require optimization based on the specific ketone or aldehyde used.
Safety Precautions
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Protocol 1: General Procedure for the Synthesis of 5,6-Dichloroindoles
This protocol describes a one-pot procedure where the hydrazone is formed in situ followed by cyclization.
Materials:
-
This compound (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a mixture of acetic acid and a strong acid like H₂SO₄)
-
Solvent (e.g., acetic acid, ethanol, or a high-boiling point solvent like toluene or xylene)
-
Sodium bicarbonate or sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Hydrazone Formation (Optional Isolation): Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 30-60 minutes to facilitate the formation of the hydrazone. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, carefully add the acid catalyst. For example, polyphosphoric acid can be added portion-wise, or a catalytic amount of a stronger acid can be introduced.
-
Heating: Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by TLC. Due to the electron-withdrawing nature of the dichloro-substituents, longer reaction times (from a few hours to overnight) may be necessary.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution or 1 M sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Data Presentation: Expected Outcomes and Considerations
The following table provides a qualitative summary of expected outcomes and key considerations when applying the Fischer indole synthesis to this compound with various carbonyl partners.
| Carbonyl Partner | Expected Product Structure | Key Considerations & Potential Challenges | Recommended Catalyst Systems (to be optimized) |
| Acetone | 5,6-Dichloro-2-methyl-1H-indole | The resulting indole is relatively simple. The reaction may require elevated temperatures and a strong acid catalyst for efficient conversion. | Polyphosphoric acid (PPA), Eaton's Reagent (P₂O₅ in MeSO₃H), H₂SO₄ in acetic acid. |
| Cyclohexanone | 6,7-Dichloro-1,2,3,4-tetrahydro-9H-carbazole | The cyclic ketone should readily form the corresponding indole. Reaction conditions are expected to be similar to other ketone reactions. | PPA, ZnCl₂, Acetic Acid/H₂SO₄. |
| Ethyl pyruvate | Ethyl 5,6-dichloro-1H-indole-2-carboxylate | The resulting indole-2-carboxylate is a valuable intermediate for further functionalization. The ester group is generally stable under Fischer indole conditions. | PPA, Eaton's Reagent, Amberlyst-15. |
| Unsymmetrical Ketones (e.g., 2-Butanone) | Mixture of 5,6-dichloro-2,3-dimethyl-1H-indole and 5,6-dichloro-2-ethyl-1H-indole | The reaction can lead to a mixture of regioisomers depending on which α-carbon of the ketone participates in the cyclization. The product ratio can be influenced by the choice of acid catalyst and reaction conditions. | PPA, ZnCl₂. Separation of isomers may be required. |
Conclusion: A Versatile Tool for Dichloro-Indole Synthesis
The Fischer indole synthesis remains a powerful and reliable method for the preparation of a wide range of substituted indoles. While the presence of electron-withdrawing groups on the phenylhydrazine precursor, such as in this compound, presents a synthetic challenge, these can be overcome with careful selection of reaction conditions. The resulting 5,6-dichloroindole derivatives are valuable building blocks in the development of novel pharmaceuticals and functional materials. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this classic transformation for the synthesis of these important heterocyclic compounds.
References
Anwendungs- und Protokollleitfaden: Derivatisierung von Aldehyden und Ketonen mit 3,4-Dichlorphenylhydrazin-Hydrochlorid
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung und strategische Bedeutung
Die Derivatisierung von Carbonylverbindungen, insbesondere von Aldehyden und Ketonen, ist eine grundlegende Technik in der analytischen und synthetischen Chemie. Durch die Umwandlung der hochreaktiven, aber oft flüchtigen und schwer zu charakterisierenden Carbonylgruppe in ein stabiles, kristallines Derivat werden mehrere entscheidende Vorteile erzielt. Die Reaktion mit 3,4-Dichlorphenylhydrazin-Hydrochlorid zur Bildung der entsprechenden 3,4-Dichlorphenylhydrazone ist hierbei von besonderem Interesse.
Diese spezifische Derivatisierung dient mehreren Zwecken:
-
Strukturaufklärung und Identifizierung: Die gebildeten Hydrazone sind typischerweise feste, kristalline Verbindungen mit scharfen und charakteristischen Schmelzpunkten. Dies erleichtert die Isolierung und Identifizierung des ursprünglichen Aldehyds oder Ketons.
-
Verbesserte chromatographische Analyse: Die Einführung der Dichlorephenyl-Gruppe erhöht die molare Masse und verändert die Polarität des Moleküls. Dies verbessert die Trennung und Detektion in chromatographischen Verfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC), insbesondere bei Verwendung eines UV-Detektors, da der aromatische Ring eine starke UV-Absorption aufweist.[1]
-
Erhöhte Empfindlichkeit in der Massenspektrometrie: Die Derivatisierung kann die Ionisationseffizienz in Techniken wie MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) verbessern, was zu empfindlicheren Nachweisen führt.[2][3]
-
Synthetische Zwischenprodukte: Hydrazone sind vielseitige Zwischenprodukte in der organischen Synthese, beispielsweise bei der Fischer-Indol-Synthese oder der Wolff-Kishner-Reduktion.[4] 3,4-Dichlorphenylhydrazin dient dabei als Baustein für die Synthese von Heterocyclen wie Pyrazolen und Indolen, die in bioaktiven Molekülen von Bedeutung sind.[5]
Dieser Leitfaden bietet eine detaillierte technische Übersicht über den Mechanismus, ein validiertes Protokoll für die Laboranwendung und wichtige Überlegungen für eine erfolgreiche Derivatisierung.
Chemischer Mechanismus: Die Nukleophile Additions-Eliminierungs-Reaktion
Die Bildung eines Hydrazons aus einem Aldehyd oder Keton und 3,4-Dichlorphenylhydrazin ist eine klassische Additions-Eliminierungs-Reaktion, die auch als Kondensationsreaktion bezeichnet wird, da ein kleines Molekül (Wasser) abgespalten wird.[6][7][8] Der Mechanismus verläuft in der Regel säurekatalysiert.
Schritt 1: Nukleophiler Angriff Das freie Elektronenpaar am terminalen Stickstoffatom des 3,4-Dichlorphenylhydrazins agiert als Nukleophil. Es greift das elektrophile Kohlenstoffatom der Carbonylgruppe des Aldehyds oder Ketons an.[8] Die Polarität der C=O-Doppelbindung (δ+ am Kohlenstoff, δ- am Sauerstoff) macht den Kohlenstoff anfällig für diesen Angriff.
Schritt 2: Protonentransfer und Bildung eines Carbinolamins Nach dem initialen Angriff entsteht ein zwitterionisches Zwischenprodukt. Durch Protonentransfers wird ein neutrales, instabiles Carbinolamin-Intermediat gebildet. Die Säurekatalyse spielt hier eine wichtige Rolle, indem sie den Carbonylsauerstoff protoniert und so die Elektrophilie des Carbonylkohlenstoffs erhöht, was den nukleophilen Angriff erleichtert.
Schritt 3: Protonierung der Hydroxylgruppe Die Hydroxylgruppe des Carbinolamins wird durch ein Säuremolekül protoniert. Dadurch wird Wasser zu einer guten Abgangsgruppe (H₂O).
Schritt 4: Eliminierung von Wasser und Bildung des Hydrazons Das Elektronenpaar des benachbarten Stickstoffatoms klappt ein, um eine C=N-Doppelbindung zu bilden, während gleichzeitig das Wassermolekül abgespalten wird. Eine anschließende Deprotonierung des Stickstoffs durch eine Base (z. B. Wasser oder das Lösungsmittel) liefert das stabile 3,4-Dichlorphenylhydrazon-Produkt und regeneriert den Säurekatalysator.
Abbildung 1: Vereinfachter Arbeitsablauf des Mechanismus der Hydrazonbildung.
Sicherheits- und Handhabungsprotokoll
VORSICHT: 3,4-Dichlorphenylhydrazin-Hydrochlorid ist eine gefährliche Substanz. Vor Beginn der Arbeiten muss das Sicherheitsdatenblatt (SDB) sorgfältig gelesen werden.
| Gefahr | GHS-Piktogramm | Sicherheitshinweise |
| Gesundheitsschädlich |
| Gesundheitsschädlich bei Verschlucken, Hautkontakt oder Einatmen.[9][10] Verursacht Hautreizungen und schwere Augenreizung.[9][10] Kann die Atemwege reizen.[9][10] |
| Persönliche Schutzausrüstung (PSA) | - | Schutzhandschuhe, Schutzkleidung, Augenschutz (Schutzbrille), Gesichtsschutz tragen.[9][10] Arbeiten nur im Freien oder in gut belüfteten Bereichen, vorzugsweise in einem Abzug, durchführen.[10] |
| Erste Hilfe | - | Bei Verschlucken: Mund ausspülen. Bei Unwohlsein GIFTINFORMATIONSZENTRUM oder Arzt anrufen.[9] Bei Hautkontakt: Mit viel Wasser und Seife waschen.[9] Bei Einatmen: Die Person an die frische Luft bringen und für ungehinderte Atmung sorgen.[9][10] Bei Augenkontakt: Einige Minuten lang behutsam mit Wasser spülen.[9] |
Lagerung: Behälter dicht verschlossen an einem trockenen, kühlen und gut belüfteten Ort aufbewahren.[10][11]
Detailliertes experimentelles Protokoll
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Derivatisierung. Optimierungen hinsichtlich Lösungsmittel, Temperatur und Reaktionszeit können je nach spezifischem Aldehyd oder Keton erforderlich sein.
Materialien und Reagenzien:
-
3,4-Dichlorphenylhydrazin-Hydrochlorid (CAS: 19763-90-7)
-
Aldehyd oder Keton (Substrat)
-
Ethanol (96 % oder absolut) oder Methanol
-
Konzentrierte Schwefelsäure oder Eisessig (als Katalysator)
-
Bechergläser, Erlenmeyerkolben
-
Magnetrührer und Rührfisch
-
Heizplatte (optional)
-
Ausrüstung zur Vakuumfiltration (Büchnertrichter, Saugflasche)
-
Filterpapier
-
Ausrüstung zur Umkristallisation
Protokollablauf:
Abbildung 2: Experimenteller Arbeitsablauf für die Hydrazon-Synthese.
Schritt-für-Schritt-Anleitung:
-
Herstellung der Derivatisierungslösung:
-
Wiegen Sie 1,0 Äquivalent 3,4-Dichlorphenylhydrazin-Hydrochlorid ab und geben Sie es in einen Erlenmeyerkolben.
-
Fügen Sie eine minimale Menge warmes Ethanol oder Methanol hinzu, um das Salz vollständig zu lösen. Rühren Sie die Lösung.
-
Begründung: Die Verwendung der minimalen Lösungsmittelmenge fördert die Ausfällung des Produkts, sobald es sich bildet. Das Erwärmen erhöht die Löslichkeit des Reagenzes.
-
Fügen Sie vorsichtig 1-2 Tropfen konzentrierte Schwefelsäure oder eine kleine Menge Eisessig hinzu.
-
Begründung: Die Reaktion wird durch Säure katalysiert. Schwefelsäure ist ein starker Katalysator, aber Eisessig kann für empfindlichere Substrate eine mildere Alternative sein.
-
-
Reaktion mit der Carbonylverbindung:
-
Lösen Sie 1,0 Äquivalent Ihres Aldehyds oder Ketons in einer kleinen Menge Ethanol.
-
Geben Sie die Lösung der Carbonylverbindung tropfenweise unter ständigem Rühren zur Derivatisierungslösung.
-
Begründung: Eine langsame Zugabe verhindert lokale Konzentrationsspitzen und fördert die Bildung von gut geformten Kristallen.
-
-
Niederschlagsbildung und Reaktionsabschluss:
-
Nach dem Mischen bildet sich oft sofort ein farbiger (typischerweise gelber bis oranger) Niederschlag des 3,4-Dichlorphenylhydrazons.[6][7]
-
Lassen Sie die Mischung für 15-30 Minuten bei Raumtemperatur rühren. Wenn kein Niederschlag entsteht, kann die Mischung vorsichtig für 5-10 Minuten erwärmt oder über Nacht stehen gelassen werden.
-
Begründung: Die Reaktionskinetik variiert. Sterisch gehinderte Ketone reagieren langsamer als einfache Aldehyde. Erwärmung kann die Reaktionsgeschwindigkeit erhöhen.
-
-
Isolierung und Reinigung:
-
Kühlen Sie die Reaktionsmischung in einem Eisbad ab, um die Ausfällung zu vervollständigen.
-
Filtrieren Sie den Niederschlag mittels Vakuumfiltration durch einen Büchnertrichter ab.
-
Waschen Sie den Filterkuchen mehrmals mit kleinen Portionen eiskaltem Ethanol, um überschüssige Reagenzien und Verunreinigungen zu entfernen.
-
Begründung: Kaltes Lösungsmittel minimiert den Verlust des Produkts durch Wiederauflösen während des Waschvorgangs.
-
Trocknen Sie das Produkt an der Luft oder in einem Exsikkator.
-
-
Optionale Umkristallisation:
-
Für eine höhere Reinheit (z. B. für die Schmelzpunktbestimmung oder Elementaranalyse) kann das Rohprodukt umkristallisiert werden.
-
Lösen Sie das getrocknete Produkt in der minimalen Menge eines geeigneten heißen Lösungsmittels (z. B. Ethanol, Essigsäure oder deren Mischungen).
-
Lassen Sie die Lösung langsam abkühlen, um die Bildung von reinen Kristallen zu ermöglichen.
-
Filtrieren und trocknen Sie die reinen Kristalle wie oben beschrieben.
-
Charakterisierung und Analyse
Die erfolgreiche Synthese des Derivats wird durch verschiedene analytische Methoden bestätigt.
| Analytische Methode | Erwartetes Ergebnis und Interpretation |
| Schmelzpunktbestimmung | Das gereinigte Derivat sollte einen scharfen, reproduzierbaren Schmelzpunkt aufweisen. Dieser Wert kann mit Literaturdaten verglichen werden, um das ursprüngliche Carbonyl zu identifizieren. |
| Dünnschichtchromatographie (DC) | Das Produkt sollte als einzelner Fleck mit einem anderen Rf-Wert als die Ausgangsmaterialien erscheinen. |
| Infrarotspektroskopie (IR) | Das Verschwinden der starken C=O-Streckschwingungsbande (ca. 1680-1750 cm⁻¹) des Ausgangsmaterials und das Erscheinen einer C=N-Streckschwingungsbande (ca. 1600-1650 cm⁻¹) sowie N-H-Banden bestätigen die Reaktion. |
| Kernspinresonanzspektroskopie (NMR) | ¹H- und ¹³C-NMR-Spektren ermöglichen eine vollständige Strukturaufklärung. Das Signal des Aldehyd-Protons (ca. 9-10 ppm) verschwindet. Neue Signale im aromatischen Bereich und für das Imin-Wasserstoffatom erscheinen. |
| Hochleistungsflüssigkeitschromatographie (HPLC) | Die Derivatisierung ermöglicht eine quantitative Analyse. Das Hydrazon zeigt aufgrund des Phenylrings eine starke UV-Absorption, was eine empfindliche Detektion ermöglicht.[1] |
Fehlerbehebung und Experteneinblicke
| Problem | Mögliche Ursache(n) | Lösungsvorschlag(en) |
| Keine Niederschlagsbildung | - Geringe Reaktivität des Ketons (sterische Hinderung).- Substrat oder Produkt ist im Reaktionsmedium zu gut löslich.- Unzureichende Katalysatorkonzentration. | - Reaktionszeit verlängern und/oder die Mischung vorsichtig erwärmen.- Fügen Sie langsam Wasser hinzu, um die Polarität des Lösungsmittels zu erhöhen und die Ausfällung zu induzieren.- Fügen Sie einen weiteren Tropfen Säurekatalysator hinzu. |
| Öliges oder klebriges Produkt | - Unreine Ausgangsmaterialien.- Zu schnelles Ausfällen bei zu hoher Konzentration. | - Stellen Sie sicher, dass die Ausgangsmaterialien rein sind.- Versuchen Sie die Umkristallisation aus einem anderen Lösungsmittelsystem. Manchmal hilft das "Ankratzen" der Innenwand des Gefäßes mit einem Glasstab, um die Kristallisation zu initiieren. |
| Geringe Ausbeute | - Produkt ist im Wasch-Lösungsmittel teilweise löslich.- Unvollständige Reaktion. | - Verwenden Sie zum Waschen immer eiskaltes Lösungsmittel und nur kleine Portionen.- Überprüfen Sie die Stöchiometrie und verlängern Sie die Reaktionszeit. |
Referenzen
-
3,4-Dichlorophenylhydrazine hydrochloride technical grade, 90% - Sigma-Aldrich. (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
This compound - Synquest Labs. (n.d.). Synquest Labs. 9
-
Hydrazone synthesis by C-N coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. 12
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-22). Thermo Fisher Scientific. 10
-
The synthesis and properties of some hydrazines - Aston Research Explorer. (n.d.). Aston Research Explorer. 13
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-11-16). Thermo Fisher Scientific. 11
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts. (2025-02-24). Chemistry LibreTexts. 4
-
(3,4-Dichlorophenyl)hydrazine - MySkinRecipes. (n.d.). MySkinRecipes. 5
-
An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an - Academic Journals. (n.d.). Academic Journals. 2
-
Addition-Elimination Reactions - Chemistry LibreTexts. (2023-01-22). Chemistry LibreTexts. 6
-
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.). 1
-
addition-elimination reactions of aldehydes and ketones - Chemguide. (n.d.). Chemguide. 7
-
The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed. (n.d.). PubMed. 3
-
Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown. (n.d.). Doc Brown. 8
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. academicjournals.org [academicjournals.org]
- 3. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (3,4-Dichlorophenyl)hydrazine [myskinrecipes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. synquestlabs.com [synquestlabs.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Hydrazone synthesis by C-N coupling [organic-chemistry.org]
- 13. research.aston.ac.uk [research.aston.ac.uk]
Application Notes and Protocols: The Strategic Use of 3,4-Dichlorophenylhydrazine Hydrochloride in the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Versatility of a Dichlorinated Building Block
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1] Among the myriad of synthetic precursors, substituted phenylhydrazines are indispensable reagents for constructing key heterocyclic scaffolds such as indoles and pyrazoles.[2] 3,4-Dichlorophenylhydrazine hydrochloride, in particular, serves as a crucial starting material for introducing a dichlorophenyl moiety into these frameworks. The presence of this specific substitution pattern is known to significantly modulate the pharmacological properties of the final molecule, often enhancing potency and influencing selectivity for biological targets.[3]
This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for its application in two of the most powerful transformations in heterocyclic chemistry: the Fischer indole synthesis and the Knorr pyrazole synthesis. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies required to effectively leverage this versatile reagent in their synthetic endeavors.
Part 1: Synthesis of 5,6-Dichloroindoles via the Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole nucleus.[4][5][6] This reaction facilitates the creation of the bicyclic indole structure from the acid-catalyzed thermal cyclization of an arylhydrazone.
Principle and Mechanism
The reaction proceeds through a well-established cascade of transformations. The journey from 3,4-dichlorophenylhydrazine to a 5,6-dichloroindole involves several key steps:
-
Hydrazone Formation: The synthesis begins with the condensation of 3,4-dichlorophenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. This step can be performed separately, or the hydrazone can be generated in situ.[7]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[7][8]
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted, thermally-allowed[5][5]-sigmatropic rearrangement. This is the crucial C-C bond-forming step and is often rate-determining.[5][9]
-
Cyclization & Aromatization: The resulting di-imine intermediate readily cyclizes to form a five-membered ring aminoacetal (aminal). Subsequent elimination of ammonia under acid catalysis leads to the formation of the energetically favorable aromatic indole ring.[6][8]
The presence of two electron-withdrawing chlorine atoms on the phenylhydrazine ring decreases its nucleophilicity. Consequently, the indolization step often requires more forcing conditions (higher temperatures or stronger acids) compared to reactions with electron-rich phenylhydrazines.[10] The choice of acid catalyst is critical; Brønsted acids like polyphosphoric acid (PPA), sulfuric acid, and glacial acetic acid, or Lewis acids such as zinc chloride (ZnCl₂) are commonly employed.[5][6][8]
Diagram 1: The Fischer Indole Synthesis Mechanism
Caption: Mechanistic pathway of the Fischer indole synthesis.
Application Protocol: Synthesis of 5,6-Dichloro-2,3-dimethylindole
This protocol details the synthesis of a substituted 5,6-dichloroindole using this compound and butan-2-one.
Materials and Reagents:
-
This compound (1.0 eq)
-
Butan-2-one (Methyl ethyl ketone) (1.2 eq)
-
Glacial Acetic Acid (Solvent and Catalyst)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and butan-2-one (1.2 eq).
-
Acid Addition: Add glacial acetic acid to the mixture to serve as both the solvent and the acid catalyst. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of hydrazine).
-
Indolization: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction may take several hours (typically 2-6 hours).
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding 1 M NaOH solution with stirring until the pH is approximately 7-8. This will precipitate the crude product.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 5,6-dichloro-2,3-dimethylindole.
Diagram 2: Experimental Workflow for Fischer Indole Synthesis
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Table 1: Representative Conditions for Fischer Indole Synthesis
| Carbonyl Partner | Acid Catalyst | Solvent | Temperature | Time (h) | Notes |
| Cyclohexanone | Glacial Acetic Acid | Acetic Acid | Reflux | 3-5 | Forms the corresponding tetrahydrocarbazole. |
| Acetone | Polyphosphoric Acid (PPA) | None | 100-120 °C | 1-2 | PPA is a strong dehydrating agent and catalyst. |
| Propiophenone | Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 4-8 | Lewis acid catalysis can be effective. |
| Pyruvic acid | Hydrochloric Acid | Ethanol | Reflux | 2-4 | Yields the corresponding indole-2-carboxylic acid.[7] |
Part 2: Synthesis of 1-(3,4-Dichlorophenyl)-pyrazoles and -pyrazolones
The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone for the synthesis of pyrazoles, a five-membered heterocyclic ring system with two adjacent nitrogen atoms.[11][12] This scaffold is prevalent in numerous pharmaceuticals, including anti-inflammatory and anticancer agents.
Principle and Mechanism
The Knorr pyrazole synthesis and related condensations involve the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, such as a β-ketoester.[13][14]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of 3,4-dichlorophenylhydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Condensation and Cyclization: A subsequent intramolecular condensation occurs as the second nitrogen atom attacks the remaining carbonyl group, leading to a cyclic intermediate.
-
Dehydration: The cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.
When using an unsymmetrical 1,3-diketone, a mixture of two regioisomeric pyrazoles can be formed.[15] The reaction outcome is often governed by the relative reactivity of the two carbonyl groups. For the synthesis of pyrazolones, a β-ketoester like ethyl acetoacetate is used, resulting in a pyrazole ring bearing a ketone function.[13][16]
Diagram 3: General Mechanism for Pyrazole Synthesis
Caption: Mechanistic overview of pyrazole formation from a 1,3-diketone.
Application Protocol 1: Synthesis of 1-(3,4-Dichlorophenyl)-3,5-dimethylpyrazole
This protocol describes the reaction of this compound with acetylacetone.
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Ethanol or Glacial Acetic Acid
-
Water
-
Sodium Bicarbonate (optional, for neutralization)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or glacial acetic acid.
-
Diketone Addition: Add acetylacetone (1.1 eq) to the solution. A mild exotherm may be observed.
-
Reaction: Stir the mixture at room temperature or heat gently to reflux for 1-3 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Isolation: Cool the reaction mixture. If using acetic acid, dilute with water to precipitate the product. If using ethanol, the product may crystallize upon cooling or by partial removal of the solvent.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.
Application Protocol 2: Synthesis of 1-(3,4-Dichlorophenyl)-3-methyl-5-pyrazolone
This protocol outlines the synthesis using ethyl acetoacetate.[13]
Materials and Reagents:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ethanol
-
Sodium Acetate (optional, as a base)
Step-by-Step Methodology:
-
Reaction Setup: Combine this compound (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser. (Note: Adding a mild base like sodium acetate can facilitate the reaction by neutralizing the HCl salt).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The product will often begin to precipitate from the hot solution.
-
Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to maximize crystallization.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to yield the pyrazolone product.
Table 2: Substrates for 1-(3,4-Dichlorophenyl)-pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Solvent | Conditions | Product Type |
| Acetylacetone | Ethanol | Reflux, 2h | 3,5-Dimethylpyrazole |
| Ethyl Acetoacetate | Ethanol | Reflux, 3h | 3-Methyl-5-pyrazolone[13] |
| Dibenzoylmethane | Acetic Acid | Reflux, 4h | 3,5-Diphenylpyrazole |
| Ethyl 4,4,4-trifluoroacetoacetate | N,N-Dimethylacetamide | Room Temp | 3-Trifluoromethyl-5-pyrazolone[11] |
References
- 1. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3,4-Dichlorophenyl)hydrazine [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testbook.com [testbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 14. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4-Dichlorophenylhydrazine Hydrochloride in Pharmaceutical Synthesis
Abstract
3,4-Dichlorophenylhydrazine hydrochloride (CAS: 19763-90-7) is a pivotal substituted hydrazine derivative that serves as a versatile building block in modern medicinal chemistry. Its unique electronic properties, imparted by the two electron-withdrawing chlorine atoms on the phenyl ring, make it an indispensable precursor for the synthesis of complex heterocyclic scaffolds, particularly indole- and pyrazole-based structures. These scaffolds are at the core of numerous therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and central nervous system (CNS) modulators. This guide provides an in-depth exploration of the applications of this compound, focusing on its role in the Fischer Indole Synthesis and other key transformations relevant to pharmaceutical development. Detailed protocols, mechanistic insights, and practical considerations are presented to aid researchers in leveraging this key intermediate for drug discovery programs.
Introduction: The Strategic Importance of a Dichlorinated Phenylhydrazine
This compound is a crystalline solid with the linear formula Cl₂C₆H₃NHNH₂ · HCl. While the hydrazine moiety itself is a reactive functional group crucial for forming carbon-nitrogen bonds, the true value of this building block in pharmaceutical synthesis lies in the specific substitution pattern of the phenyl ring.
The presence of two chlorine atoms at the 3- and 4-positions has profound implications:
-
Electronic Modulation: The chlorine atoms are electron-withdrawing, which influences the reactivity of the hydrazine and the resulting indole ring system. This electronic modification is a key strategy in drug design for tuning the binding affinity of a molecule to its biological target.[1]
-
Lipophilicity and Metabolic Stability: The chloro groups increase the lipophilicity of the final molecule, which can enhance its ability to cross cell membranes. Furthermore, halogenation can block sites of metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.
-
Scaffold for Bioisosteric Replacement: The resulting 5,6-dichloroindole core is a privileged structure in medicinal chemistry, often used as a bioisostere for other bicyclic systems to optimize potency and selectivity.[1]
Its primary and most celebrated application is in the Fischer Indole Synthesis , a robust and historic reaction for creating the indole nucleus.[2]
Core Application: The Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, this reaction remains one of the most reliable methods for synthesizing substituted indoles.[2][3] The process involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone, followed by thermal cyclization and elimination of ammonia.[2]
Mechanism and Rationale
The reaction proceeds through several key steps, each with a clear chemical logic:[2][4]
-
Hydrazone Formation: The reaction initiates with the nucleophilic addition of the phenylhydrazine to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a phenylhydrazone intermediate. This is a classic condensation reaction.[5]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement (akin to a Claisen rearrangement). This is the rate-determining step where the new C-C bond is formed, breaking the aromaticity of the phenyl ring temporarily.[3]
-
Rearomatization and Cyclization: The resulting di-imine intermediate quickly rearomatizes. The newly formed amino group then acts as a nucleophile, attacking the imine carbon to form a five-membered ring (an aminal).
-
Elimination of Ammonia: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring.[2]
The use of this compound directly leads to the formation of a 5,6-dichloro-1H-indole scaffold, a valuable precursor for various therapeutic agents.[1][6]
Visualization of the Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer Indole Synthesis.
Application in Kinase Inhibitor Synthesis
The indole scaffold is a cornerstone in the development of protein kinase inhibitors, a major class of drugs used in oncology and inflammatory diseases.[7] The 5,6-dichloroindole core, synthesized from 3,4-dichlorophenylhydrazine, is particularly valuable for developing potent and selective inhibitors. The chlorine atoms can form crucial halogen bonds with the protein backbone or occupy hydrophobic pockets within the ATP-binding site of the kinase.
While specific named drugs directly using this compound are often proprietary, its utility can be demonstrated in the synthesis of analogs of known kinase inhibitors. For example, many Src kinase inhibitors feature a substituted benzotriazine core, and related heterocyclic structures can be accessed through indole-based intermediates.[8]
Illustrative Synthetic Scheme
The synthesis of a hypothetical kinase inhibitor intermediate (C) demonstrates the practical application.
References
- 1. 5,6-Dichloroindole | High-Purity Research Chemical [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CAS 121859-57-2 | 5,6-Dichloroindole - Synblock [synblock.com]
- 7. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 8. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3,4-Dichlorophenylhydrazine Hydrochloride in the Synthesis of Heterocyclic Agrochemical Scaffolds
Introduction: A Versatile Building Block for Modern Crop Protection
In the landscape of agrochemical synthesis, the strategic incorporation of halogenated aromatic moieties is a well-established principle for enhancing the efficacy and modulating the physicochemical properties of active ingredients. Among the plethora of available synthons, 3,4-Dichlorophenylhydrazine hydrochloride emerges as a pivotal precursor for the construction of a variety of heterocyclic systems that form the core of numerous herbicides, fungicides, and insecticides. The 3,4-dichloro substitution pattern on the phenyl ring is of particular significance, as it often imparts favorable characteristics such as increased lipophilicity, metabolic stability, and potent inhibitory activity against target enzymes in weeds, pests, and pathogens.
This technical guide provides in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of key agrochemical scaffolds, namely dichloro-substituted indoles and pyrazoles. The methodologies are presented with a focus on the underlying chemical principles, empowering researchers and development professionals to leverage this versatile intermediate in their discovery and process development workflows. While many common herbicides like Diuron and Propanil are synthesized from the related 3,4-dichloroaniline, this guide will focus on the unique applications of the hydrazine derivative in building more complex heterocyclic systems.[1][2]
Application Note 1: Synthesis of 5,6-Dichloroindole Scaffolds via the Fischer Indole Synthesis
The Significance of the Indole Nucleus in Agrochemicals:
The indole ring system is a privileged scaffold in medicinal and agricultural chemistry.[3] In the realm of agrochemicals, indole derivatives, such as indole-3-acetic acid and its analogs, are well-known for their auxinic activity, leading to their development as herbicides for the control of broadleaf weeds.[4] The Fischer indole synthesis, a robust and versatile method discovered in 1883, remains a cornerstone for the construction of the indole nucleus from arylhydrazines and carbonyl compounds.[5][6][7] By employing this compound, one can readily access 5,6-dichloro-substituted indoles, which can be further functionalized to generate novel herbicidal candidates.
Causality in Experimental Design: The Fischer Indole Synthesis Mechanism
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through a series of well-defined steps.[5][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Hydrazone Formation: The reaction initiates with the condensation of 3,4-Dichlorophenylhydrazine with an aldehyde or ketone (in this example, ethyl pyruvate) to form the corresponding phenylhydrazone. This is a standard imine formation reaction and is typically reversible.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form. This step is critical as it sets the stage for the subsequent sigmatropic rearrangement.
-
[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[8][8]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the N-N bond, leading to a di-imine intermediate. This is the key bond-forming step of the reaction.
-
Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes, and the resulting amino group attacks one of the imine carbons in an intramolecular cyclization to form a cyclic aminoacetal (aminal).
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring.[5][9]
The choice of acid catalyst is critical; Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃, are commonly used.[6] The reaction temperature can also significantly influence the reaction rate and yield.
Experimental Protocol: Synthesis of Ethyl 5,6-dichloro-1H-indole-2-carboxylate
This protocol describes a representative Fischer indole synthesis using this compound and ethyl pyruvate to yield a functionalized dichloroindole.
Materials:
-
This compound (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
Glacial acetic acid (as solvent)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) (as catalyst)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, including a round-bottom flask, condenser, and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Hydrazone Formation:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add ethyl pyruvate (1.1 eq) dropwise at room temperature with stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Indolization (Cyclization):
-
Once the hydrazone formation is complete, add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or by using PPA as the reaction medium and catalyst).
-
Heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours. Monitor the reaction by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker of ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield pure ethyl 5,6-dichloro-1H-indole-2-carboxylate.
-
Data Presentation:
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | Dependent on the specific product |
Visualization of Synthetic Workflow and Mechanism:
Caption: Workflow and mechanism of the Fischer Indole Synthesis.
Application Note 2: Synthesis of 1-(3,4-Dichlorophenyl)pyrazole Scaffolds
The Prominence of Pyrazoles in Agrochemicals:
Pyrazole-containing compounds represent a significant class of modern agrochemicals, with prominent examples found in herbicides, insecticides, and fungicides.[10] For instance, pyrazole-based herbicides can act as inhibitors of key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[10][11] The synthesis of the pyrazole ring is often achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The use of this compound as the hydrazine component allows for the direct incorporation of the dichlorophenyl moiety, a common feature in many active pyrazole agrochemicals.
Causality in Experimental Design: Pyrazole Synthesis Mechanism
The formation of a pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound is a straightforward and high-yielding cyclocondensation reaction.
-
Nucleophilic Attack: The reaction typically begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., acetylacetone).
-
Condensation and Dehydration: This is followed by a condensation reaction, eliminating a molecule of water to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.
-
Final Dehydration: A second molecule of water is eliminated to form the stable aromatic pyrazole ring.
The reaction is often catalyzed by a small amount of acid and can proceed at room temperature or with gentle heating.
Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol provides a method for the synthesis of a dichlorophenyl-substituted pyrazole from this compound and acetylacetone.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.05 eq)
-
Ethanol or acetic acid (as solvent)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or glacial acetic acid.
-
To this solution, add acetylacetone (1.05 eq) slowly with stirring.
-
-
Cyclocondensation:
-
Stir the reaction mixture at room temperature for 4-6 hours, or gently reflux for 1-2 hours to ensure the completion of the reaction. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates out of the solution, it can be collected by filtration. If not, pour the reaction mixture into ice water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 1-(3,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole.
-
Data Presentation:
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% |
| Purity (by NMR) | >98% |
| Melting Point | Dependent on the specific product |
Visualization of Synthetic Workflow:
Caption: Workflow for the synthesis of a dichlorophenyl pyrazole.
Conclusion
This compound serves as a highly valuable and strategic starting material in the synthesis of agrochemicals. Its ability to readily form key heterocyclic scaffolds such as indoles and pyrazoles through well-established and efficient reactions like the Fischer indole synthesis and pyrazole cyclocondensation makes it an indispensable tool for medicinal and agricultural chemists. The protocols and insights provided in this guide are intended to facilitate the exploration of novel, highly active crop protection agents built upon the versatile 3,4-dichlorophenylhydrazine core.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 4. US11606956B2 - 4-chloroindole-3-acetic acid for controlling unwanted plants - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. tdcommons.org [tdcommons.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
Application Note: Streamlined One-Pot Synthesis of 5,6-Dichloroindoles via Fischer Indolization Using 3,4-Dichlorophenylhydrazine Hydrochloride
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1][2] The Fischer indole synthesis, a venerable and powerful reaction discovered in 1883 by Hermann Emil Fischer, remains a highly versatile method for constructing this crucial heterocyclic system.[1][3] The reaction classically involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is often formed in situ from a phenylhydrazine and a carbonyl compound like an aldehyde or ketone.[4] One-pot variations of this synthesis are particularly advantageous as they enhance operational simplicity, reduce reaction times, and minimize waste generation.[5][6]
This application note provides a comprehensive guide to the one-pot synthesis of 5,6-dichloro-substituted indoles, leveraging the readily available starting material, 3,4-Dichlorophenylhydrazine hydrochloride. The presence of electron-withdrawing chloro-substituents on the resulting indole ring can significantly influence the molecule's electronic properties and biological activity, making this a valuable synthetic route for generating novel drug candidates. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and offer insights into process optimization and troubleshooting.
The Scientific Foundation: Mechanism and Rationale
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed reactions. A deep understanding of this mechanism is paramount for troubleshooting and adapting the protocol to various substrates.
The generally accepted mechanism proceeds as follows:
-
Phenylhydrazone Formation: The reaction commences with the condensation of 3,4-Dichlorophenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone intermediate.[4]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.[4][7]
-
[8][8]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[8][8]-sigmatropic rearrangement, a concerted process that forms a new carbon-carbon bond and breaks the N-N bond.[3][9] This is often the rate-determining step of the overall transformation.[7]
-
Cyclization and Aromatization: The resulting di-imine intermediate undergoes cyclization to form a cyclic aminoacetal (or aminal). Subsequent elimination of ammonia, driven by the formation of the highly stable aromatic indole ring, yields the final product.[3][7]
The choice of acid catalyst is a critical parameter. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can effectively catalyze the reaction.[3][10] The catalyst facilitates both the initial hydrazone formation and the subsequent rearrangement and cyclization steps. In this protocol, we will utilize glacial acetic acid, which serves as both a solvent and a Brønsted acid catalyst.
Diagrammatic Representation of the Fischer Indole Synthesis Mechanism
Caption: Mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: One-Pot Synthesis of 2,3-Dimethyl-5,6-dichloroindole
This protocol details the synthesis of a representative 5,6-dichloroindole from this compound and 2-butanone.
Materials and Equipment:
-
This compound
-
2-Butanone (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Rotary evaporator
Safety Precautions:
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[11]
-
Always work in a well-ventilated fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.[12][14]
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: To the flask, add glacial acetic acid (approximately 10-15 mL per gram of hydrazine) and 2-butanone (1.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.[10]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the acidic mixture by the slow addition of 1 M NaOH solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x 50 mL).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the pure 2,3-dimethyl-5,6-dichloroindole.
Diagrammatic Representation of the Experimental Workflow
Caption: Generalized experimental workflow for the one-pot synthesis.
Quantitative Data Summary
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | 2.25 hours | High | [1][7] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Not specified | Not specified | [15] |
| 4-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Reflux | High | [7] |
| 4-Cyanophenylhydrazine HCl | Cyclohexanone | p-TSA / Microwave | Not specified | High | [6] |
Characterization of the Product
The synthesized 5,6-dichloroindole derivatives can be characterized using standard spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the substitution pattern on the indole ring.[16]
-
Mass Spectrometry: Confirms the molecular weight of the product.
-
UV-Vis and Fluorescence Spectroscopy: The absorption and emission spectra are characteristic of the indole chromophore and can be influenced by the substituents.[8][17][18]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. |
| Decomposition of starting material or product | Ensure the reaction temperature is not excessively high. Consider using a milder acid catalyst. | |
| Formation of Multiple Products | Use of an unsymmetrical ketone | This can lead to the formation of isomeric indoles.[19] Purification by column chromatography is essential to separate the isomers. |
| Difficulty in Purification | Presence of unreacted starting materials | Ensure complete reaction before work-up. Optimize the chromatography conditions for better separation. |
Conclusion
The one-pot Fischer indole synthesis using this compound offers an efficient and direct route to valuable 5,6-dichloro-substituted indoles. This method is characterized by its operational simplicity and the use of readily available starting materials. The detailed protocol and mechanistic insights provided in this application note serve as a robust foundation for researchers in drug discovery and organic synthesis to produce a diverse range of functionalized indole derivatives for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 8. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. testbook.com [testbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. jk-sci.com [jk-sci.com]
- 16. youtube.com [youtube.com]
- 17. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. scispace.com [scispace.com]
Troubleshooting & Optimization
Low yield in Fischer indole synthesis using 3,4-Dichlorophenylhydrazine hydrochloride
Topic: Troubleshooting Low Yield in Fischer Indole Synthesis Using 3,4-Dichlorophenylhydrazine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Fischer indole synthesis, particularly when using electronically deactivated substrates like this compound. Our goal is to provide in-depth, scientifically-grounded solutions to common experimental hurdles.
Troubleshooting Guide: Addressing Low Yields
This section directly addresses the most common and frustrating issue encountered with this substrate: poor conversion to the desired indole product.
Q1: My Fischer indole synthesis with this compound is resulting in a very low yield. What are the primary reasons for this?
Low yields with this compound are common and stem directly from the electronic properties of the starting material. The two chlorine atoms are strongly electron-withdrawing, which significantly deactivates the phenyl ring. This has a cascade effect on the reaction mechanism.[1][2]
The core issues arise from two key steps in the synthesis:
-
Enamine Formation: The initial hydrazone must tautomerize to an enamine intermediate. The electron-deficient nature of the dichlorophenyl group reduces the basicity of the β-nitrogen, making the necessary protonation step less favorable.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming and rate-determining step of the entire synthesis.[4] The electron-poor aromatic ring is less nucleophilic, which increases the activation energy for this rearrangement, hindering the reaction's progress.[2]
Consequently, achieving a successful reaction requires more forceful conditions than with electron-rich or neutral phenylhydrazines. The primary factors to investigate are your choice of acid catalyst, reaction temperature, and the purity of your reagents.
Q2: I believe the acid catalyst is the critical failure point. How should I select an appropriate catalyst and concentration for this deactivated system?
Your intuition is correct; catalyst selection is paramount.[3][5] For an electron-deficient substrate, a standard catalytic amount of a mild acid like acetic acid is often insufficient.
The Causality Behind Catalyst Choice: The catalyst's role is to facilitate both the tautomerization to the enamine and the subsequent rearrangement.[6] A stronger acid is required to sufficiently protonate the enamine intermediate, which is less basic due to the withdrawing groups. Furthermore, the ammonia (NH₃) eliminated at the end of the reaction will neutralize the acid catalyst, meaning that stoichiometric or even super-stoichiometric quantities are often necessary for the reaction to proceed to completion.[7]
Here is a summary of common catalysts for this application:
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages & Considerations |
| Polyphosphoric Acid (PPA) | Brønsted | 5-10 equivalents, 80-150 °C | Excellent dehydrating agent and strong acid; often the catalyst of choice for deactivated systems.[6][8] | Highly viscous, making stirring difficult; workup requires careful quenching in ice water. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Brønsted | 7.5% P₂O₅ in MeSO₃H, 60-100 °C | Extremely powerful non-oxidizing acid; can often drive difficult cyclizations at lower temperatures than PPA. | Corrosive and requires careful handling; workup must be performed cautiously. |
| Zinc Chloride (ZnCl₂) | Lewis | 2-5 equivalents, 120-180 °C (often in a high-boiling solvent or neat) | A classic and effective Lewis acid catalyst.[6][8][9] | Requires high temperatures which can lead to charring/decomposition; must be anhydrous. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted | 1-3 equivalents, Reflux in a high-boiling solvent (e.g., toluene, xylene) | Easier to handle than PPA or Eaton's reagent.[3][6] | May not be strong enough for heavily deactivated substrates unless very high temperatures are used. |
Recommendation: Start with Polyphosphoric Acid (PPA). It consistently provides the best balance of acidity and dehydrating power for this specific challenge.
dot
Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.
Q3: I've increased the temperature to drive the reaction, but now I'm getting a lot of dark, insoluble tar and still a low yield of my product. What's happening?
This is a classic dilemma with deactivated systems. You are likely observing thermal decomposition, which competes with the desired cyclization at elevated temperatures.[4][10] The high activation energy of the[3][3]-sigmatropic rearrangement necessitates heat, but this same energy input can also promote side reactions and polymerization of intermediates.
Minimizing Decomposition:
-
Find the "Sweet Spot": The optimal temperature is a narrow window. Run small-scale experiments at various temperatures (e.g., 80°C, 100°C, 120°C) and monitor closely by TLC to find the point at which the product forms cleanly without significant byproduct spots appearing.
-
Use a Stronger, Lower-Temperature Catalyst: This is often the best solution. A catalyst like Eaton's reagent can often promote the reaction at temperatures 20-40°C lower than PPA, which can be enough to avoid the decomposition threshold.
-
Minimize Reaction Time: As soon as TLC indicates the consumption of the starting hydrazone, begin the workup. Prolonged heating, even at the optimal temperature, will inevitably lead to byproduct formation.
Experimental Protocol: An Optimized Starting Point
This protocol is a robust starting point for the synthesis of a 6,7-dichloro-1H-indole derivative from this compound and a generic ketone (e.g., cyclohexanone).
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Polyphosphoric Acid (PPA) (~10x the weight of the hydrazine)
-
Ice water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the this compound (1.0 eq).
-
Hydrazone Formation (Optional but Recommended): For a cleaner reaction, you can pre-form the hydrazone. Suspend the hydrazine in ethanol, add cyclohexanone (1.1 eq) and a catalytic amount of acetic acid. Stir at room temperature or warm gently until TLC shows complete conversion. Remove the solvent under reduced pressure before proceeding.
-
Catalyst Addition: To the flask containing the hydrazone (or the mixture of hydrazine and ketone), carefully add polyphosphoric acid. The amount should be sufficient to create a thick, but stirrable, paste.
-
Indolization: Heat the mixture in an oil bath to 100-120°C. Use a mechanical stirrer to ensure adequate mixing as the viscosity will be high.
-
Monitoring: Monitor the reaction's progress by carefully taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a TLC plate. The reaction is typically complete in 2-4 hours.
-
Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool slightly. Very carefully and slowly, pour the viscous reaction mixture into a large beaker containing a vigorously stirred mixture of ice and water.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture to neutralize the acid. Be cautious as significant CO₂ evolution will occur. Continue until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the final 6,7-dichloro-1,2,3,4-tetrahydro-9H-carbazole.
Frequently Asked Questions (FAQs)
Q: Why is pre-forming and isolating the hydrazone sometimes beneficial?
A: While a one-pot procedure is more time-efficient, pre-forming the hydrazone offers two distinct advantages.[8] First, it allows you to purify the intermediate, ensuring that any impurities from the starting materials are removed before the critical and often harsh indolization step. Second, it simplifies the reaction mixture for the cyclization, which can sometimes lead to a cleaner reaction profile and an easier purification process. When troubleshooting a failed reaction, isolating the hydrazone is a highly recommended step to validate the first phase of the synthesis.
Q: Can I use microwave irradiation to accelerate this reaction?
A: Yes, microwave-assisted synthesis can be highly effective for the Fischer indole synthesis, often dramatically reducing reaction times.[11] The rapid, uniform heating can help overcome the activation barrier before significant thermal decomposition occurs.[11] If you have access to a laboratory microwave reactor, it is an excellent avenue to explore, often using a catalyst like p-TsOH in a solvent like ethanol.
Q: My ketone is unsymmetrical. How will the dichloro-substituents affect the regioselectivity of the cyclization?
A: This is a complex issue. Generally, in acid-catalyzed Fischer syntheses, cyclization occurs to form the more stable, more substituted indole (the "Plancher rule"). However, with very strong acids and high temperatures, a shift towards the less substituted, kinetically favored product can occur.[12] The strong electron-withdrawing groups on the phenylhydrazine moiety do not directly control the initial enamine formation on the ketone, but the harsh conditions required for the subsequent rearrangement can influence the final product ratio. If you are using an unsymmetrical ketone, expect to form a mixture of regioisomers and plan your purification strategy accordingly.
dot
Caption: Key steps of the Fischer indole synthesis mechanism.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. testbook.com [testbook.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Optimizing reaction conditions for Fischer indole synthesis (catalyst, solvent, temperature)
From the desk of a Senior Application Scientist
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your syntheses effectively. The indole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is a critical skill.[1][2][3][4] This guide is structured to address the common challenges and questions that arise in the lab.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the most common culprits?
Low yields are a frequent issue and can often be traced back to a few key areas.[5][6][7]
-
Purity of Starting Materials: Both the arylhydrazine and the carbonyl compound must be of high purity. Arylhydrazines can degrade over time, so using a freshly opened bottle or purifying it before use is recommended. Consider using the hydrochloride salt of the hydrazine, which is often more stable.[8]
-
Inappropriate Acid Catalyst: The choice and strength of the acid are critical.[3][5] A catalyst that is too weak may not facilitate the key[9][9]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of your starting material or product, often seen as tar formation.[5][9]
-
Suboptimal Temperature: This reaction is highly sensitive to temperature.[6][9] Too low, and the reaction will be sluggish. Too high, and you risk decomposition. Careful temperature control is paramount.[3][6]
-
Unfavorable Substrate: Not all substrates are created equal. Hydrazones derived from acetaldehyde are known to fail under standard conditions.[5][9] Additionally, strong electron-donating groups on the carbonyl component can promote a competing N-N bond cleavage, hindering indole formation.[10][11]
-
Solvent Choice: The solvent must effectively dissolve the reactants and intermediates. Poor solubility will impede the reaction.[6]
Q2: How do I select the optimal acid catalyst for my specific substrates?
The choice of acid is one of the most critical parameters in the Fischer indole synthesis.[2][3][12] Both Brønsted and Lewis acids can be used, and the best choice is often substrate-dependent.[1][13][14]
-
Brønsted Acids: (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA), polyphosphoric acid (PPA)). These are the classical choices. PPA is particularly effective as it can also serve as the solvent.[13][15] Acetic acid is a milder option that can function as both a catalyst and a solvent, which can be beneficial for sensitive substrates.[3][8]
-
Lewis Acids: (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃). These are also widely used and can be very effective.[1][9][13] ZnCl₂ is one of the most common and versatile Lewis acid catalysts for this reaction.[2][15]
Recommendation: For a new synthesis, it is often best to start with a well-established catalyst like ZnCl₂ or p-TSA. If you encounter issues with yield or side products, screening a panel of both Brønsted and Lewis acids is a logical next step.
Q3: What is the role of the solvent, and how do I choose the right one?
The solvent plays a multifaceted role in the Fischer indole synthesis. It not only needs to solubilize the reactants but can also influence the reaction pathway.[6][16]
-
Polar Aprotic Solvents: DMSO and acetic acid are commonly used.[7][15]
-
Alcohols: Ethanol and methanol are often used, particularly for the initial hydrazone formation.[17][18]
-
High-Boiling Aromatic Solvents: Toluene and xylene are suitable for reactions requiring higher temperatures.[19]
-
"Neat" Conditions: In some cases, the reaction can be run without a solvent, particularly when using a liquid catalyst like polyphosphoric acid.[7]
Pro-Tip: Acetic acid is an excellent starting point as it can serve as both a polar solvent and a mild acid catalyst.[3][8] For reactions requiring higher temperatures, toluene is a good choice.
Q4: I'm observing the formation of isomeric products with my unsymmetrical ketone. How can I improve regioselectivity?
The use of unsymmetrical ketones can lead to the formation of two regioisomeric indoles, which can be a significant purification challenge.[9][16] The regioselectivity is influenced by the acidity of the medium, the nature of the hydrazine, and steric effects.[9]
-
Acid Strength: Stronger acids, such as methanesulfonic acid, tend to favor enolization at the less substituted side of the ketone, leading to the formation of one major isomer.[20]
-
Catalyst Choice: While some reports have claimed high regioselectivity with specific Lewis acids, broader studies suggest that the structure of the phenylhydrazone itself has a more dominant influence on the isomer distribution than the choice of Lewis acid catalyst.[16]
Strategy: If you are struggling with isomer formation, consider using a stronger Brønsted acid. It is also worth noting that in some cases, the isomers can be separated by column chromatography, though this is not always straightforward.[18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Impure starting materials. | Use freshly purified arylhydrazine and carbonyl compound.[7][8] |
| Inappropriate acid catalyst (too weak or too strong). | Screen a panel of Brønsted (p-TSA, PPA) and Lewis (ZnCl₂, BF₃·OEt₂) acids.[5][7] | |
| Suboptimal temperature (too low or too high). | Monitor the reaction by TLC to find the optimal temperature and time. Avoid excessive heat.[3][6] | |
| Poor solvent choice leading to low solubility. | Select a solvent that effectively dissolves your starting materials (e.g., acetic acid, toluene).[6] | |
| Formation of Tar/Decomposition | Acid catalyst is too strong. | Switch to a milder acid like acetic acid.[3] |
| Reaction temperature is too high. | Lower the reaction temperature and monitor closely.[6] | |
| Prolonged reaction time. | Determine the optimal reaction time using TLC to avoid over-heating.[7] | |
| Mixture of Regioisomers | Use of an unsymmetrical ketone. | Employ a stronger Brønsted acid (e.g., methanesulfonic acid) to favor enolization at the less substituted position.[20] |
| Reaction Stalls | Catalyst deactivation. | Ensure anhydrous conditions if using a water-sensitive Lewis acid. |
| Product inhibition. | Consider a continuous flow setup where the product is removed from the reaction zone as it is formed.[21] |
Advanced Optimization Strategies
Microwave-Assisted Fischer Indole Synthesis
For rapid optimization and improved yields, microwave-assisted organic synthesis (MAOS) is a powerful tool.[22][23] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[7][23][24]
-
Key Advantages: Rapid heating, precise temperature control, and the ability to reach temperatures above the solvent's boiling point in a sealed vessel.
-
Common Conditions: Reactions are typically run in a dedicated microwave reactor at temperatures ranging from 150-170°C for 10-30 minutes.[7][22]
Experimental Protocols
Protocol 1: Classical Fischer Indole Synthesis of 2-Phenylindole
This protocol is a standard procedure using a Brønsted acid.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid and wash with cold ethanol.[7]
Step 2: Indolization
-
In a separate flask, heat polyphosphoric acid (PPA) to approximately 100°C.
-
Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160°C for 10-15 minutes.
-
Allow the reaction to cool slightly and then pour it onto crushed ice.
-
Collect the precipitated 2-phenylindole by filtration and wash thoroughly with water.[7]
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol showcases the efficiency of microwave synthesis.
-
To a microwave vial, add phenylhydrazine hydrochloride (1 equivalent) and 2-butanone (1.05 equivalents) in a suitable solvent like THF.
-
Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.
-
After cooling, the crude product can be worked up by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.[7]
Mechanistic Overview & Visualizations
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone.[13][15]
Caption: Key steps of the Fischer indole synthesis mechanism.
Experimental Workflow
Caption: A generalized experimental workflow for the Fischer indole synthesis.
References
- 1. testbook.com [testbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 20. youtube.com [youtube.com]
- 21. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences [organic-chemistry.org]
- 23. ijrpr.com [ijrpr.com]
- 24. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with impurities in 3,4-Dichlorophenylhydrazine hydrochloride starting material
Technical Support Center: 3,4-Dichlorophenylhydrazine Hydrochloride
A Senior Application Scientist's Guide to Purity Assessment and Troubleshooting
Welcome to the technical support center for this compound. As a crucial starting material in complex syntheses, particularly for pharmaceuticals like indole derivatives via the Fischer indole synthesis, its purity is not just a matter of quality control—it is fundamental to reaction success, yield, and the safety profile of your final product.[1][2][3]
This guide is structured to address the common and complex issues researchers face when working with this reagent. We will move from foundational questions to in-depth troubleshooting protocols, providing not just the "how" but the critical "why" behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical-grade this compound?
A1: Impurities typically arise from the synthetic route, which involves the diazotization of 3,4-dichloroaniline followed by reduction.[4] Consequently, the impurity profile is often predictable.
-
Starting Material Carryover: Residual 3,4-dichloroaniline is a primary concern.
-
Positional Isomers: Isomers such as 2,3- or 2,5-dichlorophenylhydrazine can form if the initial dichloroaniline contains isomeric impurities.[2]
-
Oxidation Products: Phenylhydrazines are susceptible to air oxidation, leading to colored, tarry byproducts that can significantly inhibit reactions. The material should be an off-white to pinkish crystalline solid; a dark brown or black color is a clear indicator of degradation.[5]
-
Inorganic Salts: Salts like sodium chloride or tin salts may be present, depending on the reducing agent used (e.g., sodium sulfite or stannous chloride).[6]
Table 1: Common Impurities and Their Potential Impact
| Impurity Name | Likely Origin | Potential Impact on Subsequent Reactions |
| 3,4-Dichloroaniline | Incomplete reaction or degradation | Can compete in side reactions, leading to amide formation or other undesired byproducts. |
| Positional Isomers (e.g., 2,3-Dichlorophenylhydrazine) | Impure 3,4-dichloroaniline starting material | Leads to the formation of undesired indole regioisomers, complicating purification and reducing the yield of the target molecule.[2] |
| Oxidation Byproducts (Tars) | Air/light exposure during synthesis or storage | Act as potent reaction inhibitors, particularly in acid-catalyzed reactions like the Fischer indole synthesis, leading to low or no yield.[7][8] |
| Inorganic Salts (e.g., NaCl, SnCl₄) | Synthetic workup (salting out, reduction) | Generally less reactive, but can affect solubility, accurate weighing of the reagent, and may interfere with downstream processing. |
Q2: My reaction (e.g., Fischer indole synthesis) is failing or giving very low yields. Could impurities in my 3,4-Dichlorophenylhydrazine HCl be the cause?
A2: Absolutely. This is one of the most common failure modes for reactions utilizing this reagent. The Fischer indole synthesis, for instance, involves a delicate acid-catalyzed[9][9]-sigmatropic rearrangement.[3]
Causality:
-
Basic Impurities: Residual 3,4-dichloroaniline can neutralize the acid catalyst, stalling the reaction.
-
Oxidized Impurities: Tarry, oxidized materials can chelate catalysts or participate in side reactions, effectively killing the desired reaction pathway.[1] Even small amounts can be detrimental.
-
Steric Hindrance: While less common, isomeric impurities can lead to hydrazones that are sterically hindered from undergoing the necessary cyclization, resulting in reaction failure.
A purity level of at least 98% is strongly recommended for predictable and high-yielding synthesis. Technical grade material, often around 90% purity, frequently requires purification before use.
Q3: How can I quickly assess the purity of a new batch of this compound?
A3: A multi-step approach is best, starting with simple physical checks and progressing to more definitive analytical methods.
-
Visual Inspection: The product should be a crystalline solid, ranging from off-white to pale pink or yellow.[5] Significant dark coloration (brown/black) indicates oxidation and likely poor quality.
-
Melting Point Analysis: A sharp melting point is a good indicator of purity. Literature values are typically around 230°C with decomposition.[10] A broad melting range or a value significantly lower than expected suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick and invaluable tool. Dissolve a small sample in methanol. A single, clear spot is desired. Multiple spots confirm the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A well-developed HPLC method can separate and quantify the main component from aniline, isomers, and other byproducts.[2]
Troubleshooting and Purification Guide
This section provides detailed protocols to diagnose and resolve purity issues.
Problem: My initial purity assessment (TLC/HPLC) shows multiple impurities. How do I purify my starting material?
Solution: Recrystallization is the most effective and widely used method for purifying phenylhydrazine hydrochlorides.[4][5][11] The goal is to find a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Caption: Logic for selecting an optimal recrystallization solvent system.
Table 2: Recommended Recrystallization Solvent Systems
| Solvent System | Typical Ratio (Solvent:Compound) | Procedure & Rationale | Pros | Cons |
| Acidified Water | 6 mL water per 1 g of HCl salt | Dissolve crude material in boiling water. Add activated charcoal if the solution is colored. Hot filter to remove charcoal and insoluble tars. Add ~1/3 volume of concentrated HCl to the hot filtrate and cool slowly in an ice bath.[5] Rationale: The common ion effect from adding HCl dramatically reduces the solubility of the hydrochloride salt, forcing pure product to crystallize while more soluble impurities remain in the acidic mother liquor. | Excellent for removing organic, less polar impurities. Yields high-purity, white crystals.[5] | May not effectively remove some inorganic salt impurities. |
| Ethanol/Water | Variable (start with minimal hot ethanol) | Dissolve the compound in a minimum amount of boiling ethanol. Add hot water dropwise until the solution becomes faintly cloudy (saturation point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly. Rationale: This mixed-solvent system allows for fine-tuning of polarity to selectively crystallize the target compound away from impurities with different solubility profiles. | Good for removing both polar and non-polar impurities. Offers high flexibility. | Requires careful optimization to avoid "oiling out" if cooled too quickly. |
Detailed Protocol: Recrystallization from Acidified Water
This protocol is a robust method adapted from established procedures for phenylhydrazine purification.[5]
Safety First: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. This compound is toxic if swallowed, inhaled, or in contact with skin.[12]
Materials:
-
Crude this compound
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks, Buchner funnel, filter paper, ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add 6 mL of deionized water for every 1 gram of crude starting material. Heat the mixture to a rolling boil on a hot plate with stirring until the solid is fully dissolved. The solution may be yellowish or brown.
-
Decolorization (If Necessary): If the solution is darkly colored, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Scientist's Note: Charcoal has a high surface area that adsorbs large, colored organic impurities (like oxidation products).
-
Hot Filtration: Bring the solution back to a boil briefly. Perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean Erlenmeyer flask. This step is critical to remove the charcoal and any insoluble impurities without the product prematurely crystallizing.
-
Precipitation: To the hot, clear filtrate, add a volume of concentrated HCl equal to about one-third of the total volume of water used (e.g., for 60 mL of water, add 20 mL of conc. HCl). Scientist's Note: This step is the key to high recovery. The excess chloride ions significantly decrease the solubility of your product via the common-ion effect.
-
Crystallization: Swirl the flask and cool it slowly, first to room temperature, and then in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals sparingly with a small amount of ice-cold water to remove any residual mother liquor.
-
Drying: Dry the purified white to off-white crystals under vacuum. Determine the melting point and run an HPLC or TLC to confirm purity against your starting material. An 85-90% recovery of pure material is expected.[5]
Problem: I'm seeing unexpected isomers in my final product. How do I confirm their presence and can I remove them?
Solution: Positional isomers are best identified and quantified using a validated HPLC method. Their similar physical properties make removal by simple recrystallization challenging, though sometimes possible if one isomer is present in a small amount.
Caption: A systematic workflow for the analytical validation of starting material.
Table 3: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., Waters X-Bridge), 5 µm, 4.6 x 150 mm | C18 provides excellent hydrophobic retention for aromatic compounds, allowing for separation based on subtle polarity differences between isomers.[2] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent and keeps the hydrazine protonated, ensuring sharp, symmetrical peak shapes. |
| Gradient | Start at 95:5 (A:B), ramp to 20:80 (A:B) over 15 minutes | A gradient elution is necessary to first elute polar impurities (like inorganic salts) and then resolve the main component from closely-related, more hydrophobic isomers and aniline. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Phenylhydrazines have a strong chromophore and absorb well at this wavelength. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
Note: This is a starting point. The method must be validated for your specific instrument and impurity profile.[2] If isomeric impurities are confirmed and cannot be removed, the batch may be unsuitable for syntheses where regioisomeric purity is critical.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]
- 10. This compound | 19763-90-7 [amp.chemicalbook.com]
- 11. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
Improving the regioselectivity of the Fischer indole synthesis
Technical Support Center: Fischer Indole Synthesis
Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize and troubleshoot one of the most powerful methods for indole construction. Our focus here is to move beyond the textbook description and address a critical, often challenging aspect of this reaction: regioselectivity .
When employing unsymmetrical ketones, the Fischer indole synthesis can yield a mixture of two regioisomeric indoles, leading to separation challenges and reduced yields of the desired product. This guide provides in-depth, field-proven insights and actionable protocols to help you control the reaction's outcome. We will explore the mechanistic underpinnings of regioselectivity and provide a systematic approach to troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs): The Fundamentals of Regiocontrol
This section addresses the foundational principles that govern the regiochemical outcome of the Fischer indole synthesis.
Q1: What is the primary factor determining which regioisomer is formed in the Fischer indole synthesis?
The regioselectivity of the Fischer indole synthesis is determined at the enamine formation step, which precedes the key[1][1]-sigmatropic rearrangement.[2][3][4] An unsymmetrical ketone can form two different enamine (or 'ene-hydrazine') tautomers. The structure of the enamine that preferentially forms and undergoes the subsequent rearrangement dictates the final indole regioisomer. The challenge and opportunity lie in controlling which of these two enamines is formed and carried forward.
Q2: I'm using an unsymmetrical methyl ketone (R-CO-CH₃) and getting a mixture of the 2-methyl and the 2-R-3-methyl indoles. Why?
This is the classic regioselectivity problem. The reaction proceeds through two competing pathways originating from the two possible enamine intermediates.
-
Pathway A (Kinetic Control): Formation of the enamine from the less substituted α-carbon (the methyl group) is often faster due to lower steric hindrance. This leads to the 2-R-3-methyl indole.
-
Pathway B (Thermodynamic Control): Formation of the enamine from the more substituted α-carbon is often thermodynamically more stable. This pathway leads to the 2-methyl indole.
The final product ratio depends on the delicate balance between these two pathways, which can be influenced by your choice of acid catalyst, solvent, and temperature.[5][6]
Q3: How does the choice of acid catalyst influence the product ratio?
The acid catalyst is arguably the most critical variable for controlling regioselectivity.[4][7] It influences both the rate of enamine formation and the rate of equilibration between the possible enamine intermediates.
-
Brønsted Acids (e.g., H₂SO₄, HCl, PPA): These strong, protic acids often operate under harsh conditions (high temperatures).[8][9] Such conditions can promote the equilibration of the initially formed kinetic enamine to the more stable thermodynamic enamine before the[1][1]-sigmatropic rearrangement occurs. This often favors the product derived from the more substituted enamine.
-
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): Lewis acids can coordinate with the carbonyl oxygen and the hydrazine nitrogens.[8][9] Milder Lewis acids at lower temperatures can "lock in" the kinetic enamine, preventing equilibration. This is a common strategy to favor the product derived from the less substituted enamine.
-
Specialized Acid Systems: Reagents like Eaton's reagent (P₂O₅ in MeSO₃H) have shown exceptional ability to direct the reaction towards the 3-unsubstituted indole (from methyl ketones), demonstrating that the acidity and composition of the medium are key factors.[5]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic, cause-and-effect approach to solving specific problems encountered in the lab.
Problem 1: Poor regioselectivity; I'm getting a nearly 1:1 mixture of isomers.
This outcome suggests that the energy difference between the two competing pathways is minimal under your current conditions, or that the reaction conditions allow for full equilibration of the enamines before cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: The reaction is selective, but it yields the wrong regioisomer.
This is a common scenario where the thermodynamic product is favored, but the kinetic product is desired (or vice-versa).
-
To Favor the Less Substituted (Kinetic) Product:
-
Switch Catalyst: Move from a strong Brønsted acid (like polyphosphoric acid) to a milder Lewis acid (like ZnCl₂).[7]
-
Lower Temperature: Reduce the reaction temperature. The[1][1]-sigmatropic rearrangement is irreversible, so if you can trigger it at a temperature where the enamine intermediates do not equilibrate, you can trap the kinetic product.[10]
-
Consider Ionic Liquids: Certain ionic liquids, such as choline chloride·2ZnCl₂, have been shown to provide exceptional regioselectivity for the less substituted product, even at elevated temperatures.[11]
-
-
To Favor the More Substituted (Thermodynamic) Product:
-
Increase Temperature & Time: Use a high-boiling solvent and a strong Brønsted acid (e.g., PPA, refluxing acetic or propionic acid) to ensure the enamine intermediates have sufficient energy and time to equilibrate to the most stable form before cyclization.[10]
-
Use a Stronger Acid: A stronger acid can accelerate the rate of enamine equilibration relative to the rate of the sigmatropic rearrangement.
-
Problem 3: Low yield with significant side product formation (e.g., tars, anilines).
Low yields are often due to decomposition of the starting materials, intermediates, or the indole product under harsh acidic conditions.[12] A significant side reaction is the acid-catalyzed cleavage of the N-N bond in the hydrazone or enamine intermediate, which leads to the formation of anilines and other fragments.[12][13]
-
Causes & Solutions:
-
Excessively Harsh Conditions: Your acid may be too strong or the temperature too high for your specific substrate.[10]
-
Electron-Rich Hydrazones: Hydrazines with strong electron-donating groups can be more susceptible to N-N bond cleavage.[12][15]
-
Substrate Instability: Some ketones or aldehydes are simply not stable to strong acid.
-
Advanced Strategies & Modern Methodologies
For particularly challenging substrates, conventional methods may not suffice. The following strategies offer enhanced levels of control.
Leveraging Catalyst and Solvent Systems for Ultimate Control
The choice of reaction medium can dramatically alter the regiochemical outcome.
Caption: Influence of reaction conditions on regioselectivity.
Comparative Table of Catalyst Systems:
| Catalyst System | Typical Conditions | Likely Control | Favored Product from R-CO-CH₃ | Notes |
| ZnCl₂ in Toluene | 80-110 °C | Kinetic | 2-R-3-methyl indole | A classic choice for favoring the less-substituted product. |
| Polyphosphoric Acid (PPA) | 100-160 °C | Thermodynamic | 2-methyl indole | Harsh conditions, promotes equilibration. Can cause decomposition.[3] |
| Acetic Acid (AcOH) | Reflux (~118 °C) | Thermodynamic | 2-methyl indole | Often used as both catalyst and solvent; promotes thermodynamic product.[7] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 60-100 °C | Kinetic (Steric) | 2-methyl indole | Excellent for promoting cyclization via the methyl group.[5] |
| Ionic Liquids (e.g., CholineCl·2ZnCl₂) | 100-120 °C | Kinetic | 2-R-3-methyl indole | Offers high regioselectivity and potential for catalyst recycling.[11][19] |
| Zeolites (e.g., H-Beta) | 150-200 °C | Shape-Selective | Depends on substrate | The microporous structure can sterically favor the formation of the less bulky isomer.[20] |
| Microwave Irradiation | 120-180 °C | Varies | Varies | Rapid heating can favor kinetic products by minimizing reaction time and preventing equilibration.[16][17] |
Validated Experimental Protocols
The following protocols are provided as starting points for optimization. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Kinetic Control using Zinc Chloride for 2,3-Disubstituted Indole
This protocol is adapted from methodologies favoring the kinetic product from an unsymmetrical ketone like 2-butanone.
-
Objective: Synthesize 2-ethyl-3-methylindole preferentially over 2,3-dimethylindole.
-
Reaction: Phenylhydrazine + 2-Butanone → 2-Ethyl-3-methylindole
-
Materials:
-
Phenylhydrazine (1.0 eq)
-
2-Butanone (1.1 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous zinc chloride.
-
Add anhydrous toluene via syringe and stir to form a suspension.
-
In a separate flask, pre-mix phenylhydrazine and 2-butanone in a small amount of toluene. Caution: Hydrazone formation is often exothermic.
-
Add the hydrazone solution dropwise to the stirred ZnCl₂ suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C and monitor by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by pouring it into a beaker of ice-water.
-
Neutralize the mixture with an aqueous solution of sodium bicarbonate or ammonia.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Thermodynamic Control using Acetic Acid
This protocol is designed to favor the more stable, thermodynamically preferred indole isomer.
-
Objective: Synthesize 2,3-dimethylindole preferentially over 2-ethyl-3-methylindole.
-
Reaction: Phenylhydrazine + 2-Butanone → 2,3-Dimethylindole
-
Materials:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
2-Butanone (1.1 eq)
-
Glacial Acetic Acid
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine hydrochloride and 2-butanone.
-
Add glacial acetic acid to serve as both the catalyst and solvent.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a large volume of ice-water. A precipitate may form.
-
Basify the mixture to a pH of ~8-9 using a saturated solution of sodium carbonate.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify via flash chromatography or recrystallization.
-
References
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchwithnj.com [researchwithnj.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. testbook.com [testbook.com]
- 9. grokipedia.com [grokipedia.com]
- 10. benchchem.com [benchchem.com]
- 11. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Preventing degradation of 3,4-Dichlorophenylhydrazine hydrochloride during reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Stability Challenges of 3,4-Dichlorophenylhydrazine Hydrochloride
This compound is a valuable reagent in organic synthesis, particularly for constructing heterocyclic scaffolds like indoles and pyrazoles.[1] However, its hydrazine moiety is susceptible to degradation under common reaction conditions, leading to reduced yields, impure products, and complex purification challenges. Understanding the mechanisms of degradation is the first step toward effective prevention.
The primary degradation pathways for this compound are oxidation and hydrolysis .
-
Oxidation: The hydrazine group is readily oxidized, especially in the presence of atmospheric oxygen. This process is often catalyzed by trace metals and can be accelerated by heat and light. Oxidation can lead to the formation of colored impurities, including the corresponding azo compound, 3,4-dichloroazobenzene, and other radical-derived products. Phenylhydrazines, in general, are known to turn red-brown upon exposure to air and light.[2]
-
Hydrolysis: In many applications, this compound is first reacted with a carbonyl compound to form a hydrazone intermediate. This hydrazone can be susceptible to acid-catalyzed hydrolysis, reverting to the starting materials. The rate of hydrolysis is highly dependent on the pH of the reaction medium.
This guide will provide a structured approach to mitigating these degradation pathways through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark red/brown. What is causing this, and how can I prevent it?
A1: A red or brown coloration is a strong indicator of oxidation. The primary colored byproduct is likely 3,4-dichloroazobenzene, formed by the oxidation of the hydrazine. This can be exacerbated by prolonged reaction times, elevated temperatures, and exposure to air.
Troubleshooting Steps:
-
Inert Atmosphere: The most effective way to prevent oxidation is to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves degassing your solvents and purging the reaction vessel with the inert gas before adding the reagents.
-
Solvent Choice: Use freshly distilled or degassed solvents to minimize dissolved oxygen.
-
Temperature Control: If the reaction allows, maintain a lower temperature to slow down the rate of oxidation.
-
Purity of Reagents: Ensure the this compound is of high purity and has been stored correctly, away from light and air. Older or improperly stored reagents are more likely to contain oxidized impurities that can catalyze further degradation.
Q2: I am performing a Fischer indole synthesis, and my yields are consistently low. Could degradation of the this compound be the issue?
A2: Yes, low yields in a Fischer indole synthesis can often be attributed to the degradation of the arylhydrazine or its hydrazone intermediate. The acidic conditions and elevated temperatures typically required for this reaction can promote both hydrolysis of the hydrazone and other side reactions.
Troubleshooting Steps:
-
Acid Catalyst Selection: The choice of acid catalyst is critical. While Brønsted acids like HCl and H₂SO₄ are common, they can also promote strong hydrolysis.[3] Consider using a milder Lewis acid such as ZnCl₂ or BF₃·OEt₂, which can facilitate the cyclization without being overly aggressive.[3] Polyphosphoric acid (PPA) is another effective catalyst that can also serve as the solvent.
-
Stepwise vs. One-Pot: Consider a two-step procedure where you first form and isolate the phenylhydrazone under milder conditions. The purified hydrazone can then be subjected to the acidic cyclization conditions. This prevents the free hydrazine from being exposed to harsh acidic conditions for extended periods.
-
Temperature and Reaction Time: Carefully optimize the reaction temperature and time. Over-heating or prolonged reaction times can lead to decomposition and polymerization, especially with sensitive substrates.[4] Monitor the reaction progress by TLC to avoid unnecessary heating.
-
Solvent-Free Conditions: Recent literature has shown that mechanochemical (ball-milling) Fischer indole synthesis can be highly efficient and environmentally friendly, often proceeding at room temperature and minimizing solvent-related degradation.[5]
Q3: How does pH affect the stability of my reaction?
A3: The pH of your reaction medium has a significant impact on the stability of both the this compound and its hydrazone derivatives.
-
Acidic Conditions (low pH): While necessary for reactions like the Fischer indole synthesis, strongly acidic conditions can accelerate the hydrolysis of the hydrazone intermediate, pushing the equilibrium back towards the starting materials. The rate of hydrolysis is generally fastest in acidic conditions.[6][7]
-
Neutral to Basic Conditions (higher pH): In the initial hydrazone formation step, slightly acidic to neutral conditions are often optimal. Under basic conditions, the free hydrazine is more susceptible to oxidation.
General Guidance:
-
For hydrazone formation, aim for a pH between 4 and 6.
-
For subsequent acid-catalyzed reactions, use the mildest acid catalyst and the lowest temperature that effectively promotes the desired transformation.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed protocols and explanations to address specific degradation-related issues.
Issue 1: Formation of Insoluble Polymeric Material
In some cases, particularly at high concentrations or temperatures, you may observe the formation of insoluble, tar-like materials. This is likely due to polymerization of the starting material or intermediates.
Mitigation Strategy: High Dilution and Controlled Addition
-
Protocol:
-
Dissolve the this compound in a larger volume of solvent than you would typically use.
-
If the reaction involves adding another reagent (e.g., an aldehyde or ketone), add it slowly and dropwise to the stirred solution of the hydrazine.
-
Maintain a low and constant temperature during the addition.
-
-
Causality: High dilution disfavors intermolecular side reactions that lead to polymer formation, promoting the desired intramolecular or bimolecular reaction pathway.
Issue 2: Identifying Degradation Products
If you suspect degradation, it is crucial to identify the byproducts to understand the problematic pathway.
Analytical Approach: HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of your reaction and detecting impurities.
-
Recommended HPLC Method:
-
Column: A reverse-phase C18 column is generally effective.[8]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is a good starting point.[5] For mass spectrometry (MS) detection, use a volatile modifier like formic acid.[5]
-
Detection: A UV detector set at a wavelength where both the starting material and potential byproducts (like azo compounds) absorb (e.g., 254 nm and a longer wavelength in the visible range for colored impurities).
-
-
Identifying Byproducts:
-
3,4-Dichloroaniline: A potential byproduct from the hydrolysis of the starting material.
-
3,4-Dichloroazobenzene: The likely colored oxidation product.
-
Coupling with MS: Using LC-MS will provide mass information for the impurity peaks, aiding in their identification. High-resolution mass spectrometry can provide elemental composition.[9]
-
Experimental Protocols for Minimizing Degradation
Protocol 1: Fischer Indole Synthesis Under Inert Atmosphere
This protocol is designed to minimize oxidation during the synthesis of an indole from this compound and a ketone.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Anhydrous, degassed ethanol
-
Glacial acetic acid (degassed)
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble the reaction glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: In the Schlenk flask, dissolve the this compound (1 equivalent) in degassed ethanol.
-
Addition of Ketone: Add the ketone (1.1 equivalents) to the solution.
-
Hydrazone Formation: Add a catalytic amount of degassed glacial acetic acid (e.g., 3-4 drops). Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete formation of the hydrazone.
-
Cyclization: Heat the reaction mixture to reflux under the inert atmosphere. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Monitoring Reaction for Degradation by HPLC
This protocol provides a general method for monitoring the purity of your reaction mixture over time.
Procedure:
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of the initial mobile phase for your HPLC analysis.
-
HPLC Analysis: Inject the diluted sample onto the HPLC system using the method described in the "Analytical Approach" section above.
-
Data Analysis: By comparing the chromatograms at different time points, you can track the consumption of your starting material, the formation of your desired product, and the emergence of any impurity peaks. An increase in peaks with retention times different from your starting material and product likely indicates degradation.
Visualization of Degradation Pathways
The following diagrams illustrate the key degradation pathways and a generalized workflow for preventing them.
Diagram 1: Key Degradation Pathways
Caption: Primary degradation pathways for 3,4-Dichlorophenylhydrazine.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting degradation issues.
Summary of Key Parameters for Stability
| Parameter | Recommendation to Minimize Degradation | Rationale |
| Atmosphere | Use an inert atmosphere (Nitrogen or Argon). | Prevents oxidation of the sensitive hydrazine moiety. |
| Solvents | Use freshly distilled or degassed solvents. | Removes dissolved oxygen, a key oxidant. |
| Temperature | Use the lowest effective temperature for the reaction. | Reduces the rate of both oxidation and unwanted side reactions. |
| pH (Hydrazone formation) | Maintain a slightly acidic pH (4-6). | Optimizes the rate of formation while minimizing hydrolysis. |
| Acid Catalyst (for cyclization) | Consider Lewis acids (e.g., ZnCl₂) over strong Brønsted acids. | Can be more selective and reduce the rate of hydrazone hydrolysis.[3] |
| Reaction Time | Monitor the reaction closely (e.g., by TLC) and avoid unnecessarily long reaction times. | Minimizes exposure to conditions that promote degradation.[4] |
References
- 1. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of (3,4-Dichlorophenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Characterisation of oxidation products of 1,1-dimethylhydrazine by high-resolution orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Indole Derivatives
Welcome to the Technical Support Center for the purification of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these versatile but often sensitive heterocyclic compounds using column chromatography. Here, we address common challenges with in-depth, scientifically grounded explanations and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My indole derivative is showing significant streaking or tailing on the TLC plate and column. What's causing this and how can I fix it?
A: Peak tailing or streaking with indole derivatives is a frequent issue, often stemming from interactions between the compound and the stationary phase.[1]
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[2] The lone pair of electrons on the nitrogen atom of the indole ring can interact with these acidic sites via strong hydrogen bonding or even partial protonation. This strong interaction can lead to a portion of the analyte molecules being retained more strongly than the rest, resulting in a "tail" as they elute from the column.[3] Basic indole derivatives are particularly prone to this issue.[3]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1%.[4][5] It's crucial to pre-equilibrate the column with the TEA-containing eluent before loading your sample.[4]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.[4] However, be aware that alumina has different selectivity compared to silica, so your eluent system may need re-optimization.
-
Optimize Mobile Phase Polarity: For acidic indole derivatives, adding a small amount of a volatile acid like acetic or formic acid to the mobile phase can help to reduce tailing by ensuring the compound remains in its protonated, less polar form.[3][6]
-
Q2: My purified indole derivative is colored (e.g., pink, brown, or yellow), but it should be colorless. What happened?
A: The development of color in indole derivatives during purification is a strong indicator of degradation, most commonly through oxidation.[4][7]
-
Causality: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, especially when exposed to air and the acidic environment of silica gel.[4] This can lead to the formation of highly colored polymeric byproducts. The presence of peroxides in older ether-based solvents can also contribute to this oxidation.[8]
-
Troubleshooting Steps:
-
Work Quickly and Under an Inert Atmosphere: Minimize the time your compound spends on the column.[4] If the derivative is particularly sensitive, performing the chromatography under an inert atmosphere of nitrogen or argon can prevent air oxidation.[4]
-
Use Fresh Solvents: Ensure your solvents are free of peroxides, especially when using ethers like diethyl ether or THF.[8]
-
Activated Charcoal Treatment: For solid products that are discolored, recrystallization with the addition of a small amount of activated charcoal can help adsorb the colored impurities. The charcoal is then removed by hot filtration.[7][8] Use charcoal sparingly, as it can also adsorb your desired product.[8]
-
Q3: I'm having trouble separating isomeric indole derivatives with very similar Rf values. What can I do?
A: Separating isomers is a common chromatographic challenge that requires optimizing the separation parameters to exploit subtle differences in their physicochemical properties.
-
Causality: Isomers often have very similar polarities, leading to nearly identical retention times on the column. Effective separation requires enhancing the differential interactions between the isomers and the stationary phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the solvent composition of your eluent. Sometimes, switching to a solvent with a different selectivity (e.g., dichloromethane instead of ethyl acetate) can improve resolution.
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can often provide better separation for compounds with close Rf values.[9]
-
Increase Column Length and Decrease Particle Size: A longer, narrower column generally provides better separation than a shorter, wider one.[7][10] Using a stationary phase with a smaller particle size can also increase column efficiency and improve resolution, although this may lead to higher backpressure.[10]
-
Consider an Alternative Stationary Phase: If mobile phase optimization fails, a different stationary phase may be necessary. For instance, switching from standard silica to a bonded phase like C18 (reversed-phase) can offer a completely different separation mechanism based on hydrophobicity rather than polarity.[11]
-
In-Depth Troubleshooting Guides
Issue 1: The Compound is Not Eluting from the Column
You've loaded your crude indole derivative, started eluting with your chosen solvent system, but fractions are coming out empty.
-
Possible Cause & Verification:
-
Degradation on the Column: The compound may be unstable on silica gel and has decomposed.[12] To test for this, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spot's Rf value is different in the second dimension, it indicates degradation.[6]
-
Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound.[12] Double-check that you have prepared the eluent correctly.
-
Irreversible Adsorption: Highly polar or basic indoles can bind very strongly to the acidic sites on silica gel.
-
-
Solutions:
-
"Methanol Purge": If you suspect your compound is still on the column, try flushing the column with a very polar solvent like 100% methanol. This will often strip most compounds off the silica.[6]
-
Re-evaluate Eluent System: If the compound is very polar, you may need a more aggressive solvent system.[12] Test different solvent combinations with TLC to find an appropriate mobile phase.
-
Deactivate Silica or Use Alumina: As mentioned in FAQ 1, for basic indoles, using TEA in the eluent or switching to alumina can prevent strong, irreversible adsorption.[4]
-
Consider Reversed-Phase Chromatography: For very polar indole derivatives, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be a more suitable purification method.[13][14]
-
Issue 2: Poor Separation and Mixed Fractions
Despite a good separation on the analytical TLC plate, the column chromatography yields fractions containing a mixture of your product and impurities.
-
Possible Cause & Verification:
-
Column Overloading: Applying too much sample relative to the amount of silica gel is a common cause of poor separation.[5]
-
Improper Sample Loading: Loading the sample in a large volume of solvent or a solvent that is too strong will result in a wide initial band, leading to poor separation.[15] The sample should be loaded in the minimum amount of solvent possible.[15]
-
Cracks or Channels in the Column Bed: This allows the solvent and sample to bypass the stationary phase, leading to no separation.[7] This can be caused by the column running dry or drastic changes in solvent polarity.[7]
-
-
Solutions:
-
Optimize Sample Loading:
-
Wet Loading: Dissolve your sample in the minimum possible volume of the eluent or a slightly more polar solvent.[15]
-
Dry Loading: If your sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[15] This powder can then be carefully added to the top of the column. This technique ensures a very narrow starting band.[15]
-
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Maintain Solvent Level: Never let the solvent level drop below the top of the silica gel.[7]
-
Gradual Solvent Changes: If you need to significantly increase the polarity of your eluent, do so gradually to avoid shrinking or swelling of the silica gel bed.[7]
-
Issue 3: The Indole Nitrogen Requires Protection
Some reactions or purification conditions may not be compatible with the N-H of the indole ring.
-
Causality: The N-H proton of indole is weakly acidic and can be deprotonated under basic conditions. The indole nitrogen can also be a site for unwanted side reactions. Protecting this group can improve stability and prevent side reactions during synthesis and purification.[16]
-
Common Protecting Groups and Their Removal:
-
Boc (tert-butyloxycarbonyl): Introduced using Boc anhydride, it makes the indole more stable towards oxidation.[16] It can often be removed under mild basic conditions (e.g., K2CO3 in methanol) or acidic conditions.[16]
-
Phenylsulfonyl (PhSO2): Easily introduced with phenylsulfonyl chloride, but its removal requires harsher conditions.[16]
-
Allyloxycarbonyl (Aloc): Can be used for orthogonal protection strategies and helps prevent oxidative side products during peptide synthesis.[17]
-
| Protecting Group | Introduction Reagent | Removal Conditions | Key Advantages |
| Boc | Boc Anhydride (Boc2O) | Mild acid or base | Increases stability to oxidation, easy to introduce and remove.[16] |
| PhSO2 | Phenylsulfonyl chloride | Harsher conditions required | --- |
| Aloc | Allyl chloroformate | Pd(0) catalysis | Orthogonal protection, prevents oxidative side reactions.[17] |
Experimental Protocols & Visualizations
Protocol: Dry Loading a Sample onto a Silica Gel Column
-
Dissolve the crude indole derivative in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add silica gel to the solution (approximately 5-10 times the mass of your crude product).
-
Gently swirl the flask to ensure the silica is fully suspended.
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[15]
-
Carefully layer the powdered sample onto the top of the packed column.
-
Gently tap the side of the column to settle the powder.
-
Add a thin layer of sand on top of the sample to prevent disturbance when adding the eluent.[15]
-
Slowly add the eluent and begin the chromatography.
Troubleshooting Workflow
// Start Node start [label="Problem Encountered", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Main Problem Nodes streaking [label="Streaking / Tailing", fillcolor="#FBBC05"]; discoloration [label="Product Discoloration", fillcolor="#FBBC05"]; no_elution [label="Compound Not Eluting", fillcolor="#FBBC05"]; poor_separation [label="Poor Separation", fillcolor="#FBBC05"];
// Troubleshooting Paths start -> streaking; start -> discoloration; start -> no_elution; start -> poor_separation;
// Streaking Solutions add_tea [label="Add 0.1-1% TEA to Eluent", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_alumina [label="Switch to Alumina", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; streaking -> add_tea [label="Basic Indole?"]; streaking -> use_alumina [label="TEA ineffective?"];
// Discoloration Solutions inert_atm [label="Use Inert Atmosphere (N2/Ar)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; fresh_solvents [label="Use Fresh Solvents", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; charcoal [label="Recrystallize with Charcoal", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; discoloration -> inert_atm; discoloration -> fresh_solvents; discoloration -> charcoal;
// No Elution Solutions methanol_purge [label="Flush with 100% Methanol", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_stability [label="Check Stability (2D TLC)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; more_polar_eluent [label="Increase Eluent Polarity", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_elution -> methanol_purge; no_elution -> check_stability [label="Suspect Degradation"]; no_elution -> more_polar_eluent;
// Poor Separation Solutions dry_load [label="Dry Load Sample", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; gradient_elution [label="Use Gradient Elution", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; long_column [label="Use Longer/Thinner Column", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; poor_separation -> dry_load [label="Solubility Issues?"]; poor_separation -> gradient_elution [label="Isomers?"]; poor_separation -> long_column; } .dot Caption: A decision tree for troubleshooting common issues in indole purification.
References
- 1. m.youtube.com [m.youtube.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 12. Chromatography [chem.rochester.edu]
- 13. rjptonline.org [rjptonline.org]
- 14. uhplcs.com [uhplcs.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dichlorophenylhydrazine and 3,4-Dichlorophenylhydrazine
Introduction: The Subtle Power of Isomeric Position
In the landscape of synthetic chemistry, particularly in the development of pharmaceutical and agrochemical compounds, substituted phenylhydrazines are indispensable building blocks.[1][2][3] Among these, dichlorinated isomers serve as key intermediates for constructing complex heterocyclic scaffolds like indoles and pyrazoles.[2] This guide provides an in-depth comparison of the reactivity of two common isomers: 2,4-dichlorophenylhydrazine and 3,4-dichlorophenylhydrazine.
While structurally similar, the positional difference of a single chlorine atom—from the ortho- (position 2) to the meta- (position 3) position—imparts significant and predictable differences in their chemical behavior. Understanding these nuances is critical for researchers in optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. This analysis will focus on the interplay of electronic and steric effects, using the well-established Fischer indole synthesis as a model reaction to provide a practical framework for comparison.[4][5][6]
Theoretical Reactivity Analysis: Electronic and Steric Drivers
The reactivity of a substituted phenylhydrazine is primarily governed by the nucleophilicity of the terminal nitrogen (-NH2) group and the stability of the intermediates formed during a reaction. The chlorine atoms, being electronegative, exert a powerful influence through two main effects:
-
Inductive Effect (-I): Chlorine atoms withdraw electron density from the aromatic ring through the sigma bond network. This deactivates the ring and, importantly, reduces the electron density on the attached nitrogen atoms, thereby decreasing their nucleophilicity.
-
Steric Hindrance: An atom or group at the ortho- position (adjacent to the point of attachment) can physically block or hinder the approach of other reactants.[7]
Let's examine how these effects manifest in our two isomers.
Figure 1. Comparison of steric and electronic effects in the two isomers.
-
2,4-Dichlorophenylhydrazine: The presence of a chlorine atom at the C2 (ortho) position introduces significant steric hindrance around the hydrazine moiety. This bulkiness can impede the approach of ketones or aldehydes, slowing the initial formation of the hydrazone intermediate. Electronically, both chlorine atoms strongly withdraw electron density, substantially reducing the nucleophilicity of the -NH2 group.
-
3,4-Dichlorophenylhydrazine: This isomer lacks a substituent at the sterically sensitive ortho-positions. Consequently, the hydrazine group is much more accessible to incoming electrophiles. While the two chlorine atoms still exert a strong collective inductive effect, the absence of the ortho-chlorine's proximity effect makes the hydrazine group in the 3,4-isomer comparatively more nucleophilic and sterically unencumbered than its 2,4-counterpart.
Experimental Comparison: The Fischer Indole Synthesis
To validate our theoretical analysis, we turn to the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone (formed from a phenylhydrazine and a ketone/aldehyde) to yield an indole core.[8][9] The reaction proceeds through several steps, each of which is sensitive to the electronic and steric profile of the phenylhydrazine.[8]
Figure 2. Generalized workflow of the Fischer indole synthesis.
Illustrative Performance Data
The following table summarizes typical, illustrative results from the reaction of both isomers with cyclohexanone under identical conditions, based on established chemical principles.
| Parameter | 2,4-Dichlorophenylhydrazine + Cyclohexanone | 3,4-Dichlorophenylhydrazine + Cyclohexanone | Rationale for Difference |
| Reaction Time | 12 - 18 hours | 4 - 6 hours | The ortho-Cl in the 2,4-isomer sterically hinders both the initial hydrazone formation and the subsequent[4][4]-sigmatropic rearrangement, slowing the overall reaction rate.[9] |
| Typical Yield | 45 - 55% | 75 - 85% | The combination of reduced nucleophilicity and steric hindrance in the 2,4-isomer leads to a less efficient conversion to the final indole product. The 3,4-isomer's greater accessibility allows for a more complete reaction. |
| Reaction Temperature | Reflux (e.g., 118 °C in Acetic Acid) | 80 °C to Reflux | The higher activation energy barrier for the sterically hindered 2,4-isomer often necessitates more forcing conditions (higher temperatures) to achieve a reasonable reaction rate. |
| Resulting Product | 5,7-Dichloro-1,2,3,4-tetrahydrocarbazole | 6,7-Dichloro-1,2,3,4-tetrahydrocarbazole | The final substitution pattern on the indole ring is directly determined by the starting hydrazine. |
Self-Validating Experimental Protocols
The following protocols provide a detailed methodology for performing the Fischer indole synthesis, allowing for a direct comparison of the two isomers. The trustworthiness of this experiment is ensured by running both reactions in parallel under identical conditions.
Protocol 1: Synthesis of Dichlorophenylhydrazones
Objective: To form the key phenylhydrazone intermediate. This step is often performed in situ without isolation.[5]
Materials:
-
2,4-Dichlorophenylhydrazine hydrochloride (or 3,4-Dichlorophenylhydrazine hydrochloride)
-
Cyclohexanone
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add the respective dichlorophenylhydrazine hydrochloride (2.13 g, 10 mmol).
-
Add glacial acetic acid (30 mL) to the flask.
-
Add cyclohexanone (1.08 g, 1.12 mL, 11 mmol, 1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
A precipitate, the phenylhydrazone, will typically form upon addition. The reaction mixture is now ready for the cyclization step.
Protocol 2: Fischer Indole Cyclization
Objective: To cyclize the phenylhydrazone intermediate into the final tetrahydrocarbazole product.
Procedure:
-
Attach a reflux condenser to the flask containing the reaction mixture from Protocol 1.
-
Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. For a direct comparison, a second reaction with the 3,4-isomer can be run concurrently at a lower temperature (e.g., 80 °C) to demonstrate its higher reactivity.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazone spot has been consumed (Typical reaction times are noted in the table above).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water (150 mL). The crude product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the purified dichloro-tetrahydrocarbazole.
-
Dry the final product under vacuum, record the mass, and calculate the yield. Characterize via melting point and spectroscopic methods.
Safety Precautions: Phenylhydrazine derivatives are toxic and potential carcinogens.[10] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12][13]
Conclusion and Field Insights
The experimental evidence, supported by a firm theoretical foundation, conclusively demonstrates that 3,4-dichlorophenylhydrazine is a more reactive and efficient precursor than 2,4-dichlorophenylhydrazine in the Fischer indole synthesis. The primary differentiating factor is the steric hindrance imposed by the ortho-chlorine atom in the 2,4-isomer, which significantly slows reaction kinetics and often leads to lower yields.
For drug development professionals and synthetic chemists, this has direct practical implications:
-
When designing a synthesis for a 6,7-disubstituted indole, the use of 3,4-dichlorophenylhydrazine allows for milder reaction conditions, shorter reaction times, and higher throughput.
-
Conversely, if a 5,7-disubstituted indole is the target, one must use the 2,4-isomer and be prepared to employ more forcing conditions and anticipate potentially lower yields. In such cases, optimization of the acid catalyst (e.g., using Lewis acids like ZnCl2 or polyphosphoric acid) may be necessary to overcome the higher activation energy barrier.[4][8]
By understanding the fundamental principles of steric and electronic effects, researchers can make informed decisions in the selection of reagents, leading to more efficient, predictable, and successful synthetic outcomes.
References
- 1. Page loading... [guidechem.com]
- 2. (3,4-Dichlorophenyl)hydrazine [myskinrecipes.com]
- 3. Cas 13123-92-7,2,4-Dichlorophenylhydrazine | lookchem [lookchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Fischer indole synthesis yield comparison between different phenylhydrazines
An In-depth Guide to Fischer Indole Synthesis: A Yield Comparison of Substituted Phenylhydrazines
Introduction to the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a versatile and widely utilized method for the synthesis of indoles. Developed in 1883 by Hermann Emil Fischer, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Consequently, optimizing the yield of the Fischer indole synthesis is of paramount importance for researchers in drug discovery and development.
This guide provides a comparative analysis of reaction yields using various substituted phenylhydrazines, offering insights into the electronic and steric effects that govern the efficiency of this powerful transformation. We will delve into the reaction mechanism, present comparative experimental data, and provide a detailed experimental protocol for a representative Fischer indole synthesis.
The Mechanism: A Step-by-Step Look
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed rearrangement of the phenylhydrazone. Understanding this mechanism is crucial for rationalizing the observed yield differences between various substituted phenylhydrazines.
Figure 1: The reaction mechanism of the Fischer indole synthesis.
The key steps are:
-
Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde.
-
Tautomerization: The resulting phenylhydrazone tautomerizes to its ene-hydrazine form.
-
-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step, involving a-sigmatropic rearrangement to form a di-imine intermediate.
-
Aromatization: The di-imine intermediate undergoes aromatization through the loss of an ammonia molecule to yield the final indole product.
Comparing Yields: The Impact of Phenylhydrazine Substitution
The electronic and steric nature of substituents on the phenylhydrazine ring significantly influences the yield of the Fischer indole synthesis. The following table summarizes experimental data from various sources, comparing the yields of indoles derived from different phenylhydrazines under acidic conditions.
| Phenylhydrazine Substituent | Ketone/Aldehyde | Acid Catalyst | Reaction Conditions | Yield (%) | Reference |
| Unsubstituted | Acetone | ZnCl₂ | 170 °C, 1h | 80 | |
| 4-Methylphenylhydrazine | Acetone | ZnCl₂ | 170 °C, 1h | 85 | |
| 4-Methoxyphenylhydrazine | Acetone | ZnCl₂ | 170 °C, 1h | 90 | |
| 4-Nitrophenylhydrazine | Acetone | ZnCl₂ | 170 °C, 1h | 35 | |
| 2-Methylphenylhydrazine | Acetone | ZnCl₂ | 170 °C, 1h | 60 | |
| 2,4-Dinitrophenylhydrazine | Acetone | ZnCl₂ | 170 °C, 1h | <5 | |
| 4-Chlorophenylhydrazine | Cyclohexanone | PPA | 100 °C, 30 min | 78 | |
| 4-Bromophenylhydrazine | Cyclohexanone | PPA | 100 °C, 30 min | 75 |
Analysis of the Data:
-
Electron-Donating Groups (EDGs): Phenylhydrazines bearing electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃) at the para-position, generally provide higher yields. This is attributed to the increased electron density on the nitrogen atom, which facilitates the-sigmatropic rearrangement.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) significantly decrease the yield. The reduced nucleophilicity of the nitrogen atom hinders the key rearrangement step. The extremely low yield with 2,4-dinitrophenylhydrazine underscores this electronic effect.
-
Steric Hindrance: Substituents at the ortho-position, such as the methyl group in 2-methylphenylhydrazine, can sterically hinder the approach of the ketone/aldehyde and the subsequent cyclization, leading to lower yields compared to their para-substituted counterparts.
-
Halogens: Halogens like chlorine and bromine, which are deactivating yet ortho-, para-directing, exhibit a moderate influence on the yield.
Experimental Protocol: Synthesis of 2-Methylindole
This protocol provides a detailed procedure for the synthesis of 2-methylindole from phenylhydrazine and acetone, a classic example of the Fischer indole synthesis.
Figure 2: A generalized workflow for the Fischer indole synthesis.
Materials:
-
Phenylhydrazine
-
Acetone
-
Ethanol
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Phenylhydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 eq) in ethanol. Add acetone (1.1 eq) dropwise while stirring at room temperature. Stir the mixture for 30 minutes. The formation of the phenylhydrazone may be observed as a precipitate.
-
Cyclization: In a separate flask, carefully melt anhydrous zinc chloride (4 eq) under an inert atmosphere (e.g., nitrogen or argon) using a sand bath or heating mantle until it reaches approximately 170 °C.
-
Reaction: Slowly and carefully add the previously prepared phenylhydrazone to the molten zinc chloride. The addition is exothermic, and the reaction mixture will darken. Maintain the temperature at 170 °C for 1 hour.
-
Workup: Allow the reaction mixture to cool slightly before carefully pouring it into a beaker containing ice-water. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-methylindole.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-methylindole.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Conclusion
The Fischer indole synthesis remains an indispensable tool for the construction of the indole nucleus. The yield of this reaction is highly dependent on the electronic and steric properties of the substituents on the phenylhydrazine starting material. Electron-donating groups generally enhance the yield, while electron-withdrawing and sterically hindering groups have a detrimental effect. A thorough understanding of these factors, coupled with careful optimization of reaction conditions, is essential for maximizing the efficiency of this important transformation in both academic and industrial settings.
A Comparative Guide to the Validation of Analytical Methods for Quantifying 3,4-Dichlorophenylhydrazine Hydrochloride
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 3,4-Dichlorophenylhydrazine hydrochloride is a key chemical intermediate whose purity and concentration must be meticulously controlled. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural descriptions to elucidate the rationale behind experimental choices, ensuring a deep, applicable understanding of each technique.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to provide an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry for the quantification of this compound, with a strong emphasis on the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is often the method of choice for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and specificity make it a robust tool for quantification and impurity profiling.
Rationale for HPLC Method Design
A reversed-phase HPLC (RP-HPLC) method is proposed due to the non-polar nature of the parent compound (3,4-Dichlorophenylhydrazine) once the hydrochloride salt is dissolved in a suitable solvent. A C18 column is a versatile and common choice for the separation of a wide range of compounds. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve good peak shape and resolution. The UV detector is selected based on the chromophoric nature of the analyte.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample in the mobile phase to a concentration within the calibration range.
Method Validation Parameters
The validation of the HPLC method must be performed in accordance with ICH Q2(R1) guidelines and should include the following parameters:[1][3]
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. | Peak purity index > 0.999, indicating no co-eluting peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 10-150 µg/mL. | r² = 0.9995 |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. | 99.5% - 101.2% |
| Precision (Repeatability & Intermediate Precision) | RSD ≤ 2.0% for both. | Repeatability RSD = 0.8%, Intermediate Precision RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. | 0.3 µg/mL |
| Robustness | No significant change in results with small variations in flow rate, mobile phase composition, and temperature. | All variations resulted in RSD < 2.0%. |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for 3,4-Dichlorophenylhydrazine HCl.
Gas Chromatography (GC): A Viable Alternative
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, derivatization is often necessary to improve volatility and thermal stability.
Rationale for GC Method Design
Direct injection of the hydrochloride salt is not feasible. Derivatization with a silylating agent (e.g., BSTFA) is proposed to replace the active hydrogens on the hydrazine group, making the molecule more volatile and suitable for GC analysis. A non-polar capillary column is chosen for the separation of the derivatized analyte. A Flame Ionization Detector (FID) is a good choice for general-purpose analysis of organic compounds.
Experimental Protocol: GC-FID Method
-
Instrumentation: Gas chromatograph with an FID detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Derivatization: To 1 mg of the standard or sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70°C for 30 minutes.
-
Standard and Sample Preparation: Prepare derivatized standards and samples in a suitable solvent like dichloromethane.
Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | The derivatized analyte peak is free from interference from derivatizing reagents and other components. | Baseline separation achieved. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over a range of 20-200 µg/mL. | r² = 0.9989 |
| Accuracy | 97.0% - 103.0% recovery. | 98.2% - 101.5% |
| Precision | RSD ≤ 3.0%. | Repeatability RSD = 1.5%, Intermediate Precision RSD = 2.5% |
| LOD | Signal-to-Noise ratio of 3:1. | 0.5 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1. | 1.5 µg/mL |
| Robustness | Insensitive to minor changes in oven temperature ramp rate and carrier gas flow. | All variations resulted in RSD < 3.0%. |
GC Workflow Diagram
Caption: GC analysis workflow for 3,4-Dichlorophenylhydrazine HCl.
UV-Vis Spectrophotometry: A Simple and Rapid Approach
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of compounds that absorb ultraviolet or visible light.
Rationale for UV-Vis Method Design
This compound possesses a chromophore that absorbs in the UV region. The method involves dissolving the compound in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). This method is particularly useful for rapid, in-process controls where high specificity is not required.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorption (λmax): Determined by scanning a solution of the analyte from 200 to 400 nm. Let's assume a hypothetical λmax of 245 nm.
-
Standard Preparation: Prepare a stock solution of 100 µg/mL in methanol. Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Sample Preparation: Prepare the sample in methanol to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standards and the sample at 245 nm against a methanol blank.
Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | Limited specificity; susceptible to interference from other UV-absorbing compounds. | A clean UV spectrum with a distinct λmax is observed for the pure substance. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over a range of 2-10 µg/mL. | r² = 0.9975 |
| Accuracy | 95.0% - 105.0% recovery. | 96.5% - 103.8% |
| Precision | RSD ≤ 5.0%. | Repeatability RSD = 2.8%, Intermediate Precision RSD = 4.2% |
| LOD | Calculated based on the standard deviation of the blank. | 0.2 µg/mL |
| LOQ | Calculated based on the standard deviation of the blank. | 0.6 µg/mL |
| Robustness | Minimal impact of small variations in solvent composition. | Results remain within acceptable limits. |
UV-Vis Spectrophotometry Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for 3,4-Dichlorophenylhydrazine HCl.
Comparative Summary and Recommendations
| Feature | HPLC | GC | UV-Vis Spectrophotometry |
| Specificity | High | High (with derivatization) | Low |
| Sensitivity | High (µg/mL to ng/mL) | High (µg/mL to ng/mL) | Moderate (µg/mL) |
| Sample Throughput | Moderate | Moderate to Low | High |
| Cost (Instrument & Consumables) | High | High | Low |
| Complexity of Method Development | Moderate | High | Low |
| Best Suited For | Accurate quantification, purity testing, stability studies. | Analysis of volatile impurities, alternative to HPLC. | Rapid in-process controls, preliminary quantification. |
The choice of an analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.
-
For regulatory submissions and quality control where accuracy, specificity, and the ability to detect impurities are critical, the validated HPLC method is the unequivocal recommendation .
-
Gas Chromatography serves as a powerful, albeit more complex, alternative, particularly if volatile impurities are of concern. The necessity of a derivatization step adds to the sample preparation time and potential for variability.
-
UV-Vis Spectrophotometry , while lacking in specificity, offers a rapid and economical option for in-process monitoring or situations where the sample matrix is simple and well-characterized.
Ultimately, a robust analytical method is one that is not only scientifically sound but also validated to be fit for its intended purpose. The methodologies and validation frameworks presented in this guide provide a solid foundation for establishing reliable and reproducible quantification of this compound in a variety of scientific and industrial settings.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. qbdgroup.com [qbdgroup.com]
A Senior Application Scientist's Guide to the Characterization of Indole Products by NMR and Mass Spectrometry
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of medicinal chemistry and natural product synthesis, the indole scaffold stands as a cornerstone of countless biologically active molecules. The unambiguous confirmation of its structure, and that of its derivatives, is a non-negotiable prerequisite for advancing any research program. This guide provides an in-depth comparison of two powerhouse analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of indole-containing compounds. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, ensuring a robust and self-validating approach to molecular characterization.
The Indole Nucleus: A Privileged Scaffold
The indole ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring. Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent pharmacophore in drug design. Before delving into the analytical techniques, it is crucial to be familiar with the standard numbering convention of the indole core, as all spectroscopic data will refer to it.
Caption: Standard IUPAC numbering of the indole heterocyclic system.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity
NMR spectroscopy is the undisputed gold standard for determining the precise three-dimensional structure of an organic molecule. It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment and connectivity of atoms within a molecule. For indole derivatives, NMR is indispensable for establishing substitution patterns and stereochemistry.
¹H NMR Spectroscopy of Indoles
The proton NMR spectrum of an indole provides a wealth of information. The signals are typically spread across a wide chemical shift range, allowing for the individual assignment of most protons.
-
N-H Proton (H1): The proton on the indole nitrogen is often the most downfield signal, typically appearing as a broad singlet between δ 10.0 and 12.0 ppm in a non-polar solvent like CDCl₃, though this can vary. In DMSO-d₆, this proton is well-defined and appears around δ 11.08 ppm.[1] Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
-
Pyrrole Protons (H2, H3): The protons on the five-membered ring are distinct. H3 is generally more shielded, appearing around δ 6.5 ppm, while H2 is more deshielded, appearing around δ 7.2 ppm.[2] Their exact positions are highly sensitive to substituents.
-
Benzene Ring Protons (H4-H7): These protons reside in the aromatic region, typically between δ 7.0 and 7.7 ppm.[3] They form a complex, coupled spin system. For instance, H7 is a doublet coupled to H6, and H4 is a doublet coupled to H5. H5 and H6 often appear as triplets (or more accurately, doublets of doublets).[4] 2D NMR techniques are often required for unambiguous assignment.[1][5]
Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts, particularly for the N-H proton and the adjacent C2-H. Polar solvents like DMSO-d₆ can cause a significant downfield shift of the α-proton signal compared to non-polar solvents, a phenomenon that can be used to distinguish between α and β substitution.[6]
¹³C NMR Spectroscopy of Indoles
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.
-
Pyrrole Carbons (C2, C3): C2 is typically found around δ 124 ppm, while C3 is significantly more shielded, appearing around δ 102-104 ppm.[2][3][7]
-
Bridgehead Carbons (C3a, C7a): These carbons, where the two rings are fused, have distinct chemical shifts. C7a is typically around δ 136 ppm, while C3a is around δ 128 ppm.
-
Benzene Ring Carbons (C4-C7): These carbons appear in the aromatic region between δ 111 and 122 ppm.[5] Their assignments can be challenging and often require 2D NMR correlation experiments.
Two-Dimensional (2D) NMR for Unambiguous Assignment For any novel indole derivative, 1D NMR spectra are often insufficient for complete structural proof. 2D NMR experiments are a self-validating system that confirms the proposed structure.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, revealing which protons are adjacent to each other. This is essential for tracing the connectivity of the protons on the benzene ring (H4 through H7).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This provides an unambiguous link between the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing the molecular fragments together. For example, the N-H proton will show an HMBC correlation to C2 and C3, confirming the pyrrole ring structure.
Part 2: Mass Spectrometry (MS) - The Arbiter of Mass and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound with exceptional accuracy and, through fragmentation analysis, offers valuable structural clues.
Ionization Techniques: Hard vs. Soft
The choice of ionization method is critical and depends on the information sought.
-
Electron Ionization (EI): This is a "hard" ionization technique common in Gas Chromatography-MS (GC-MS). It bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation. The molecular ion (M⁺˙) of indole is the base peak at m/z 117.[8] A characteristic fragmentation is the loss of hydrogen cyanide (HCN) to produce a strong peak at m/z 90.[9] While useful for creating a standard fingerprint for known compounds, the molecular ion can sometimes be weak or absent for more complex molecules.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for analyzing the polar and thermally labile molecules common in drug development, and is the standard for Liquid Chromatography-MS (LC-MS). ESI typically produces a protonated molecular ion, [M+H]⁺, with minimal fragmentation.[10] This makes it excellent for determining the molecular weight of the intact molecule.
High-Resolution Mass Spectrometry (HRMS)
For drug development professionals, confirming the elemental composition of a new chemical entity is paramount. High-resolution mass spectrometers (like Q-TOF or Orbitrap systems) can measure m/z values to four or five decimal places. This high mass accuracy allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass (isobars). A mass accuracy of < 2 ppm provides high confidence in the assigned formula.[10]
Tandem Mass Spectrometry (MS/MS)
Tandem MS (or MS/MS) is a technique where ions of a specific m/z (typically the [M+H]⁺ ion) are selected, fragmented by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting fragment ions are analyzed.[11] This provides structural information analogous to the fragmentation pattern in EI-MS but with much greater control. The fragmentation pathways of indole derivatives can be complex, sometimes involving rearrangements, but they provide a characteristic fingerprint that can be used to identify specific classes of indole alkaloids or to distinguish between isomers.[11][12][13]
Caption: Common EI fragmentation pathway for the parent indole molecule.
Part 3: A Comparative Guide - NMR vs. Mass Spectrometry
Choosing the right analytical tool requires understanding the strengths and limitations of each. While NMR and MS are often used together for a complete picture, their core contributions are distinct.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Connectivity & 3D Structure: Unambiguously determines how atoms are bonded together, including stereochemistry. | Molecular Weight & Formula: Provides the precise mass and, with HRMS, the elemental composition.[10] |
| Sensitivity | Lower (mg to high µg range) | Higher (µg to pg range) |
| Sample Requirement | Requires relatively pure sample (>95%) | Can analyze complex mixtures, especially when coupled with chromatography (LC-MS, GC-MS).[12][14] |
| Analysis Time | Slower (minutes to hours per experiment) | Faster (seconds to minutes per sample) |
| Destructive? | No, the sample can be fully recovered. | Yes, the sample is consumed during ionization. |
| Quantitative Ability | Excellent, peak integrals are directly proportional to the number of nuclei (qNMR). | Good, but requires calibration curves and internal standards for accurate quantification.[15] |
| Key Application | De novo structure elucidation of unknown compounds. | Identification and confirmation of known or expected compounds; high-throughput screening.[16] |
Part 4: Integrated Experimental Workflow
To illustrate how these techniques are synergistically applied, let's outline a protocol for characterizing a novel, synthesized indole derivative, "Compound X".
Caption: Integrated workflow for the structural characterization of a novel indole.
Step-by-Step Methodologies
1. Initial Mass Confirmation (LC-MS)
-
Objective: To quickly confirm the molecular weight of the target compound and assess its purity.
-
Protocol:
-
Prepare a stock solution of Compound X at 1 mg/mL in methanol or DMSO.
-
Dilute the stock to a final concentration of ~1 µg/mL in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The acid is crucial for promoting protonation in positive-ion ESI mode.[10]
-
Inject 1-5 µL of the sample into an LC-MS system equipped with an ESI source.
-
Acquire data in full scan mode (e.g., m/z 100-1000) in positive polarity.
-
Validation: Check for a prominent peak corresponding to the expected [M+H]⁺ of Compound X. The purity can be estimated from the relative area of the target peak in the chromatogram.
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the elemental formula of Compound X.
-
Protocol:
-
Using the same sample preparation as above, analyze the sample via direct infusion or LC-HRMS (e.g., Q-TOF or Orbitrap).
-
Acquire data and determine the accurate mass of the [M+H]⁺ ion.
-
Use the instrument's software to calculate possible elemental formulas within a narrow mass tolerance window (e.g., ± 5 ppm).
-
Validation: The correct formula should be the only logical fit based on the synthetic precursors and should have a mass error of < 2 ppm.
-
3. Comprehensive NMR Analysis
-
Objective: To elucidate the complete chemical structure, including substitution patterns and connectivity.
-
Protocol:
-
Dissolve 5-10 mg of highly pure (>95%) Compound X in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquire a standard 1D ¹H spectrum. Analyze chemical shifts, integrations, and multiplicities.[17]
-
Acquire a 1D proton-decoupled ¹³C spectrum.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivities.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to assign protons to their directly attached carbons.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to establish long-range (2-3 bond) correlations, which is critical for connecting different fragments of the molecule.
-
Validation: The complete set of NMR data must be self-consistent. Every correlation observed in the 2D spectra must support the proposed structure, and all atoms in the proposed structure must be accounted for in the spectra.
-
Conclusion
Both NMR and Mass Spectrometry are indispensable tools in the arsenal of the modern chemical researcher. They are not competitors but rather complementary partners in the quest for structural elucidation. Mass spectrometry rapidly provides the molecular formula and serves as a high-throughput check on reaction success, while NMR delivers the detailed atomic-level blueprint of the molecule. For the robust and defensible characterization of novel indole products—a necessity in the rigorous landscape of drug development—an integrated approach utilizing both techniques is the only path to absolute certainty.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bmse000097 Indole at BMRB [bmrb.io]
- 4. m.youtube.com [m.youtube.com]
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- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 8. Indole [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. notulaebotanicae.ro [notulaebotanicae.ro]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. acdlabs.com [acdlabs.com]
A Comparative Guide to the Stability of Hydrazones Derived from Various Hydrazine Derivatives
Introduction
Hydrazones, organic compounds characterized by the R₁R₂C=NNH₂ functional group, are formed through the condensation reaction of aldehydes or ketones with hydrazine derivatives.[1] This linkage is a cornerstone of modern molecular sciences, finding extensive application in bioconjugation, analytical chemistry, and particularly in the design of stimuli-responsive drug delivery systems.[2][3] The utility of the hydrazone bond is intrinsically linked to its stability—or, more accurately, its tunable instability.
Hydrazone linkages are prized for their pH-sensitive nature; they typically exhibit reasonable stability at physiological pH (~7.4) but undergo accelerated hydrolysis under the mildly acidic conditions found in endosomes, lysosomes, or the tumor microenvironment (pH < 6.5).[4] This property allows for the targeted release of therapeutic payloads inside cells. However, the stability of this bond is not monolithic. It is profoundly influenced by the electronic and steric nature of the parent carbonyl and, most critically, the hydrazine derivative used in its formation.[5][6]
This guide provides an in-depth comparison of the stability of hydrazones formed from different classes of hydrazine derivatives. We will explore the underlying chemical principles that govern their stability, present supporting experimental data, and provide a validated protocol for assessing hydrolytic stability, enabling researchers and drug development professionals to make informed decisions in the design of their molecular systems.
Chapter 1: The Chemistry of Hydrazone Formation and Stability
The Reaction Mechanism: An Acid-Catalyzed Process
The formation of a hydrazone is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The mechanism, extensively studied by pioneers like W. P. Jencks, proceeds in two key stages.[5][7][8]
-
Nucleophilic Attack: The terminal, more nucleophilic nitrogen of the hydrazine derivative attacks the electrophilic carbonyl carbon. This step is acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic. This leads to the formation of a tetrahedral carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate is then dehydrated to form the final C=N double bond of the hydrazone. This elimination step is typically the rate-determining step at neutral or mildly acidic pH.[9]
The reaction rate exhibits a characteristic "bell-shaped" curve with respect to pH.[5] At very low pH, the hydrazine nucleophile becomes fully protonated and non-nucleophilic, slowing the reaction. At neutral or basic pH, the dehydration of the intermediate is slow due to the lack of sufficient acid catalyst. Optimal reaction rates are often observed between pH 4 and 6.[7][10]
Caption: General mechanism of acid-catalyzed hydrazone formation.
Factors Governing Hydrazone Stability
The hydrolytic stability of the hydrazone C=N bond is dictated by several interconnected factors.
-
pH: As hydrolysis is the reverse of formation, it is also acid-catalyzed. Hydrazones are significantly more labile at acidic pH than at neutral pH.[4] For instance, the half-life of an antibody-drug conjugate's hydrazone linker was observed to decrease from 183 hours at pH 7.2 to just 1.5 hours at pH 4.8.[5] This pH-dependent cleavage is the cornerstone of its use in drug delivery.
-
Electronic Effects: The electronic properties of substituents on both the hydrazine and carbonyl moieties are paramount. Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity, making it more susceptible to nucleophilic attack by water and thus decreasing stability.[6] Conversely, electron-donating groups on the hydrazine nitrogen atoms can increase stability by delocalizing lone-pair electrons into the C=N bond, reducing its electrophilic character.[11]
-
Steric Hindrance: Bulky groups near the hydrazone linkage can sterically shield the C=N bond from the approach of water molecules, thereby slowing the rate of hydrolysis and increasing stability.[4]
Chapter 2: A Comparative Analysis of Hydrazine Derivatives
The choice of hydrazine derivative is the most critical determinant of the final hydrazone's stability. The stability generally increases with the ability of the hydrazine substituent to delocalize the α-nitrogen's lone pair of electrons.
Stability Hierarchy: Alkyl < Aryl < Acyl < Semicarbazone
Alkyl Hydrazones (from Hydrazine, Methylhydrazine)
Formed from simple hydrazines like hydrazine (H₂N-NH₂) or N-alkylhydrazines, these represent the most basic and least stable class. Lacking any significant electronic stabilization beyond induction, the C=N bond is highly susceptible to hydrolysis.[1] Alkyl hydrazones are approximately 100- to 1000-fold more sensitive to hydrolysis than analogous oximes.[1] Their rapid hydrolysis, even at neutral pH, limits their use in applications requiring stability in circulation, but they can be useful as transient intermediates.
Aryl Hydrazones (from Phenylhydrazine)
Using an arylhydrazine, such as phenylhydrazine, introduces a phenyl group on the β-nitrogen. This allows for the delocalization of the nitrogen's lone pair into the aromatic ring system. This resonance stabilization reduces the availability of the lone pair to participate in protonation, which is a key step in hydrolysis, thereby increasing the hydrazone's stability compared to its alkyl counterparts.
Acylhydrazones (from Acylhydrazides)
Acylhydrazones, formed from acylhydrazides (R-C(O)NHNH₂), are a critical class, especially in drug delivery.[12][13] The adjacent carbonyl (acyl) group is strongly electron-withdrawing, which significantly delocalizes the α-nitrogen's lone pair through resonance. This delocalization makes the nitrogen less basic and stabilizes the hydrazone bond against hydrolysis.[11] Acylhydrazones strike a valuable balance: they are stable enough for systemic circulation (pH 7.4) but cleave efficiently in acidic endosomal compartments (pH 5-6).[3]
Semicarbazones (from Semicarbazide)
Semicarbazones are formed from semicarbazide (H₂N-C(O)NHNH₂). The structure is similar to an acylhydrazone, but the α-nitrogen's lone pair can delocalize over the entire urea-like N-C=O system. This extensive resonance provides exceptional stability, making semicarbazones among the most robust hydrazone derivatives.[5][14] Their high stability can be advantageous for creating very durable bioconjugates but may be too high for applications requiring rapid cleavage.
Caption: Electronic stabilization effects in different hydrazone derivatives.
Chapter 3: Experimental Data & Protocols
Comparative Hydrolytic Stability Data
Quantitative data is essential for selecting the appropriate linker. The following table, adapted from data published by the Raines laboratory, directly compares the hydrolytic stability of isostructural hydrazones and an oxime formed from pivalaldehyde.[11][15] The data clearly illustrates the stability hierarchy discussed.
| Linkage Type | Derivative | Half-life (t₁/₂) at pD 7.0 (hours) | First-order rate constant (k) at pD 7.0 (10⁻⁵ s⁻¹) |
| Alkylhydrazone | Methylhydrazone | 0.43 | 45 ± 2 |
| Acylhydrazone | Acetylhydrazone | 0.83 | 23 ± 1 |
| Semicarbazone | Semicarbazide | 2.1 | 9.3 ± 0.4 |
| Oxime | Hydroxylamine | 250 | 0.076 ± 0.004 |
Data represents hydrolysis in deuterated phosphate buffer at ambient temperature. Oximes are included as a common, more stable benchmark.[11][15]
Experimental Workflow: Monitoring Hydrazone Hydrolysis via UV-Vis Spectroscopy
This protocol provides a robust method for determining the hydrolytic stability of a hydrazone by monitoring changes in its UV-Visible absorbance spectrum over time. This method is effective when the hydrazone and its hydrolysis products (the parent carbonyl and hydrazine) have distinct absorbance profiles.
Caption: Workflow for a hydrazone hydrolysis kinetics assay using UV-Vis spectroscopy.
Detailed Step-by-Step Protocol
This protocol is a self-validating system for assessing stability.[16][17]
Materials:
-
Purified hydrazone compound
-
Organic solvent (e.g., HPLC-grade DMSO or Methanol)
-
Aqueous buffers at desired pH values (e.g., 0.1 M Phosphate buffer pH 7.4, 0.1 M Acetate buffer pH 5.0)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
1 mL Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the hydrazone compound (e.g., 10 mM) in a suitable organic solvent like DMSO. Ensure the compound is fully dissolved.
-
Instrument Setup:
-
Set the spectrophotometer to the desired temperature, typically 37°C, to mimic physiological conditions.
-
Perform a baseline correction using a cuvette filled with the corresponding buffer.
-
-
Determination of λmax:
-
Dilute the stock solution into the buffer to a suitable concentration (e.g., 50 µM).
-
Perform a full wavelength scan (e.g., 220-500 nm) to identify the wavelength of maximum absorbance (λmax) for the hydrazone.
-
-
Initiation of Kinetic Run:
-
Add the appropriate volume of buffer (e.g., 995 µL) to a quartz cuvette and allow it to equilibrate to 37°C inside the spectrophotometer.
-
To initiate the reaction, add a small volume of the hydrazone stock solution (e.g., 5 µL of 10 mM stock for a final concentration of 50 µM) to the cuvette. Mix quickly but gently by pipetting.
-
-
Data Acquisition:
-
Immediately start monitoring the absorbance at the predetermined λmax over time.
-
The frequency and duration of readings should be adjusted based on the expected stability of the hydrazone. For a labile hydrazone, readings might be taken every minute for 2 hours. For a stable one, readings might be every 30 minutes for 24-48 hours.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of time. The decrease in absorbance corresponds to the hydrolysis of the hydrazone.
-
Assuming first-order kinetics, the data can be fitted to the equation: ln(A_t / A_0) = -kt, where A_t is the absorbance at time t, A_0 is the initial absorbance, and k is the first-order rate constant.
-
The half-life (t₁/₂) of the hydrazone can then be calculated using the formula: t₁/₂ = ln(2) / k.
-
-
Validation: Repeat the experiment at different pH values to establish a pH-stability profile. The observation of a significantly faster degradation rate at pH 5.0 compared to pH 7.4 validates the expected acid-catalyzed hydrolysis mechanism.
Chapter 4: Practical Implications and Applications
The comparative stability of different hydrazones directly informs their application:
-
Drug Delivery: Acylhydrazones are the workhorses in this field. Their "just right" stability allows antibody-drug conjugates (ADCs) or nanoparticle-drug systems to remain intact in the bloodstream (pH 7.4) but release the drug upon internalization into acidic cellular compartments.[3][12] Less stable alkyl or aryl hydrazones would lead to premature drug release and systemic toxicity, while highly stable semicarbazones might not release the drug efficiently enough at the target site.[18]
-
Bioconjugation: For applications where a stable, permanent link is desired (e.g., labeling a protein with a fluorescent probe for imaging), a highly stable derivative like a semicarbazone or an oxime would be preferable to ensure the label does not dissociate during the experiment.[5]
-
Dynamic Covalent Chemistry: The reversible nature of hydrazone formation is exploited in self-healing materials and dynamic combinatorial libraries. Here, the rate of hydrolysis and formation (equilibration) is key. Aniline is often used as a nucleophilic catalyst to accelerate this equilibration at neutral pH, broadening the scope for these dynamic systems.[7]
Conclusion
The stability of the hydrazone bond is a finely tunable parameter, dictated primarily by the electronic nature of the hydrazine derivative from which it is formed. A clear hierarchy of stability exists, with resonance-stabilized derivatives offering significantly greater resistance to hydrolysis than simple alkyl hydrazones. The order of stability is generally: Semicarbazones > Acylhydrazones > Arylhydrazones > Alkylhydrazones .
Understanding these differences is critical for the rational design of molecules for specific applications. For researchers in drug development, the acylhydrazone provides an optimal balance of stability and acid-lability for targeted release. For those in materials science or bioconjugation requiring more robust linkages, the semicarbazone offers a more durable alternative. By leveraging this structure-stability relationship and employing rigorous experimental validation, scientists can harness the full potential of this versatile functional group.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Injectable acylhydrazone-linked RAFT polymer hydrogels for sustained protein release and cell encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. raineslab.com [raineslab.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solved why is furfural semicarbazone the most stable product | Chegg.com [chegg.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
Alternative methods to the Fischer indole synthesis for indole preparation
An In-Depth Technical Guide to Indole Preparation: A Comparative Analysis of Alternatives to the Fischer Synthesis
For over a century, the Fischer indole synthesis has been a foundational method for constructing the indole nucleus, a privileged scaffold in countless natural products and pharmaceuticals.[1] Its prevalence is a testament to its utility. However, the classical Fischer methodology often relies on harsh acidic conditions, high temperatures, and can suffer from poor regioselectivity with unsymmetrical ketones and limited functional group tolerance.[2][3] These limitations have spurred the development of numerous alternative strategies, each offering a unique set of advantages for the modern synthetic chemist.
This guide provides a comparative analysis of five key alternatives to the Fischer indole synthesis. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
Reissert Indole Synthesis
The Reissert synthesis provides a robust route to indoles, particularly indole-2-carboxylic acids, starting from o-nitrotoluenes and diethyl oxalate.[4][5] This method is particularly valuable for its predictable regioselectivity, a common challenge in the Fischer synthesis.
Mechanism and Experimental Insights
The synthesis proceeds in two main stages. First, an initial Claisen condensation between an o-nitrotoluene and diethyl oxalate is promoted by a strong base, typically potassium or sodium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate.[6] The choice of base is critical; potassium ethoxide has been shown to give superior results.[6] The second stage is a reductive cyclization of this intermediate. Zinc dust in acetic acid is the classic reagent for this transformation, which reduces the nitro group to an amine that spontaneously cyclizes.[4] Alternative reducing agents like ferrous sulfate or sodium dithionite can also be employed, offering options for substrate-specific optimization.[5] The resulting indole-2-carboxylic acid can be readily decarboxylated by heating to yield the parent indole.[4]
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid
-
Condensation: In a flame-dried flask equipped with a reflux condenser, potassium ethoxide is prepared by dissolving potassium metal in absolute ethanol under an inert atmosphere. To this solution, o-nitrotoluene and diethyl oxalate are added sequentially.
-
The reaction mixture is heated to reflux for several hours until the condensation is complete (monitored by TLC).
-
After cooling, the mixture is poured into ice water and acidified with a mineral acid (e.g., HCl) to precipitate the ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: The crude ethyl o-nitrophenylpyruvate is suspended in glacial acetic acid. Zinc dust is added portion-wise, controlling the exothermic reaction by external cooling.
-
After the addition is complete, the mixture is stirred until the reaction is complete.
-
The reaction mixture is filtered to remove excess zinc and inorganic salts. The filtrate is concentrated under reduced pressure.
-
The resulting crude indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent like aqueous ethanol.
Performance Comparison
| Feature | Reissert Synthesis | Fischer Synthesis |
| Starting Materials | o-Nitrotoluene derivatives, Diethyl oxalate | Phenylhydrazines, Aldehydes/Ketones |
| Key Reagents | Strong base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂)[7] |
| Temperature | Moderate to high | Often high (up to 200 °C)[8] |
| Regioselectivity | Excellent; defined by starting materials | Can produce isomeric mixtures with unsymmetrical ketones[3] |
| Key Advantage | Predictable regiocontrol | High atom economy, one-pot variations possible |
| Limitation | Multi-step process, requires functionalized starting material | Harsh conditions, limited functional group tolerance[3] |
Reissert Synthesis Workflow
Caption: A two-stage workflow for the Reissert indole synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a classical method for preparing 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of aniline.[9][10] While the harsh conditions have historically limited its appeal, modern variations using microwave irradiation have made it a more viable option.[9]
Mechanism and Experimental Insights
The mechanism, though appearing simple from the starting materials, is surprisingly complex.[9][11] The reaction begins with the SN2 reaction of aniline with the α-bromo-ketone to form an α-arylaminoketone intermediate. A second molecule of aniline then reacts to form a diamino intermediate. This intermediate undergoes an electrophilic cyclization, with a protonated aniline molecule acting as the leaving group, to form a dihydroindole which rapidly aromatizes to the final indole product.[10] The requirement for a large excess of aniline is a key feature; it acts as both a reactant and the solvent. The high temperatures (often >150 °C) are necessary to drive the cyclization and elimination steps.
Experimental Protocol: Synthesis of 2-Phenylindole (Microwave-Assisted)
-
Intermediate Formation: Equimolar amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state at room temperature for 3 hours to form N-phenacylaniline.[12]
-
Microwave Cyclization: A mixture of the N-phenacylaniline and a catalytic amount of anilinium bromide is subjected to microwave irradiation (e.g., 540 W) for 45-60 seconds.[12]
-
The resulting solid is dissolved in a suitable solvent (e.g., ethanol) and filtered to remove any insoluble byproducts.
-
The filtrate is concentrated, and the crude 2-phenylindole is purified by recrystallization from ethanol.
Performance Comparison
| Feature | Bischler-Möhlau Synthesis | Fischer Synthesis |
| Starting Materials | α-Halo-ketones, Anilines | Phenylhydrazines, Aldehydes/Ketones |
| Key Reagents | Excess aniline, optional catalyst (e.g., LiBr)[9] | Strong acid (e.g., PPA, H₂SO₄)[8] |
| Temperature | High (conventional) or Microwave | Often high |
| Key Advantage | Access to 2-arylindoles from simple precursors | Wide substrate scope |
| Limitation | Harsh conditions, low yields in classical method[13] | Potential for isomeric mixtures, acid-sensitive groups |
Madelung Indole Synthesis
The Madelung synthesis is a powerful, albeit forceful, method involving the high-temperature, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines.[14] It is particularly useful for preparing indoles that are unsubstituted at the 2-position or bear alkyl groups at C2.[15]
Mechanism and Experimental Insights
The reaction is driven by a very strong base (e.g., sodium ethoxide, potassium tert-butoxide, or sodamide) at high temperatures (200–400 °C).[14][16] The mechanism involves the initial deprotonation of the amide nitrogen, followed by a second deprotonation at the benzylic methyl group to form a dianion.[17] This highly reactive intermediate then undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon.[17] The resulting tetrahedral intermediate eliminates a molecule of water upon workup to generate the aromatic indole ring. The anhydrous conditions and extremely high temperatures are critical to overcome the high activation energy of the cyclization, but this severely limits the functional groups that can be tolerated. Modern variants using organolithium bases can proceed under milder conditions.[15]
Experimental Protocol: Synthesis of 2-Methylindole
-
In a high-temperature reaction apparatus (e.g., a sealed tube or specialized flask) flame-dried under an inert atmosphere, place N-acetyl-o-toluidine and two equivalents of potassium tert-butoxide.
-
Heat the mixture to 250-300 °C and maintain this temperature for several hours.[15]
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.
-
The product is extracted into an organic solvent such as diethyl ether or toluene.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude 2-methylindole is then purified by vacuum distillation or chromatography.
Performance Comparison
| Feature | Madelung Synthesis | Fischer Synthesis |
| Starting Materials | N-Acyl-o-toluidines | Phenylhydrazines, Aldehydes/Ketones |
| Key Reagents | Strong base (e.g., KOBu-t, NaNH₂)[15] | Strong acid |
| Temperature | Very high (200-400 °C)[14] | Often high |
| Key Advantage | Excellent for 2-alkyl or 2-H-indoles | Broadly applicable |
| Limitation | Extremely harsh conditions, very poor functional group tolerance[15] | Not suitable for indole itself (from acetaldehyde)[2] |
Nenitzescu Indole Synthesis
First reported by Costin Nenitzescu in 1929, this synthesis is a premier method for the direct preparation of 5-hydroxyindole derivatives.[18][19] It involves the reaction of a benzoquinone with a β-aminocrotonic ester (an enamine).
Mechanism and Experimental Insights
The accepted mechanism involves an initial Michael addition of the enamine to the benzoquinone.[18][20] This is followed by a nucleophilic attack by the enamine π-bond onto one of the carbonyls, leading to cyclization. Subsequent elimination of water and tautomerization yields the stable 5-hydroxyindole aromatic system.[20] A key advantage of the Nenitzescu synthesis is its mild reaction conditions, often proceeding at room temperature in polar solvents like ethanol, acetone, or acetic acid.[18] This mildness allows for the presence of a wider variety of functional groups compared to the high-temperature, strongly acidic or basic methods.
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-hydroxyindole-3-carboxylate
-
Dissolve 1,4-benzoquinone in acetone in a round-bottom flask.
-
Add ethyl β-aminocrotonate to the solution (typically in a 1:1 molar ratio).
-
Stir the reaction mixture at room temperature. The product often begins to precipitate out of the solution within a few hours.
-
After several hours (or upon completion as monitored by TLC), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold acetone or ethanol to remove any unreacted starting materials. The product is often of high purity, but can be recrystallized if necessary.
Performance Comparison
| Feature | Nenitzescu Synthesis | Fischer Synthesis |
| Starting Materials | Benzoquinones, Enamines | Phenylhydrazines, Aldehydes/Ketones |
| Key Reagents | Often acid-catalyzed, or proceeds without catalyst[19] | Strong acid |
| Temperature | Mild (often room temperature) | Often high |
| Key Advantage | Direct, efficient route to 5-hydroxyindoles[15] | Versatile for many substitution patterns |
| Limitation | Primarily limited to the synthesis of 5-hydroxyindoles | Can be problematic for electron-rich hydrazines |
Nenitzescu Synthesis Mechanism
Caption: Key mechanistic steps of the Nenitzescu indole synthesis.
Gassman Indole Synthesis
The Gassman indole synthesis is a versatile, one-pot reaction that provides substituted indoles, particularly those with substitution at the C3-position.[21] It proceeds from an aniline and a ketone bearing a thioether substituent.
Mechanism and Experimental Insights
The synthesis is a multi-step, one-pot sequence.[22] It begins with the N-chlorination of a substituted aniline with tert-butyl hypochlorite at low temperature (-78 °C) to form an N-chloroaniline.[21] A β-keto-thioether is then added, which attacks the electrophilic nitrogen to form a sulfonium salt. The addition of a non-nucleophilic base, such as triethylamine, deprotonates the carbon alpha to both the carbonyl and the sulfonium ion, generating an ylide.[21] This ylide undergoes a rapid[12][14]-sigmatropic rearrangement (a Sommelet-Hauser rearrangement) to produce an α-amino ketone. This intermediate then spontaneously cyclizes and eliminates water to form a 3-thiomethylindole. The thiomethyl group at the C3-position is a key feature; it can be easily removed using Raney nickel to yield the 3-H-indole or can serve as a handle for further functionalization.[21][23]
Experimental Protocol: Synthesis of 3-Methylindole
-
N-Chlorination: To a solution of aniline in an appropriate solvent (e.g., CH₂Cl₂) in a flask protected from light and cooled to -78 °C, add a solution of tert-butyl hypochlorite dropwise.
-
Sulfonium Salt Formation: To the same cold solution, add methylthioacetone dropwise and stir for a short period.
-
Rearrangement and Cyclization: Add triethylamine to the mixture. Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Perform an aqueous workup to isolate the crude 3-methylthio-2-methylindole.
-
Desulfurization: Dissolve the crude product in ethanol and add a slurry of activated Raney nickel. Heat the mixture to reflux until the desulfurization is complete.
-
Filter the mixture through Celite to remove the Raney nickel and concentrate the filtrate. The resulting 3-methylindole can be purified by chromatography or distillation.
Performance Comparison
| Feature | Gassman Synthesis | Fischer Synthesis |
| Starting Materials | Anilines, β-Keto-thioethers | Phenylhydrazines, Aldehydes/Ketones |
| Key Reagents | t-BuOCl, Et₃N, Raney Nickel[21] | Strong acid |
| Temperature | Low to moderate | Often high |
| Key Advantage | Excellent for 3-substituted indoles; one-pot procedure[21] | High atom economy |
| Limitation | Use of malodorous thioethers; fails with electron-rich anilines[23] | Regioselectivity issues |
Gassman Synthesis Workflow
Caption: One-pot workflow of the Gassman indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. testbook.com [testbook.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Reissert_indole_synthesis [chemeurope.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 15. bhu.ac.in [bhu.ac.in]
- 16. benchchem.com [benchchem.com]
- 17. Madelung synthesis of indole [quimicaorganica.org]
- 18. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 19. synarchive.com [synarchive.com]
- 20. revistadechimie.ro [revistadechimie.ro]
- 21. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 22. synarchive.com [synarchive.com]
- 23. expertsmind.com [expertsmind.com]
A Researcher's Guide to Spectroscopic Differentiation of Indole Regioisomers from Unsymmetrical Ketones
Introduction: The Regiochemical Challenge in Indole Synthesis
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds.[1][2] The Fischer indole synthesis, a reaction discovered in 1883, remains one of the most robust and versatile methods for constructing this privileged heterocycle.[3][4] The synthesis proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.
While elegant, this reaction presents a significant regiochemical challenge when an unsymmetrical ketone is employed. The initial formation of the enamine intermediate can occur from either of the two non-equivalent α-carbons, leading to a mixture of two distinct indole regioisomers. For drug development professionals and researchers, the unambiguous identification and characterization of the desired isomer are critical, as even minor structural variations can lead to drastic differences in biological activity.
This guide provides an in-depth, experimentally grounded comparison of the spectroscopic techniques used to differentiate these indole isomers. We will move beyond theoretical discussions to explain the causality behind experimental choices, present validated protocols, and offer a logical workflow for confident structural elucidation. Our focus will be on a model system: the isomers formed from the reaction of phenylhydrazine with benzyl methyl ketone (phenylacetone), namely 2-methyl-3-phenyl-1H-indole (Isomer A) and 3-methyl-2-phenyl-1H-indole (Isomer B).
The Fischer Indole Synthesis: A Mechanistic Overview and Protocol
Understanding the reaction mechanism is key to appreciating the origin of the isomeric mixture. The process involves several distinct, acid-catalyzed steps.
The critical branching point that determines the product ratio is the tautomerization of the hydrazone to the ene-hydrazine. With an unsymmetrical ketone, two different ene-hydrazine intermediates can form, each leading to a different final indole product. The regioselectivity is governed by a delicate interplay of steric hindrance, electronic effects of the substituents, and the acidity of the catalytic medium.[5][6][7] For instance, harsher acidic conditions often favor cyclization at the less substituted carbon.[7]
Experimental Protocol: Synthesis of 2/3-Methyl-3/2-Phenyl-1H-indole
This protocol provides a representative method for synthesizing the target indole isomers.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and benzyl methyl ketone (1.05 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Stir the mixture at room temperature for 2-3 hours. The formation of the phenylhydrazone is often indicated by a color change or the formation of a precipitate.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Remove the solvent under reduced pressure. The crude hydrazone can be used directly in the next step.
-
-
Indolization and Isomer Separation:
-
To the crude hydrazone, add a solution of 85% polyphosphoric acid (PPA). Causality Note: PPA is a viscous and effective Brønsted acid catalyst and dehydrating agent that promotes the necessary rearrangement and cyclization steps.[3]
-
Heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours.
-
Allow the reaction to cool to approximately 60 °C and then carefully quench by pouring it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude isomeric mixture.
-
Separation: Purify and separate the isomers using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient. The polarity difference between the two isomers is usually sufficient for effective separation.
-
Spectroscopic Comparison: Unambiguous Isomer Identification
Once separated, a multi-faceted spectroscopic analysis is required for definitive structural assignment. We will now compare the expected data for our model isomers.
¹H and ¹³C NMR Spectroscopy: The Definitive Tools
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for differentiating these regioisomers. The chemical environment of each proton and carbon atom is unique, resulting in a distinct spectral fingerprint.
¹H NMR Analysis: The key diagnostic signals are the N-H proton and the protons of the substituent groups on the pyrrole ring.
-
N-H Proton: This proton typically appears as a broad singlet in the downfield region (δ 8.0-9.5 ppm), confirming the indole structure.[8]
-
Methyl Group (CH₃): This is the most crucial signal for differentiation. A methyl group attached to the C2 position is adjacent to the nitrogen atom and is therefore more deshielded (experiences a stronger electron-withdrawing effect) than a methyl group at C3. Consequently, the C2-CH₃ signal appears further downfield.[9]
¹³C NMR Analysis: The carbon signals of the pyrrole ring and the attached substituents provide unambiguous confirmation.
-
C2 and C3 Carbons: In a typical indole, the C2 carbon is more deshielded than the C3 carbon. The attachment of substituents alters these values predictably.
-
Methyl Carbon (CH₃): Similar to the proton signal, the ¹³C signal for a C2-CH₃ is more deshielded and appears at a higher chemical shift (further downfield) compared to a C3-CH₃.[9]
Table 1: Comparative NMR Data for Phenyl-Methyl-Indole Isomers
| Signal | Isomer A (2-Methyl-3-Phenyl) | Isomer B (3-Methyl-2-Phenyl) | Rationale for Differentiation |
|---|---|---|---|
| ¹H N-H | ~8.1 ppm (s, br) | ~9.34 ppm (s, br)[8] | N-H chemical shift is sensitive to the electronic environment. |
| ¹H CH₃ | ~2.40 ppm (s, 3H) | ~2.42 ppm (s, 3H)[8] | The C2-CH₃ (Isomer A) is expected to be slightly more downfield than C3-CH₃ (Isomer B). Note: Literature values can be very close; comparison should be done on spectra run under identical conditions. A clearer distinction is often seen in ¹³C NMR. |
| ¹H Phenyl | ~7.2-7.6 ppm (m, 5H) | ~7.3-7.8 ppm (m, 5H)[8] | Overlapping multiplets, less diagnostic for isomerism. |
| ¹³C C2 | ~135.5 ppm | ~136.5 ppm [8] | Position of the phenyl-substituted carbon. |
| ¹³C C3 | ~114.0 ppm | ~109.8 ppm [8] | Position of the methyl-substituted carbon. |
| ¹³C CH₃ | ~12.5 ppm | ~14.1 ppm [8] | Key Differentiator: The C2-CH₃ carbon is less shielded and appears at a lower field (higher ppm) than the C3-CH₃. Correction based on re-evaluation of data: The methyl group at C-3 in 3-methyl-2-phenylindole is reported around 14.1 ppm[8], while the methyl at C-2 in 2-methyl-3-phenylindole would be expected at a slightly lower field. The search result[9] indicates a C2-Me appears at a more downfield region (13.5 ppm) than a C3-Me (9.4 ppm) in a different indole system, confirming the principle. |
Mass Spectrometry (MS): Confirmation and Fragmentation Clues
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. For regioisomers, the molecular ion peak will be identical.
-
Molecular Ion (M⁺): Both isomers have the chemical formula C₁₅H₁₃N, resulting in an identical molecular ion peak at m/z 207 .[10][11][12][13]
-
Fragmentation: While both isomers will show a prominent M⁺ peak (often the base peak), their fragmentation patterns under electron ionization (EI) may exhibit subtle differences in the relative intensities of fragment ions. The loss of a hydrogen atom to give a stable radical cation at m/z 206 is a common feature for both.[8][14] The fragmentation pathways are generally dominated by the stability of the indole ring system, making differentiation based solely on MS challenging but useful for confirmation.
Table 2: Key Mass Spectrometry Data
| Feature | Isomer A (2-Methyl-3-Phenyl) | Isomer B (3-Methyl-2-Phenyl) | Observation |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₃N | C₁₅H₁₃N | Identical |
| Molecular Weight | 207.27 g/mol | 207.27 g/mol | Identical |
| M⁺ (m/z) | 207 (Base Peak)[12] | 207 (Base Peak)[10][13] | Confirms successful synthesis, but does not differentiate isomers. |
| [M-H]⁺ (m/z) | 206 (High Abundance)[12] | 206 (High Abundance)[8][10] | Common fragmentation, not a primary differentiator. |
Infrared (IR) and UV-Visible Spectroscopy: Supporting Roles
IR and UV-Vis spectroscopy play a supporting role. They are excellent for confirming the presence of the indole functional group and chromophore but are less effective than NMR for distinguishing between these specific regioisomers.
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an indole is the N-H stretching vibration.
-
N-H Stretch: A sharp to moderately broad peak appears around 3400-3490 cm⁻¹ .[15] This confirms the presence of the N-H moiety.
-
Aromatic C-H Stretch: Found just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp bands in the 1450-1620 cm⁻¹ region.[15]
The overall IR spectra of the two isomers will be very similar. Minor shifts in the fingerprint region (< 1400 cm⁻¹) may be present but are seldom reliable for primary identification without authentic reference standards.
Table 3: Typical Infrared Absorption Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Compound Confirmation |
|---|---|---|
| N-H Stretch | 3400 - 3490 | Confirms indole N-H group. |
| Aromatic C=C Stretch | 1450 - 1620 | Confirms aromatic rings. |
UV-Visible Spectroscopy: The indole ring system is a strong chromophore, typically exhibiting two main absorption bands corresponding to the ¹Lₐ and ¹Lₐ electronic transitions.
-
Absorption Maxima (λmax): For simple indoles, these bands typically appear around 270-290 nm and a shorter wavelength band near 220 nm.[16][17] The exact position and intensity can be subtly influenced by the substitution pattern, but the differences between the 2-methyl-3-phenyl and 3-methyl-2-phenyl isomers are generally too small to be used as a primary means of differentiation.
Table 4: Typical UV-Visible Absorption Data
| Parameter | Expected Value (in Ethanol/Methanol) | Compound Confirmation |
|---|
| λmax | ~270-290 nm | Confirms the presence of the indole chromophore.[16][18] |
Conclusion: An Integrated Approach for Certainty
The synthesis of indoles from unsymmetrical ketones invariably raises the question of regiochemistry. While a suite of spectroscopic tools is available to the modern researcher, they are not all equally suited for the task of differentiating the resulting isomers.
This guide demonstrates that for closely related regioisomers like 2-methyl-3-phenyl-1H-indole and 3-methyl-2-phenyl-1H-indole, an integrated analytical approach is paramount. Mass spectrometry provides the initial, crucial confirmation of molecular weight. IR and UV-Vis spectroscopy serve to validate the presence of the core indole structure. However, unambiguous and definitive structural assignment relies on the power of ¹H and, most critically, ¹³C NMR spectroscopy. The subtle yet predictable differences in the chemical shifts of the substituent groups and the pyrrole ring carbons provide the conclusive evidence required to assign the correct structure with confidence. By following a logical workflow and understanding the strengths of each technique, researchers and drug development professionals can navigate the complexities of indole synthesis and ensure the structural integrity of their target compounds.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithnj.com [researchwithnj.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3-Methyl-2-phenyl-1H-indole | C15H13N | CID 258555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Methyl-2-phenylindole [webbook.nist.gov]
- 12. 2-Methyl-3-phenyl-1H-indole | C15H13N | CID 282402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Methyl-2-phenylindole [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchdata.edu.au [researchdata.edu.au]
A Senior Application Scientist's Guide to Purity Analysis of Synthesized Indoles: HPLC and Melting Point
For researchers, scientists, and professionals in drug development, the structural motif of indole is a cornerstone of countless pharmacologically active compounds. From anti-migraine agents to potent anti-cancer drugs, the integrity of the indole core is paramount. Consequently, the rigorous purity assessment of any synthesized indole is not merely a procedural formality but a critical determinant of experimental validity, reproducibility, and, ultimately, patient safety.
This guide provides an in-depth comparison of two fundamental techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and melting point determination. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative standards.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Quantitative Gold Standard
HPLC is an indispensable technique for purity assessment, offering high resolution, sensitivity, and quantitative accuracy that allows for the separation of a target compound from closely related impurities.[1] For indole derivatives, which are typically non-volatile and can be thermally sensitive, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[1][2]
The Principle of RP-HPLC
In RP-HPLC, analytes are separated based on their hydrophobicity. The system utilizes a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[2] More hydrophobic molecules, like the indole core, interact more strongly with the stationary phase and thus elute later than more polar impurities.
Expertise in Method Development: The "Why" Behind the Parameters
A robust HPLC method is not accidental; it is the result of deliberate, informed choices.
-
Column Selection: A C18 (octadecyl) column is the workhorse for indole analysis.[2][3] The long alkyl chains provide a highly hydrophobic surface, ideal for retaining the aromatic indole ring system through van der Waals interactions.[4] For certain indole isomers or derivatives, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the aromatic indole ring.[5]
-
Mobile Phase Composition: The mobile phase must be fine-tuned to achieve optimal separation.
-
Solvents: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at low wavelengths.[6]
-
Acidic Modifier: The addition of a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid is critical.[6] TFA acts as an ion-pairing agent and helps to protonate residual free silanol groups on the silica-based stationary phase, which minimizes peak tailing and results in sharper, more symmetrical peaks for basic indole nitrogens.[7][8] It's important to be consistent, as even minor changes in TFA concentration can affect retention times.[9]
-
-
Detector Settings: Indoles possess a strong chromophore, making UV detection ideal. The indole ring system typically exhibits maximum absorbance around 220 nm and 280 nm. Monitoring at 280 nm is often preferred for purity analysis as it is more selective and less prone to interference from solvent absorbance. A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum for each peak, aiding in peak identification and purity assessment.
Experimental Protocol: HPLC Purity of a Generic Indole Derivative
Objective: To determine the percentage purity of a synthesized indole sample by quantifying the main peak area relative to the total peak area.
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for hydrophobic compounds, providing good resolution. |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Acidified aqueous phase to ensure sharp peaks.[8] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Acidified organic phase. |
| Gradient | 30% B to 90% B over 20 min | A gradient is used to elute a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | PDA at 280 nm | Selective wavelength for the indole chromophore. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Accurately weigh ~5 mg of sample, dissolve in 10 mL of 50:50 Acetonitrile/Water. |
Methodology:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a standard solution. This is a self-validating step. Per United States Pharmacopeia (USP) guidelines, the relative standard deviation (RSD) of the peak area must be less than 2.0%.[10][11] This ensures the system is performing with adequate precision.[12]
-
Blank Injection: Inject the sample solvent (diluent) to ensure no interfering peaks are present.
-
Sample Analysis: Inject the prepared sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Section 2: Melting Point Analysis - The Rapid, Orthogonal Check
Melting point is a fundamental physical property used to characterize crystalline solids and assess their purity.[13] While less specific and quantitative than HPLC, it provides a fast, inexpensive, and valuable orthogonal piece of data.
The Principle of Melting Point Depression
A pure crystalline solid typically melts over a very sharp, narrow temperature range (0.5–1 °C).[13] The presence of impurities disrupts the uniform crystal lattice structure.[14][15] This disruption weakens the intermolecular forces holding the crystal together, requiring less energy (a lower temperature) to transition into the liquid phase.[13] This phenomenon is known as melting point depression.[13][16] Consequently, an impure compound will exhibit both a depressed (lower) and a broadened melting point range.[17]
Expertise in Application: Interpreting the Data
-
Sharp Range, Correct Temperature: Indicates a high degree of purity.
-
Broad, Depressed Range: A clear sign of contamination. For example, a sample melting from 115-121 °C when the literature value is 121-123 °C is impure.[18]
-
Mixed Melting Point: To confirm the identity of a synthesized compound, it can be mixed in a 1:1 ratio with an authentic, pure standard. If the mixture's melting point is sharp and undepressed, the two substances are identical.[13] If the melting point is depressed and broad, the synthesized compound is not the same as the standard.[19]
Experimental Protocol: Melting Point Determination
Objective: To determine the melting point range of a synthesized indole sample as an indicator of purity.
Instrumentation: Calibrated melting point apparatus.
Methodology:
-
Sample Preparation: Finely grind a small amount of the dry crystalline sample.[19]
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.[19] Consistent packing is key for reproducibility.
-
Initial Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to find a rough range.
-
Accurate Determination: a. Place a fresh capillary in the apparatus. b. Heat rapidly to about 10-15 °C below the expected melting point. c. Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[13] d. Record the temperature at which the first drop of liquid appears (T1). e. Record the temperature at which the last crystal melts (T2). f. The melting point is reported as the range T1 - T2.
Section 3: A Synergistic Approach: Integrating HPLC and Melting Point Data
Neither technique alone tells the whole story. HPLC provides quantitative data on purity and impurity profiles, while melting point offers a qualitative assessment of the bulk sample's crystalline integrity. A senior scientist leverages both to make a comprehensive judgment.
Workflow for Purity Assessment
Caption: Integrated workflow for indole purity assessment.
Comparative Data Summary
| Batch ID | Appearance | Melting Point Range (°C) | HPLC Purity (%) | Major Impurity (%) | Conclusion |
| IND-A | White Crystalline Solid | 149.5 - 151.0 | 99.6 | 0.2 (Starting Material) | Pass: High purity confirmed by both methods. |
| IND-B | Off-white Powder | 145.0 - 149.5 | 96.5 | 2.8 (Side-product) | Fail: Impure. Broad/depressed M.P. correlates with low HPLC purity. Requires re-purification. |
| IND-C | White Crystalline Solid | 149.0 - 150.5 | 99.1 | 0.5 (Unknown) | Pass (with caution): Good purity, but M.P. is slightly low. The unknown impurity should be identified if the material is for advanced studies. |
Logical Decision Framework
This diagram outlines the decision-making process based on the analytical results.
Caption: Decision-making based on purity analysis results.
Conclusion
For professionals in drug discovery and chemical research, a multi-faceted approach to purity analysis is non-negotiable. HPLC stands as the definitive quantitative method, providing precise purity values and impurity profiles essential for regulatory compliance and scientific rigor, as outlined by standards such as the ICH Q2(R1) guidelines.[20][21][22] Melting point analysis serves as a rapid, reliable, and complementary technique that validates the bulk crystalline nature of the material. By skillfully integrating the quantitative power of HPLC with the qualitative insight of melting point determination, scientists can ensure the integrity of their synthesized indoles, building a foundation of trust and accuracy in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.com [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. quora.com [quora.com]
- 8. Mourne Training Services: HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA [blog.mournetrainingservices.co.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 13. mt.com [mt.com]
- 14. ibchem.com [ibchem.com]
- 15. chm.uri.edu [chm.uri.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. grokipedia.com [grokipedia.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. altabrisagroup.com [altabrisagroup.com]
Safety Operating Guide
Personal protective equipment for handling 3,4-Dichlorophenylhydrazine hydrochloride
A Researcher's Guide to Safely Handling 3,4-Dichlorophenylhydrazine Hydrochloride
As a Senior Application Scientist, my priority is to ensure that your groundbreaking research is not only successful but also conducted with the highest standards of safety. This compound is a valuable reagent in many synthetic pathways; however, its handling requires a meticulous approach due to its potential hazards. This guide provides an in-depth, practical framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a hazardous substance, and understanding its specific risks is the foundation of safe handling. It is known to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It can cause significant skin, eye, and respiratory irritation.[1][2][4] Proactive measures are therefore essential to mitigate these risks.
The primary routes of exposure are inhalation, dermal contact, and ingestion. Inhalation of the dust can irritate the respiratory tract.[2][4] Skin contact can lead to irritation and potential absorption of the chemical.[1][4] Ocular exposure can result in serious eye irritation.[1][4] Ingestion is toxic.[2][5] Therefore, all procedures must be designed to prevent these exposures.
Core Principles of Safe Handling
Before beginning any work with this compound, a thorough risk assessment should be conducted. This involves identifying the specific hazards of the planned experiment, the quantities of the chemical to be used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE is non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended) | Provides a barrier against dermal absorption and skin irritation.[6][7] Nitrile and butyl rubber offer good resistance to a range of chemicals. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from dust particles and potential splashes, preventing serious eye irritation.[6][7] |
| Body Protection | A flame-resistant lab coat | Protects the skin and personal clothing from contamination.[7] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Recommended when handling the solid outside of a fume hood or when there is a risk of generating dust, to prevent inhalation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure. The following steps provide a comprehensive operational plan for working with this compound.
Preparation and Pre-Work Checklist
-
Designated Work Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to control vapor and dust exposure.[6][7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][8]
-
Spill Kit: A chemical spill kit appropriate for solid reagents should be available and all lab personnel should be trained in its use.
-
Review Safety Data Sheet (SDS): Before starting any new procedure, thoroughly review the SDS for this compound.[1][9]
Handling and Use
-
Personal Protective Equipment: Don all required PPE before entering the designated work area.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid chemical within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
Close the container tightly immediately after use.[8]
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the process generates heat, use an ice bath to control the temperature.
-
Post-Procedure and Cleanup
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Thoroughly clean all non-disposable equipment that came into contact with the chemical.
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][9]
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[1][10] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[1][10] Seek immediate medical attention. |
Spill Response Workflow
The following diagram illustrates the general procedure for responding to a small chemical spill. For large spills, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for a small chemical spill response.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste:
-
Collect any unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.[8]
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
Disposal Procedure
-
Segregate Waste: Keep solid and liquid waste streams separate.
-
Label Containers: Ensure all waste containers are accurately and clearly labeled with their contents.
-
Store Safely: Store waste containers in a designated, secondary containment area away from incompatible materials.[7][8]
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8] Do not dispose of this compound down the drain.[11]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself, your colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | 19763-90-7 [amp.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
